SSTR5 antagonist 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35FN2O5/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCUVNVAODGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Somatostatin Receptor Subtype 5 (SSTR5) Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Somatostatin (B550006) Receptor Subtype 5 (SSTR5), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of endocrine and neuroendocrine functions. Primarily expressed in the pituitary gland, pancreatic islets, and gastrointestinal tract, SSTR5 plays a pivotal role in inhibiting the secretion of key hormones such as growth hormone (GH), insulin (B600854), and glucagon-like peptide-1 (GLP-1). Its activation by the endogenous ligand somatostatin (SST) initiates a cascade of inhibitory intracellular signaling events. SSTR5 antagonists are compounds that bind to the receptor but do not provoke the normal biological response, effectively blocking the inhibitory actions of somatostatin. This blockade has significant therapeutic potential, particularly in metabolic diseases like type 2 diabetes, by promoting insulin and incretin (B1656795) secretion. This technical guide provides an in-depth exploration of the molecular mechanism of SSTR5 antagonists, detailing the core signaling pathways, presenting quantitative data on antagonist activity, and outlining key experimental protocols for their characterization.
SSTR5: Structure and Endogenous Signaling
SSTR5 is a class A GPCR that, upon binding to its endogenous ligands (somatostatin-14 or somatostatin-28), couples primarily to the inhibitory Gαi/o family of G-proteins.[1][2] This interaction triggers the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits, each initiating distinct downstream signaling cascades that collectively mediate the inhibitory effects of somatostatin. The primary signaling pathways affected are the adenylyl cyclase/cAMP pathway, ion channel modulation, and the MAPK/ERK pathway. Prolonged receptor stimulation also leads to desensitization and internalization mediated by β-arrestins.
Mechanism of Action of SSTR5 Antagonists
SSTR5 antagonists function as competitive inhibitors at the orthosteric binding site of the receptor. By occupying this site, they prevent the binding of endogenous somatostatin. This blockade abrogates the downstream signaling cascades normally initiated by agonist binding. Consequently, the tonic inhibitory effects of somatostatin on cellular function are lifted. For instance, in pancreatic β-cells and intestinal L-cells, where SSTR5 activation tonically suppresses hormone release, an antagonist will disinhibit this suppression, leading to enhanced glucose-dependent secretion of insulin and GLP-1, respectively.[3][4][5] This makes SSTR5 antagonists a promising therapeutic strategy for type 2 diabetes.[6]
Core Signaling Pathways Modulated by SSTR5 Antagonism
Reversal of Adenylyl Cyclase Inhibition and cAMP Suppression
The canonical signaling pathway for SSTR5 involves the Gαi subunit, which directly inhibits the enzyme adenylyl cyclase (AC).[2] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] SSTR5 antagonists, by preventing Gαi activation, block this inhibitory signal. In cells stimulated with a cAMP-elevating agent like forskolin, an SSTR5 antagonist will reverse the agonist-induced decrease in cAMP levels.[8][9]
Figure 1. SSTR5 Antagonist Action on the cAMP Pathway.
Modulation of Intracellular Calcium ([Ca2+]i)
SSTR5 activation has been shown to inhibit L-type voltage-sensitive Ca2+ channels, a process mediated by G-proteins.[10] This leads to a reduction in Ca2+ influx and a decrease in intracellular calcium concentration, which is a key mechanism for inhibiting hormone secretion.[11] An SSTR5 antagonist would prevent this agonist-induced inhibition of Ca2+ channels, thereby maintaining the cell's capacity for calcium-dependent processes like exocytosis.[10]
Figure 2. SSTR5 Antagonist Effect on Calcium Signaling.
Influence on MAPK/ERK Signaling
The role of SSTR5 in the mitogen-activated protein kinase (MAPK/ERK) pathway is complex and can be cell-type specific. In some contexts, SSTR5 activation has been shown to inhibit ERK activity, contributing to its anti-proliferative effects.[12] This inhibition may occur through the modulation of upstream components like the small G-protein Ras.[12] SSTR5 antagonists would be expected to reverse this inhibition, potentially impacting cell proliferation and survival pathways.
Figure 3. SSTR5 Antagonism in the MAPK/ERK Pathway.
Prevention of β-Arrestin Recruitment and Receptor Internalization
Upon agonist stimulation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits. SSTR5 has been shown to transiently recruit β-arrestin 2.[13] As antagonists do not activate the receptor, they do not induce the conformational changes necessary for GRK phosphorylation and subsequent β-arrestin recruitment. This prevents receptor desensitization and internalization, maintaining the receptor population at the cell surface.
Figure 4. Blockade of β-Arrestin Recruitment by SSTR5 Antagonists.
Data Presentation: Potency and Efficacy of SSTR5 Antagonists
The activity of SSTR5 antagonists is quantified by their potency (e.g., IC50) in in vitro assays and their efficacy in preclinical in vivo models.
Table 1: In Vitro Potency of Selected SSTR5 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 10 | Human SSTR5 | Radioligand Binding | 1.2 | [3] |
| Compound 10 | Human SSTR5 | cAMP Antagonist Assay | 1.1 | [3] |
| SSTR5 antagonist 1 | Human SSTR5 | Not Specified | 9.6 | [14][15] |
| SSTR5 antagonist 1 | Mouse SSTR5 | Not Specified | 57 | [14][15] |
| SCO-240 | Human SSTR5 | Not Specified | 2.0 |[16] |
Table 2: In Vivo Efficacy of SSTR5 Antagonists in Murine Models
| Compound | Model | Dose | Effect | Reference |
|---|---|---|---|---|
| Compound 10 | High-Fat Diet Mice | 3 mg/kg (oral) | 94% reduction in glucose excursion (OGTT) | [3] |
| Compound 10 | High-Fat Diet Mice | 10 mg/kg (oral) | Increased total and active GLP-1 levels | [3] |
| SSTR5 antagonist 1 | High-Fat Diet Mice | 100 mg/kg (oral) | Augmented insulin secretion, lowered blood glucose | [14] |
| Selective SSTR5a | Wild-Type Mice | N/A (perfused intestine) | Stimulated glucose-induced GLP-1 secretion |[4][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of SSTR5 antagonists. Below are generalized protocols for key experiments.
cAMP Accumulation Assay (Gαi-coupled Antagonist Mode)
This assay measures the ability of an antagonist to reverse agonist-mediated inhibition of cAMP production.
Figure 5. Workflow for a cAMP Antagonist Assay.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SSTR5 in appropriate media. Seed cells into 384-well plates and grow to ~90% confluency.[19]
-
Antagonist Incubation: Aspirate media and add assay buffer (e.g., HBSS with 0.1% BSA, 500 µM IBMX). Add serial dilutions of the SSTR5 antagonist compound to the wells and incubate for 15 minutes at room temperature.[19]
-
Agonist Stimulation: Add a solution containing a fixed concentration of an SSTR5 agonist (e.g., somatostatin-28 at its EC80) and a cAMP-stimulating agent like forskolin.[8][16]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a homogenous competitive immunoassay kit (e.g., HTRF, AlphaScreen) according to the manufacturer's instructions.[20][21] The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the assay signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist's effect.[3]
Intracellular Calcium ([Ca2+]i) Measurement
This protocol uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium.
Protocol:
-
Cell Preparation: Plate SSTR5-expressing cells (e.g., AtT-20 pituitary cells) on glass coverslips and grow overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate the cells in the dark for 30-60 minutes at 37°C with loading buffer containing 1-5 µM Fura-2 AM and a mild surfactant like Pluronic F-127 to aid dispersion.[22][23]
-
De-esterification: After loading, wash the cells twice with fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye.[24]
-
Imaging: Mount the coverslip on a fluorescence imaging microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm.[25]
-
Measurement: Record baseline fluorescence by alternating excitation wavelengths and measuring emission at ~510 nm. Add the SSTR5 agonist to observe a decrease in the 340/380 ratio (indicating a drop in [Ca2+]i). After the signal stabilizes, add the SSTR5 antagonist to observe if it blocks or reverses the agonist's effect.
-
Data Analysis: Calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm. The ratio is proportional to the intracellular calcium concentration.[25]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation state of ERK1/2 by detecting its phosphorylated form.
Protocol:
-
Cell Treatment: Plate SSTR5-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours. Pre-treat cells with the SSTR5 antagonist for a defined period, then stimulate with an SSTR5 agonist for 5-10 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[27][28]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[26]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
-
Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize the p-ERK signal to the total amount of ERK protein in each sample.[27][28]
-
Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical assay to assess a compound's effect on glucose homeostasis in animal models.[29]
Protocol:
-
Animal Acclimation & Fasting: Acclimate mice (e.g., C57BL/6J on a high-fat diet) to handling. Fast the animals for 6-16 hours prior to the test, with free access to water.[30][31]
-
Baseline Measurement (T= -60 to -30 min): Administer the SSTR5 antagonist or vehicle control via oral gavage. After a set absorption period (e.g., 30-60 minutes), take a baseline blood sample from the tail vein to measure blood glucose (T=0).[29]
-
Glucose Challenge (T=0): Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.[31]
-
Blood Sampling: Collect small blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[30]
-
Glucose Measurement: Measure blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for both the vehicle and antagonist-treated groups. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the antagonist-treated group compared to the vehicle indicates improved glucose tolerance.[3][29]
Conclusion
SSTR5 antagonists represent a compelling class of molecules with a clear mechanism of action rooted in the blockade of Gαi-mediated inhibitory signaling. By preventing the endogenous ligand somatostatin from activating SSTR5, these antagonists effectively disinhibit key cellular processes, most notably the secretion of insulin and GLP-1. This makes them highly promising candidates for the treatment of type 2 diabetes and potentially other metabolic or endocrine disorders. A thorough understanding of their effects on the cAMP, calcium, and MAPK signaling pathways, quantified through rigorous in vitro and in vivo experimental protocols, is essential for their continued development and successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. SSTR5 antagonist 1 - Immunomart [immunomart.com]
- 16. scohia.com [scohia.com]
- 17. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 18. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. hellobio.com [hellobio.com]
- 24. benchchem.com [benchchem.com]
- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 3.4. Western Blotting and Detection [bio-protocol.org]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. protocols.io [protocols.io]
- 31. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
The Discovery and Synthesis of SSTR5 Antagonists: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Therapeutic Target for Type 2 Diabetes and Other Metabolic Disorders
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a compelling target for therapeutic intervention, particularly in the context of type 2 diabetes mellitus (T2DM).[1][2][3] As a G-protein coupled receptor, SSTR5 plays a crucial role in regulating hormone secretion, including the inhibition of insulin (B600854) and glucagon-like peptide-1 (GLP-1) release.[3][4] Antagonism of SSTR5 offers a novel therapeutic strategy to enhance glucose-dependent insulin secretion and improve glycemic control.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of SSTR5 antagonists for researchers, scientists, and drug development professionals.
The SSTR5 Signaling Pathway: A Mechanism for Therapeutic Intervention
SSTR5 is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the inhibitory Gαi/o subunit.[5] Upon binding of its endogenous ligand, somatostatin, SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac), ultimately leading to the inhibition of hormone secretion from pancreatic β-cells and intestinal L-cells. By blocking this inhibitory pathway, SSTR5 antagonists can effectively increase insulin and GLP-1 release in a glucose-dependent manner.[4]
Caption: SSTR5 receptor signaling pathway.
Discovery and Optimization of Novel SSTR5 Antagonists
The quest for potent and selective SSTR5 antagonists has led to the discovery of several promising small molecule candidates. A notable example is the development of an azaspirodecanone derivative, compound 10, which emerged from a systematic structure-activity relationship (SAR) study.[1][2][4] Starting from a known SSTR5 antagonist, researchers methodically modified the central core and headpiece of the molecule while keeping the diphenyl tail group constant.[1][4] This iterative process of chemical synthesis and biological evaluation is a cornerstone of modern drug discovery.
Another successful discovery effort identified 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent and orally available SSTR5 antagonists.[6] Starting from N-benzyl azetidine (B1206935) hit compounds, the introduction of a carboxyl group into the terminal benzene (B151609) ring significantly enhanced antagonistic activity.[6] Further optimization to mitigate off-target effects, such as inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel, led to the identification of compound 25a, which demonstrated a favorable safety profile.[6]
Quantitative Data of Representative SSTR5 Antagonists
| Compound | Type | hSSTR5 IC50 (nM) | mSSTR5 IC50 (nM) | In Vivo Efficacy (OGTT) | hERG Inhibition | Reference |
| Compound 10 | Azaspirodecanone | 1.2 | - | 94% glucose excursion lowering at 3 mg/kg (oral) in mice | Not consistently reported as a major issue | [4] |
| Compound 5 | Sulfonamide | - | - | 60% glucose excursion lowering at 30 mg/kg (oral) in mice | Potent hERG inhibitor | [4] |
| Compound 25a | 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative | 9.6 | 57 | Lowered blood glucose in high-fat diet fed mice | 5.6% inhibition at 30μM | [6][7] |
Synthesis of a Potent SSTR5 Antagonist: Compound 10
The synthesis of the highly potent and selective SSTR5 antagonist, compound 10, is a multi-step process that highlights key organic chemistry transformations.[4] The synthesis commences with a Buchwald-Hartwig C-N coupling reaction, followed by deprotection, alkylation, and finally, ester hydrolysis to yield the final product.[4]
Detailed Synthetic Protocol for Compound 10
Step 1: Buchwald-Hartwig C-N Coupling
-
To a solution of Boc-protected spiropiperidine intermediate 11 and 4-bromobenzoic methyl ester 12 in dioxane is added K3PO4, Pd2(dba)3, and a suitable phosphine (B1218219) ligand.
-
The reaction mixture is heated at 100 °C until the starting materials are consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the coupled product.
Step 2: Boc Deprotection
-
The product from Step 1 is dissolved in a mixture of dioxane and ethyl acetate.
-
A solution of HCl in dioxane is added, and the reaction is stirred at room temperature.
-
The resulting precipitate is collected by filtration, washed with an organic solvent, and dried to yield the deprotected intermediate 13.[4]
Step 3: Alkylation
-
To a solution of intermediate 13 and intermediate 14 in DMF is added cesium carbonate (Cs2CO3).
-
The reaction mixture is stirred at room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography provides the alkylated product.
Step 4: Ester Hydrolysis
-
The alkylated product is dissolved in a mixture of methanol (B129727) and water.
-
Lithium hydroxide (B78521) (LiOH) is added, and the mixture is heated at 50 °C.
-
After the reaction is complete, the mixture is acidified with a suitable acid (e.g., HCl) to precipitate the final product, compound 10.
-
The solid is collected by filtration, washed with water, and dried.
Key Experimental Protocols for SSTR5 Antagonist Characterization
The evaluation of novel SSTR5 antagonists involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the SSTR5 receptor.
Methodology:
-
Cell membranes expressing the human SSTR5 receptor are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [125I]-labeled somatostatin analog) and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
cAMP Functional Assay
Objective: To measure the functional potency (IC50) of an SSTR5 antagonist in inhibiting the somatostatin-mediated decrease in cAMP levels.
Methodology:
-
CHO-K1 cells stably expressing the human SSTR5 receptor are seeded in a multi-well plate.
-
The cells are pre-treated with the test compound at various concentrations.
-
The cells are then stimulated with a known agonist (e.g., somatostatin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable decrease in cAMP.
-
The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).
-
The IC50 value, the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the in vivo efficacy of an SSTR5 antagonist in improving glucose tolerance.
Methodology:
-
Experimental animals (e.g., mice or rats) are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The test compound is administered orally at a specific dose.
-
After a predetermined time, a glucose challenge is administered orally.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated and compared between the vehicle-treated and compound-treated groups to determine the percentage of glucose excursion lowering.[4]
Experimental Workflow for SSTR5 Antagonist Discovery
The discovery of novel SSTR5 antagonists follows a logical and iterative workflow, from initial screening to preclinical development.
Caption: A typical workflow for the discovery of SSTR5 antagonists.
Conclusion
The discovery and synthesis of selective SSTR5 antagonists represent a promising avenue for the development of novel therapeutics for T2DM and potentially other metabolic disorders. The ability of these compounds to enhance glucose-dependent insulin and GLP-1 secretion offers a targeted and potentially safer approach to glycemic control.[2][4] The continued exploration of diverse chemical scaffolds, coupled with rigorous in vitro and in vivo characterization, will be crucial in advancing these promising molecules from the laboratory to the clinic. This guide provides a foundational understanding of the key principles and methodologies involved in this exciting area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
SSTR5 antagonist 2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to SSTR5 antagonist 2, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5. All quantitative data is presented in structured tables, and key methodologies are detailed to facilitate replication and further research.
Core Chemical and Physical Properties
This compound, also referred to as compound 10 in seminal literature, is a small molecule inhibitor with potential therapeutic applications in type 2 diabetes.[1][2] Its activity is rooted in its ability to selectively block the action of somatostatin at the SSTR5 receptor.
Chemical Structure
The chemical structure of this compound is provided below in a 2D representation.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below. The data highlights its oral bioavailability and moderate solubility.[3] The hydrochloride salt form is often used to improve water solubility and stability.[2][4]
| Property | Value | Reference(s) |
| IUPAC Name | 4-((8-(4-(4-fluorophenyl)-2,3-diethoxybenzyl)-2-oxo-1-oxa-8-azaspiro[4.5]decan-3-yl)methyl)benzoic acid | |
| Molecular Formula | C₃₂H₃₅FN₂O₅ | |
| Molecular Weight | 546.63 g/mol | |
| CAS Number | 1254730-81-8 | |
| SMILES | FC(C=C1)=CC=C1C2=C(OCC)C=C(CN3CCC4(CN(C5=CC=C(C(O)=O)C=C5)C(C4)=O)CC3)C=C2OCC | |
| Solubility (Aqueous) | 0.3 mg/mL (neutral) | |
| Solubility (Formulation) | 5.3 mg/mL (10% Tween) | |
| Oral Bioavailability (F%) | 40-72% (in rat, dog, and rhesus) |
Biological Activity and Selectivity
This compound is characterized by its high potency and selectivity for the human somatostatin receptor subtype 5 (hSSTR5). Its antagonist activity has been demonstrated in both binding and functional assays.
Potency and Selectivity Data
The following table summarizes the in vitro biological activity of this compound. The data underscores its high affinity for hSSTR5 and significant selectivity over other SSTR subtypes and the hERG channel.
| Assay Type | Target | IC₅₀ Value | Reference(s) |
| Competitive Binding Assay | hSSTR5 | 1.2 nM | |
| cAMP Functional Antagonist Assay | hSSTR5 | 1.1 nM | |
| Competitive Binding Assay | hSSTR1-4 | > 10 µM | |
| hERG (MK-499) Binding Assay | hERG | 45 µM |
Mechanism of Action and Signaling Pathway
SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, initiates an inhibitory signaling cascade. This compound exerts its effect by blocking this pathway.
SSTR5 Signaling Pathway
The activation of SSTR5 by somatostatin leads to the coupling of the receptor to an inhibitory G-protein (Gαi). This interaction inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes, including hormone secretion. This compound prevents this cascade by occupying the ligand-binding site on the receptor without initiating the conformational change required for G-protein activation.
Caption: SSTR5 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are crucial for reproducible research. The following sections outline the key experimental procedures.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Liu et al., ACS Med Chem Lett. 2018, 9(11), 1082-1087.
Caption: Generalized synthetic workflow for this compound.
SSTR5 Competitive Binding Assay
This protocol measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human SSTR5.
-
Radioligand: [¹²⁵I]-SST-28.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: Unlabeled somatostatin-28 (1 µM).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), [¹²⁵I]-SST-28 (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled somatostatin-28 (for non-specific binding), or the test compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competitive binding data.
SSTR5 Functional cAMP Antagonist Assay
This assay determines the ability of a test compound to block the somatostatin-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing human SSTR5.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Stimulation Buffer: HBSS containing 20 mM HEPES and 0.1% BSA.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Somatostatin-28 (SST-28).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
Procedure:
-
Seed the CHO-K1-hSSTR5 cells into 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Add the test compound at various concentrations to the wells and incubate for 15 minutes at room temperature.
-
Add a fixed concentration of SST-28 (typically at its EC₈₀) to all wells except the basal control.
-
Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Calculate the percent inhibition of the SST-28 response at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
Caption: Workflow for the SSTR5 functional cAMP antagonist assay.
References
Unveiling the SSTR5 Antagonist Landscape: A Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for a range of conditions, most notably type 2 diabetes. The development of selective SSTR5 antagonists requires a deep understanding of their binding characteristics and functional effects. This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of key SSTR5 antagonists, details the experimental protocols used for their characterization, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Data Presentation: SSTR5 Antagonist Binding Affinity and Selectivity
The following tables summarize the quantitative data for various SSTR5 antagonists, offering a clear comparison of their binding affinities (IC50 and Kᵢ values) and selectivity over other somatostatin receptor subtypes.
| Compound | hSSTR5 IC₅₀ (nM) | mSSTR5 IC₅₀ (nM) | Selectivity Profile (IC₅₀ > 10 µM for SSTR1-4 unless stated) | Reference |
| Compound 10 | 1.2 | N/A | High selectivity over SSTR1-4 | [1] |
| SSTR5 antagonist 1 (compound 25a) | 9.6 | 57 | Inhibition at 10 µM: SSTR1 (11%), SSTR2 (8%), SSTR3 (14%), SSTR4 (10%) | [2] |
| Compound-1 | 9.8 | 31 | >1000-fold selectivity over SSTR1-4 |
hSSTR5: human somatostatin receptor subtype 5; mSSTR5: mouse somatostatin receptor subtype 5; N/A: Not Available.
Experimental Protocols: Methodologies for Characterization
The determination of binding affinity and functional activity of SSTR5 antagonists relies on robust and reproducible experimental protocols. The two primary assays employed are the radioligand binding assay and the functional cAMP assay.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.
Objective: To determine the binding affinity (Kᵢ) of an antagonist for the SSTR5 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [¹²⁵I]-SST-28 or another suitable SSTR5-selective radiolabeled peptide.
-
Test compounds (SSTR5 antagonists) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (containing SSTR5) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of SSTR5 activation.[4]
Objective: To determine the functional potency (IC₅₀) of an SSTR5 antagonist.
Materials:
-
Whole cells stably expressing human SSTR5 (e.g., CHO-K1 cells).
-
SSTR5 agonist (e.g., somatostatin-28, SST-28).
-
Forskolin (B1673556) (an adenylyl cyclase activator).[5]
-
Test compounds (SSTR5 antagonists) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the SSTR5-expressing cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Stimulation: Add a fixed concentration of the SSTR5 agonist (e.g., SST-28) and forskolin to the wells. Forskolin stimulates cAMP production, and the SSTR5 agonist will inhibit this stimulation.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined as the IC₅₀ value.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: SSTR5 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional cAMP Assay Workflow.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Forskolin-inducible cAMP pathway negatively regulates T-cell proliferation by uncoupling the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Signals: A Technical Guide to SSTR5 Antagonist Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a critical target in drug discovery, particularly in the fields of endocrinology and metabolism. As a G protein-coupled receptor (GPCR), SSTR5 plays a pivotal role in regulating hormone secretion and cellular proliferation. While agonist activity has been extensively studied, the signaling pathways modulated by SSTR5 antagonists are of increasing interest for their therapeutic potential, especially in conditions like type 2 diabetes. This technical guide provides an in-depth exploration of the core signaling pathways affected by SSTR5 antagonists, supported by quantitative data and detailed experimental methodologies.
Core Signaling Mechanism of SSTR5 Antagonists
SSTR5 primarily couples to the inhibitory G protein, Gαi. Upon binding of endogenous agonists like somatostatin, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has downstream effects on various cellular processes, including the inhibition of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][2][3]
SSTR5 antagonists function by competitively binding to the receptor, thereby preventing the binding and action of agonists. This blockade of the Gαi-mediated inhibitory signal results in a disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][5] This fundamental mechanism forms the basis of the therapeutic potential of SSTR5 antagonists in diseases characterized by suppressed hormone secretion.
Beyond the canonical Gαi-cAMP pathway, SSTR5 signaling can also involve other pathways, including the modulation of phosphotyrosine phosphatases (PTPs) and the mitogen-activated protein kinase (MAPK) pathway.[6][7] Antagonism of these pathways can have significant effects on cellular processes such as insulin signaling and cell growth.
Quantitative Data on SSTR5 Antagonists
The development of selective SSTR5 antagonists has led to the characterization of their potency and efficacy through various in vitro assays. The following tables summarize key quantitative data for several representative SSTR5 antagonists.
| Compound ID | Assay Type | Species | IC50 (nM) | Reference |
| Compound 10 (azaspirodecanone) | hSSTR5 Binding | Human | 1.2 | [8] |
| hSSTR5 cAMP Antagonist | Human | 1.1 | [8] | |
| mSSTR5 cAMP Antagonist | Mouse | 0.9 | [8] | |
| SSTR5 antagonist 1 (compound 25a) | hSSTR5 Antagonist | Human | 9.6 | [9] |
| mSSTR5 Antagonist | Mouse | 57 | [9] | |
| SCO-240 | hSSTR5 Antagonist (cAMP) | Human | 2.0 | [10] |
| Compound-1 | hSSTR5 Antagonist | Human | 9.8 | [11] |
| mSSTR5 Antagonist | Mouse | 31 | [11] |
IC50: Half maximal inhibitory concentration. This value represents the concentration of an antagonist that is required to inhibit 50% of the maximal response of an agonist.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of SSTR5 antagonists and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
Radioligand Binding Assay for SSTR5
This assay determines the binding affinity (Ki) of a test compound for the SSTR5 receptor.
Materials:
-
Membrane preparations from cells stably expressing human SSTR5.
-
Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]-SST-14).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (SSTR5 antagonists) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Thaw the SSTR5 membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled somatostatin (for non-specific binding) or test compound at various dilutions.
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of the membrane preparation (typically 5-20 µg of protein).
-
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[2][12][13]
cAMP Functional Assay (HTRF)
This assay measures the ability of an SSTR5 antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SSTR5.
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
Forskolin (to stimulate adenylyl cyclase).
-
SSTR5 agonist (e.g., somatostatin-28) at its EC80 concentration.
-
SSTR5 antagonist test compounds.
-
HTRF cAMP detection kit (e.g., from Cisbio or Revvity).
-
384-well low-volume white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Culture SSTR5-expressing cells to 80-90% confluency.
-
Harvest cells, wash, and resuspend in assay buffer containing a PDE inhibitor.
-
Dispense 5 µL of the antagonist at various concentrations into the assay plate.
-
Prepare a stimulation mixture containing the SSTR5 agonist at its EC80 concentration and a fixed concentration of forskolin (e.g., 1 µM).
-
Add 5 µL of the cell suspension to the plate.
-
Add 10 µL of the stimulation mixture to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP-cryptate antibody to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.[1][4][14]
Phospho-ERK1/2 Assay (AlphaScreen SureFire)
This assay measures the modulation of the MAPK pathway by assessing the phosphorylation of ERK1/2.
Materials:
-
Cells expressing SSTR5.
-
Serum-free cell culture medium.
-
SSTR5 agonist and antagonist compounds.
-
AlphaScreen SureFire Phospho-ERK1/2 assay kit (PerkinElmer).
-
384-well white ProxiPlates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Seed cells in a 96-well culture plate and grow to confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Pre-treat the cells with various concentrations of the SSTR5 antagonist for 30-60 minutes at 37°C.
-
Stimulate the cells with an SSTR5 agonist at its EC80 concentration for 5-10 minutes at 37°C.
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Transfer 5 µL of the cell lysate to a 384-well ProxiPlate.
-
Add 7 µL of the AlphaScreen Acceptor and Donor bead mixture.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Read the plate on an AlphaScreen-compatible reader.
-
Analyze the data by plotting the AlphaScreen signal against the antagonist concentration to determine the IC50 for the inhibition of ERK1/2 phosphorylation.[15][16][17]
β-Arrestin Recruitment Assay (PathHunter)
This assay measures the recruitment of β-arrestin to the SSTR5 receptor upon ligand binding.
Materials:
-
PathHunter cell line co-expressing SSTR5-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA).
-
Cell plating reagent.
-
SSTR5 agonist and antagonist compounds.
-
PathHunter detection reagent kit.
-
384-well white cell culture plates.
-
Chemiluminescent plate reader.
Procedure:
-
Plate the PathHunter cells in a 384-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of the SSTR5 antagonist for 30-60 minutes.
-
Add the SSTR5 agonist at its EC80 concentration to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the PathHunter detection reagents to the wells.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
Plot the signal against the antagonist concentration to determine the IC50 for the inhibition of β-arrestin recruitment.[18][19]
Conclusion
The study of SSTR5 antagonist signaling pathways is a rapidly evolving field with significant therapeutic implications. The primary mechanism of action involves the blockade of Gαi signaling, leading to an increase in intracellular cAMP. This disinhibition of a key second messenger pathway has profound effects on cellular function, particularly in the regulation of hormone secretion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate signaling networks governed by SSTR5 and to develop novel therapeutics targeting this important receptor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GPCR β-Arrestin Product Solutions [discoverx.com]
The Role of Somatostatin Receptor 5 (SSTR5) Antagonism in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (B550006) receptor 5 (SSTR5) has emerged as a critical regulator of glucose homeostasis, primarily through its potent inhibitory control over glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. Antagonism of SSTR5 presents a promising therapeutic strategy for type 2 diabetes by enhancing endogenous incretin (B1656795) signaling. This technical guide provides an in-depth analysis of the physiological role of SSTR5 antagonists in glucose metabolism, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the methodologies of pivotal experiments.
Introduction
Somatostatin (SST) is a paracrine and endocrine hormone that exerts inhibitory effects on a wide range of physiological processes, including the secretion of various hormones.[1][2] Its actions are mediated by a family of five G protein-coupled receptors (GPCRs), SSTR1-5.[3][4] SSTR5 is highly expressed in pancreatic islets and intestinal L-cells, positioning it as a key player in the regulation of glucose metabolism.[1][5] Endogenous somatostatin, acting through SSTR5, tonically inhibits the secretion of insulin (B600854) from pancreatic β-cells and, most notably, the release of the incretin hormone GLP-1 from intestinal L-cells.[2][6]
GLP-1 is a potent stimulator of glucose-dependent insulin secretion, and its impaired function is a hallmark of type 2 diabetes. By blocking the inhibitory signal of somatostatin on L-cells, SSTR5 antagonists enhance GLP-1 secretion, thereby improving glycemic control.[1][2][7][8][9] This guide will explore the multifaceted role of SSTR5 antagonism in glucose homeostasis, providing a comprehensive resource for researchers in the field.
Mechanism of Action of SSTR5 Antagonists
The primary mechanism by which SSTR5 antagonists improve glucose homeostasis is through the potentiation of GLP-1 secretion.[2][7][8][9] This effect is predominantly gut-mediated and dependent on the GLP-1 receptor (GLP-1R).[2][7][8]
Signaling Pathways
SSTR5 is a Gi/o-coupled GPCR.[10] Upon binding of somatostatin, the activated Gi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][11][12] This reduction in cAMP is a key mechanism for the inhibition of hormone secretion, including GLP-1 from L-cells and insulin from β-cells. SSTR5 antagonists block this signaling cascade, leading to an increase in cAMP and subsequent enhancement of hormone release.
A secondary proposed mechanism involves the improvement of hepatic insulin sensitivity.[5][13] Somatostatin receptors have been shown to activate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate components of the insulin signaling pathway, thereby dampening insulin action.[14][15] By antagonizing SSTR5, this inhibitory effect on insulin signaling may be alleviated, leading to improved hepatic glucose metabolism.
Figure 1: SSTR5 Signaling Pathway in Hormone Secretion.
Figure 2: Proposed Mechanism of SSTR5 Antagonist on Hepatic Insulin Sensitivity.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of SSTR5 antagonists and SSTR5 knockout (KO) on glucose homeostasis.
Table 1: Effects of SSTR5 Antagonism/KO on GLP-1 and Insulin Secretion
| Experimental Model | Intervention | Outcome Measure | Result | Reference |
| Perfused mouse small intestine | SSTR5 antagonist (SSTR5a) | Glucose-induced GLP-1 secretion | Stimulated to a larger degree than SSTR2 antagonist | [2][7][9] |
| Perfused mouse small intestine | SSTR5a (1 µM) + Luminal Glucose | Incremental GLP-1 output | ~190 fmol/min increase | [2] |
| SSTR5 KO mice | - | Glucose-induced GLP-1 secretion | Increased compared to wild-type | [2][7][8][9] |
| Perfused mouse pancreas | SSTR5a | Insulin secretion | No direct effect | [2][7][8] |
| Isolated pancreatic islets from SSTR5 KO mice | - | Basal and glucose-stimulated insulin secretion | Significantly increased compared to wild-type | [1] |
| Isolated human islets | SSTR5 antagonist | Reversal of SST-14 suppression of insulin secretion | Complete reversal | [1] |
Table 2: Effects of SSTR5 Antagonism/KO on Glucose Tolerance and Insulin Sensitivity
| Experimental Model | Intervention | Outcome Measure | Result | Reference |
| Diet-induced obese mice | Oral SSTR5 antagonist | Oral Glucose Tolerance Test (OGTT) | Lowered blood glucose | [2][7][8] |
| Mice | SSTR5 antagonist + GLP-1R antagonist (Ex9-39) | OGTT | Glucose-lowering effect abolished | [2] |
| Mice | SSTR5 antagonist (Compound 10, 3 mg/kg oral) | OGTT (glucose excursion) | 94% reduction | [1] |
| High-fat diet-fed SSTR5 KO mice | - | Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) | Significantly lower than wild-type | [5][13] |
| Male KK-Ay mice | SSTR5 antagonist (compound-1, 2 weeks) | Glucose infusion rate (Hyperinsulinemic-euglycemic clamp) | Significantly increased | [5][13] |
| Male KK-Ay mice | SSTR5 antagonist (compound-1, 2 weeks) | Hepatic glucose production (Hyperinsulinemic-euglycemic clamp) | Decreased | [5][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of SSTR5 antagonists are provided below.
Perfused Mouse Small Intestine
This ex vivo technique allows for the direct assessment of intestinal hormone secretion in response to various stimuli without systemic influences.
-
Animal Model: Male C57BL/6JRj mice (or other relevant strains).
-
Procedure:
-
Mice are anesthetized, and the abdomen is opened.
-
The superior mesenteric artery is cannulated for arterial infusion, and the portal vein is cannulated for venous effluent collection.
-
A 15-20 cm segment of the proximal small intestine is isolated and transferred to an organ bath.
-
The intestinal lumen is perfused with a buffer containing glucose (e.g., 20% w/v).
-
The SSTR5 antagonist is infused intra-arterially at the desired concentration (e.g., 1 µM).
-
Venous effluent is collected at timed intervals for the measurement of GLP-1 and other hormones by radioimmunoassay (RIA) or ELISA.
-
-
Reference: [16]
Figure 3: Experimental Workflow for Perfused Mouse Small Intestine.
Isolated Pancreatic Islet Perifusion
This in vitro method is used to study the dynamics of hormone secretion from pancreatic islets in response to secretagogues.
-
Islet Isolation: Pancreatic islets are isolated from mice or other species by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Perifusion System:
-
A column is loaded with a known number of islets (e.g., 100-200 islet equivalents).
-
The islets are perifused with a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a basal glucose concentration (e.g., 2.8 mM).
-
The perifusion buffer is then switched to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the SSTR5 antagonist and/or somatostatin.
-
Fractions of the perifusate are collected at regular intervals.
-
Insulin and other hormone concentrations in the collected fractions are measured by ELISA or RIA.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo test to assess glucose disposal and the incretin effect.
-
Animal Preparation: Mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Procedure:
-
A baseline blood sample is collected from the tail vein (t=0).
-
The SSTR5 antagonist or vehicle is administered orally via gavage.
-
After a set time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood glucose levels are measured from tail vein blood at various time points (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Blood samples can also be collected for hormone analysis (e.g., insulin, GLP-1).
-
Hyperinsulinemic-Euglycemic Clamp
This is the gold standard method for assessing insulin sensitivity in vivo.
-
Animal Preparation: Mice are catheterized in the jugular vein for infusions and the carotid artery for blood sampling several days before the clamp study.
-
Procedure:
-
After a period of fasting, a primed-continuous infusion of human insulin is started to raise plasma insulin to a hyperinsulinemic level.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant, euglycemic level.
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.
-
A steady-state is typically reached within 60-90 minutes, and the GIR during this period is a measure of whole-body insulin sensitivity.
-
Tracers (e.g., [3-³H]-glucose) can be used to assess hepatic glucose production and tissue-specific glucose uptake.
-
Conclusion
Antagonism of SSTR5 represents a compelling and physiologically sound approach to improving glucose homeostasis, particularly in the context of type 2 diabetes. The primary mechanism of action, the enhancement of GLP-1 secretion, leverages the body's own incretin system to achieve glycemic control in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. Further research into the potential synergistic effects with other antidiabetic agents and the long-term metabolic consequences of SSTR5 blockade will be crucial in translating these promising preclinical findings into effective therapies for patients. This guide provides a foundational understanding of the science underpinning SSTR5 antagonism for researchers dedicated to advancing the treatment of metabolic diseases.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 3. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 4. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. genecards.org [genecards.org]
- 13. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The tyrosine phosphatase SHP-1 associates with the sst2 somatostatin receptor and is an essential component of sst2-mediated inhibitory growth signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Static insulin secretion analysis of isolated islets [protocols.io]
- 20. protocols.io [protocols.io]
- 21. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Item - Protocol used during the hyperinsulinemic-euglycemic clamp. - Public Library of Science - Figshare [plos.figshare.com]
- 27. mmpc.org [mmpc.org]
- 28. researchgate.net [researchgate.net]
- 29. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 30. researchgate.net [researchgate.net]
- 31. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of SSTR5 Antagonism on Insulin and GLP-1 Secretion
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a detailed examination of the mechanisms, quantitative effects, and experimental methodologies related to the antagonism of the somatostatin (B550006) receptor subtype 5 (SSTR5) and its subsequent impact on insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. The findings strongly suggest that SSTR5 antagonists primarily enhance glucose control through an intestinal, GLP-1-dependent mechanism, with potential for direct pancreatic effects in humans.
Introduction: The Somatostatin System and Therapeutic Potential
Somatostatin (SST) is a peptide hormone that acts as a potent inhibitor of endocrine and exocrine secretions throughout the body.[1][2][3] It functions by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] The SSTR5 subtype is of particular interest in metabolic regulation as it is prominently expressed in two key locations: the insulin-secreting beta-cells of the pancreatic islets and the GLP-1-secreting enteroendocrine L-cells of the gastrointestinal tract.
Given that SST, primarily through SSTR5, tonically inhibits the secretion of both insulin and the incretin (B1656795) hormone GLP-1, selective antagonism of this receptor has emerged as an attractive therapeutic strategy for type 2 diabetes mellitus (T2DM). An SSTR5 antagonist offers the potential for a dual mechanism of action: enhancing GLP-1 release from the gut and promoting glucose-dependent insulin secretion directly from the pancreas.
Core Signaling Pathway of SSTR5
SSTR5 is a Gi-coupled receptor. Upon binding of its endogenous ligand, somatostatin, the inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP is a primary mechanism through which SSTR5 activation suppresses hormone secretion in both pancreatic beta-cells and intestinal L-cells.
Effect of SSTR5 Antagonism on GLP-1 Secretion
A primary and consistent finding across multiple rodent studies is that selective SSTR5 antagonism significantly potentiates glucose-induced GLP-1 secretion. This effect is considered the main driver of the improved glucose homeostasis observed with these compounds in preclinical models. The mechanism is straightforward: by blocking the tonic inhibitory signal of local somatostatin on intestinal L-cells, SSTR5 antagonists allow for a more robust GLP-1 release in response to a nutrient stimulus.
This gut-mediated action is highlighted by experiments where the glucose-lowering effect of SSTR5 antagonists is present during an oral glucose tolerance test (OGTT) but is completely abolished when glucose is administered intraperitoneally, thereby bypassing intestinal stimulation. Furthermore, the glycemic benefits of SSTR5 antagonists are nullified by the co-administration of a GLP-1 receptor (GLP-1R) antagonist, confirming their GLP-1R-dependent action.
Quantitative Data: GLP-1 Secretion
| Model | SSTR5 Antagonist | Dose | Effect on GLP-1 | Source |
| Normal C57BL/6 Mice | S5A1 | 0.38 mg/kg (ED₅₀) | GLP-1 AUC increased 2 to 2.7 times during OGTT. | |
| Perfused Mouse Small Intestine | Selective SSTR5a | N/A | Stimulated glucose-induced GLP-1 secretion to a larger degree than an SSTR2 antagonist. | |
| Mice | Compound 10 | 10 mg/kg | Increased both total and active circulating GLP-1 levels. |
Synergy with DPP-4 Inhibitors
A therapeutically significant finding is the synergistic effect observed when an SSTR5 antagonist is combined with a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors prevent the degradation of active GLP-1. The combination therapy results in more than additive increases in systemic active GLP-1 levels and provides greater glycemic control compared to either agent alone.
Effect of SSTR5 Antagonism on Insulin Secretion
The effect of SSTR5 antagonism on direct insulin secretion is more complex and appears to be species-dependent.
-
In Rodent Models: Studies using isolated perfused mouse pancreas or isolated rodent islets consistently show that selective SSTR5 antagonists have no significant direct effect on insulin secretion at either low or high glucose levels. The glucose-lowering effects in mice and rats are therefore attributed almost entirely to the indirect, incretin-mediated pathway via enhanced GLP-1 secretion.
-
In Human Islets: In contrast to rodents, SSTR5 is highly expressed on human pancreatic beta-cells. In vitro experiments using isolated human islets demonstrate that a selective SSTR5 antagonist can potently and completely reverse the inhibitory effect of somatostatin on insulin secretion. This suggests a direct and potentially robust role for SSTR5 in regulating insulin release in humans.
-
In Human Clinical Trials: A phase 1 clinical trial of the oral SSTR5 antagonist SCO-240 in healthy individuals found the drug to be safe and well-tolerated. However, it did not detect an increase in serum insulin or plasma GLP-1 levels. The study did note a robust stimulation of growth hormone secretion. The lack of an insulin response in healthy subjects could suggest that a significant tonic inhibitory tone from somatostatin may not be present in a non-diabetic state, or that the effect is more pronounced under conditions of metabolic stress found in T2DM.
Quantitative Data: Insulin Secretion
| Model / System | SSTR5 Antagonist | Key Finding | Conclusion | Source |
| Perfused Mouse Pancreas | Selective SSTR5a | No direct effect on insulin secretion. | Rodent effect is gut-mediated. | |
| Isolated Mouse/Rat Islets | S5A1 | Did not reverse SST-14 mediated insulin suppression. | Low direct pancreatic effect in rodents. | |
| Isolated Human Islets | S5A1 | Completely reversed SST-14 mediated suppression of insulin secretion. | Potent direct effect on human beta-cells. | |
| Healthy Human Volunteers | SCO-240 | No increase in serum insulin levels detected. | Effect may be absent in healthy state or require different conditions. | |
| HFD-fed Mice | Compound 10 + DPP-4i | Substantially increased insulin in response to a glucose challenge. | Synergistic effect, likely GLP-1 driven. |
Integrated Mechanism and Overall Effect on Glucose Homeostasis
The collective evidence points to a primary mechanism where SSTR5 antagonists act on the gut to improve glucose control. The blockade of SSTR5 on intestinal L-cells removes a key inhibitory signal, leading to increased GLP-1 secretion after a meal. This elevated GLP-1 then acts on pancreatic beta-cells to stimulate glucose-dependent insulin secretion, ultimately leading to lower blood glucose levels.
Key Experimental Protocols
In Vivo: Oral Glucose Tolerance Test (OGTT)
-
Subjects: C57BL/6 mice, diet-induced obese (DIO) mice, or diabetic models like KK-Ay mice.
-
Protocol: Animals are fasted (e.g., 4 hours). The SSTR5 antagonist or vehicle is administered via subcutaneous (s.c.) injection or oral gavage (p.o.). After a set period (e.g., 15-60 minutes), a baseline blood sample (t=0) is taken from the tail vein. An oral bolus of glucose (e.g., 3 g/kg) is then administered. Subsequent blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose and hormone levels.
-
Analysis: The incremental Area Under the Curve (iAUC) for glucose is calculated to assess glucose tolerance.
Ex Vivo: Isolated Perfused Mouse Intestine/Pancreas
-
Purpose: To distinguish between direct gut and pancreatic effects.
-
Protocol: The small intestine or pancreas is surgically isolated from a mouse while preserving its arterial supply and venous drainage. The organ is placed in a perfusion chamber and supplied with a buffered solution. Test substances (glucose, SSTR5 antagonist) are added to the perfusate, and the venous effluent is collected in timed fractions.
-
Analysis: Hormone concentrations (GLP-1, insulin) in the collected fractions are measured by ELISA to determine the secretory response.
In Vitro: Isolated Islet Perifusion
-
Purpose: To assess the direct effect of antagonists on insulin secretion from pancreatic islets.
-
Protocol: Islets are isolated from mouse, rat, or human pancreas by collagenase digestion. A group of islets is placed in a perifusion chamber and exposed to a continuous flow of buffer with varying concentrations of glucose, somatostatin, and the SSTR5 antagonist. The effluent is collected in fractions.
-
Analysis: Insulin concentration in each fraction is measured to create a dynamic profile of secretion in response to the different stimuli.
Receptor Binding and Signaling Assays
-
Purpose: To determine the potency and selectivity of the antagonist.
-
Protocol: GTPγ[³⁵S] binding assays are performed using membranes from cells (e.g., CHO cells) stably expressing cloned human SSTR subtypes. The ability of the antagonist to block agonist-stimulated GTPγ[³⁵S] binding is measured.
-
Analysis: IC₅₀ values are calculated to quantify the antagonist's potency at each SSTR subtype.
Conclusion and Future Directions
The antagonism of SSTR5 is a validated and compelling strategy for improving glycemic control, with a robust mechanism centered on the enhancement of intestinal GLP-1 secretion. Preclinical data strongly support a gut-dependent action, which is further enhanced by combination with DPP-4 inhibitors.
While the direct effect on insulin secretion appears minimal in rodents, in vitro data from human islets suggest a potent, direct stimulatory potential. The discrepancy with the initial phase 1 clinical data, which showed no effect on insulin in healthy volunteers, is a critical area for future research. It will be essential to evaluate these antagonists in patient populations with type 2 diabetes, where the underlying pathophysiology and tonic somatostatin signaling may differ, to fully elucidate the therapeutic potential of the direct pancreatic pathway in humans.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
SSTR5 Antagonism: A Technical Guide to Therapeutic Targets and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin (B550006) receptor 5 (SSTR5) has emerged as a promising therapeutic target for a range of metabolic and endocrine disorders. As a G-protein coupled receptor, SSTR5 plays a crucial role in regulating hormone secretion. Antagonism of this receptor has demonstrated significant potential in the treatment of Type 2 Diabetes Mellitus (T2DM) and growth hormone-related disorders. This in-depth technical guide provides a comprehensive overview of the core science behind SSTR5 antagonism, detailing its therapeutic potential, the signaling pathways involved, and the experimental protocols for evaluating antagonist compounds. Quantitative data from preclinical and clinical studies are presented to offer a comparative analysis of leading antagonist candidates.
Potential Therapeutic Targets
The therapeutic utility of SSTR5 antagonists is primarily centered on two key areas:
-
Type 2 Diabetes Mellitus (T2DM): SSTR5 is expressed in pancreatic β-cells and intestinal L-cells, where it is involved in the regulation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][2] Antagonism of SSTR5 has been shown to enhance glucose-stimulated insulin secretion and increase GLP-1 release, leading to improved glucose tolerance.[3][4] Preclinical studies have demonstrated that SSTR5 antagonists can lower blood glucose levels and improve insulin sensitivity, independent of weight loss.[2] Furthermore, evidence suggests that selective SSTR5 inhibition can enhance hepatic insulin action.
-
Growth Hormone (GH) Related Disorders: Clinical trial data has revealed that SSTR5 antagonism can stimulate robust growth hormone secretion without significantly affecting other pituitary hormones. This makes SSTR5 a compelling target for conditions characterized by growth hormone deficiency. The oral availability of some SSTR5 antagonists offers a significant advantage over injectable therapies.
While SSTR5 is also expressed in various neuroendocrine tumors (NETs), the therapeutic potential of SSTR5 antagonists in oncology is less established compared to SSTR agonists. Current research predominantly focuses on the anti-proliferative and anti-secretory effects of SSTR agonists in NETs. Some studies suggest a potential for SSTR antagonists in peptide receptor radionuclide therapy (PRRT) due to potentially higher tumor uptake compared to agonists, but this area requires further investigation.
SSTR5 Signaling Pathways
SSTR5 is a member of the G-protein coupled receptor (GPCR) superfamily. Its primary signaling mechanism involves coupling to inhibitory G-proteins (Gi/o).
Canonical Gi/o Signaling Pathway
Upon binding of the endogenous ligand, somatostatin, SSTR5 undergoes a conformational change that activates the associated heterotrimeric Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit, with GTP bound, then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and subsequent modulation of downstream cellular processes, including hormone secretion.
An SSTR5 antagonist binds to the receptor but does not induce the conformational change necessary for G-protein activation. By blocking the binding of endogenous somatostatin, the antagonist prevents the downstream signaling cascade, thus disinhibiting adenylyl cyclase and restoring or increasing cAMP production.
SSTR5 Canonical Signaling Pathway
Non-Canonical Signaling
In addition to the canonical Gi/o pathway, SSTR5 may also be involved in other signaling cascades, including the activation of phospholipase C (PLC) and modulation of intracellular calcium levels. However, the primary mechanism of action for SSTR5 antagonists in the context of T2DM and GH disorders is believed to be through the disinhibition of the adenylyl cyclase pathway.
Quantitative Data for SSTR5 Antagonists
Several small molecule SSTR5 antagonists have been developed and characterized in preclinical and clinical studies. The following table summarizes key quantitative data for some of these compounds.
| Compound Name | Target | IC50 (nM) - Human SSTR5 | IC50 (nM) - Mouse SSTR5 | Key In Vivo Efficacy | Reference(s) |
| Compound 1 | T2DM | 9.8 | 31 | Dose-dependently reduced GHb, plasma glucose, and plasma insulin in KK-Ay mice. | |
| Azaspirodecanone 10 | T2DM | 1.2 (binding), 1.1 (cAMP) | 0.9 (cAMP) | 94% lowering of glucose excursion in OGTT in mice at 3 mg/kg. | |
| SSTR5 antagonist 1 (Compound 25a) | T2DM | 9.6 | 57 | Dose-dependent lowering of blood glucose in HFD-fed mice. | |
| SCO-240 | GH Deficiency | - | - | Induced robust growth hormone secretion in healthy individuals (Phase 1). |
Experimental Protocols
The evaluation of SSTR5 antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for SSTR5.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from SSTR5.
Radioligand Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human or mouse SSTR5.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-SRIF-14), and serial dilutions of the test compound.
-
Include control wells for total binding (no test compound) and non-specific binding (a high concentration of unlabeled somatostatin).
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an SSTR5 antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To quantify the antagonistic effect of a test compound on SSTR5 signaling.
cAMP Accumulation Assay Workflow
Detailed Methodology:
-
Cell Culture:
-
Plate cells stably expressing SSTR5 in a 96- or 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with serial dilutions of the SSTR5 antagonist for a short period (e.g., 15-30 minutes).
-
-
Cell Stimulation:
-
Add a solution containing a fixed concentration of an SSTR5 agonist (e.g., somatostatin-28) and a stimulant of adenylyl cyclase, such as forskolin. The agonist will inhibit the forskolin-induced cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the maximal cAMP level in the presence of the agonist.
-
Oral Glucose Tolerance Test (OGTT)
This in vivo assay evaluates the effect of an SSTR5 antagonist on glucose metabolism in an animal model.
Objective: To assess the impact of an SSTR5 antagonist on glucose clearance after an oral glucose challenge.
Oral Glucose Tolerance Test Workflow
Detailed Methodology:
-
Animal Preparation:
-
Fast mice overnight (typically 12-16 hours) with free access to water.
-
Record the body weight of each mouse.
-
-
Compound Administration:
-
Administer the SSTR5 antagonist or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Glucose Challenge:
-
At time 0, administer a bolus of glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.
-
-
Blood Sampling and Glucose Measurement:
-
Collect a small blood sample from the tail vein at baseline (time 0) and at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for the treatment and vehicle groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
A significant reduction in the AUC for the antagonist-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Conclusion
SSTR5 antagonism represents a validated and promising strategy for the development of novel therapeutics for T2DM and growth hormone-related disorders. The well-defined signaling pathway and the availability of robust in vitro and in vivo assays provide a clear path for the discovery and optimization of SSTR5 antagonist candidates. The quantitative data from existing compounds demonstrate the potential for potent and selective molecules with significant therapeutic effects. Further research into the role of SSTR5 antagonists in other indications, such as neuroendocrine tumors, may unveil additional therapeutic opportunities. This guide provides a foundational framework for researchers and drug development professionals to advance the field of SSTR5-targeted therapies.
References
- 1. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
SSTR5 Antagonism: A Novel Therapeutic Strategy for Type 2 Diabetes Mellitus - A Technical Guide
Executive Summary: The inhibition of somatostatin (B550006) receptor subtype 5 (SSTR5) is emerging as a promising therapeutic strategy for the management of type 2 diabetes (T2D). Somatostatin (SST) is an inhibitory peptide that regulates endocrine and exocrine secretion. SSTR5, a key receptor for SST, is prominently expressed on pancreatic beta-cells and intestinal L-cells, which are responsible for insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, respectively.[1][2][3] By antagonizing SSTR5, the natural inhibitory tone of somatostatin is lifted, leading to a dual mechanism of action: enhanced glucose-dependent insulin secretion (GDIS) from the pancreas and increased GLP-1 release from the gut. This guide provides an in-depth technical overview of the core mechanisms, preclinical data, and key experimental protocols related to SSTR5 antagonists in T2D research.
Introduction to SSTR5 in Glucose Homeostasis
Somatostatin acts as a critical paracrine inhibitor within the islets of Langerhans and the gastrointestinal tract.[4][5] Its actions are mediated by a family of five G-protein coupled receptors (SSTR1-5). In human pancreatic islets, beta-cells predominantly express SSTR1 and SSTR5, while alpha-cells are rich in SSTR2. SSTR5 is also highly expressed in enteroendocrine L-cells of the gut. This specific expression pattern makes SSTR5 an attractive target for T2D therapy. Selective antagonism of SSTR5 is hypothesized to disinhibit both insulin and GLP-1 secretion, thereby improving glycemic control. Furthermore, recent studies suggest that SSTR5 inhibition may also improve hepatic insulin sensitivity, adding another potential benefit.
Core Mechanism of SSTR5 Antagonism
SSTR5 Signaling Cascade
SSTR5 is coupled to an inhibitory G-protein (Gαi). Upon binding of somatostatin, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP subsequently leads to the inhibition of hormone secretion from target cells like pancreatic beta-cells and intestinal L-cells. SSTR5 antagonists physically block somatostatin from binding to the receptor, thereby preventing the downstream inhibitory signaling and restoring the cell's secretory capacity.
Dual Action on Glucose Homeostasis
The therapeutic effect of SSTR5 antagonists in T2D is primarily driven by a dual mechanism impacting both the gut and the pancreas.
-
Intestinal Action (Incretin Effect): Antagonism of SSTR5 on intestinal L-cells enhances the secretion of GLP-1 in response to nutrient intake. This GLP-1 then acts on pancreatic beta-cells to potentiate glucose-dependent insulin secretion. In rodent models, this gut-mediated, GLP-1-dependent pathway appears to be the predominant mechanism for improving glucose tolerance. The glucose-lowering effects of SSTR5 antagonists are often abolished in the presence of a GLP-1 receptor antagonist.
-
Pancreatic Action (Direct Insulin Effect): SSTR5 is expressed on pancreatic beta-cells, and its antagonism can directly reverse the inhibitory effect of locally produced somatostatin on insulin secretion. Studies on isolated human islets show a more robust direct effect on insulin secretion compared to rodent islets, suggesting potential species-specific differences in SSTR5 function. This direct action may be particularly beneficial in humans.
Preclinical Pharmacology Data
Numerous small-molecule SSTR5 antagonists have been developed and characterized. These compounds generally exhibit high potency, selectivity, and oral bioavailability.
In Vitro Profile of Selected SSTR5 Antagonists
The in vitro activity of SSTR5 antagonists is typically assessed through binding and functional assays. The table below summarizes data for representative compounds from the literature.
| Compound Name/Series | Target | Assay Type | Potency (IC50 / Kd) | Selectivity | Reference |
| Compound 10 | Human SSTR5 | Binding Assay | 1.2 nM (IC50) | >8300-fold vs. SSTR1-4 | |
| Human SSTR5 | cAMP Functional Assay | 1.1 nM (IC50) | Inactive (>10µM) vs. SSTR1-4 | ||
| Compound 25a | Human SSTR5 | Binding Assay | 9.6 nM (IC50) | >100-fold vs. SSTR1-4 | |
| Mouse SSTR5 | Binding Assay | 57 nM (IC50) | - | ||
| S5A1 | Human SSTR5 | Saturation Binding | 280 pM (Kd) | >1000-fold vs. SSTR1-4 |
In Vivo Efficacy in Diabetic Animal Models
The primary endpoint for in vivo efficacy is the reduction of glucose excursion during an oral glucose tolerance test (OGTT). SSTR5 antagonists have demonstrated robust glucose-lowering effects in various rodent models of diabetes and obesity.
| Compound Name/Series | Animal Model | Dose | Key Finding | Reference |
| Compound 10 | HFD-fed Mice | 3 mg/kg, p.o. | 94% reduction in glucose AUC during OGTT. | |
| HFD-fed Mice | 30 mg/kg, p.o. | No hypoglycemia observed in fasted lean mice. | ||
| Compound 25a | HFD-fed Mice | 100 mg/kg, p.o. | Augmented insulin secretion and lowered blood glucose. | |
| Takeda Compound | KK-Ay/Ta Mice | 1 mg/kg/day, p.o. | -0.51% decrease in glycated hemoglobin (GHb) after 2 weeks. | |
| S5A1 & DPP-4i | ZDF Rats | Combination | Synergistic increase in active GLP-1 and insulin levels. |
A key finding is the synergistic effect observed when SSTR5 antagonists are co-administered with dipeptidyl peptidase-4 (DPP-4) inhibitors. SSTR5 antagonists increase GLP-1 secretion, while DPP-4 inhibitors prevent its degradation, leading to a more substantial and prolonged incretin (B1656795) effect.
Key Experimental Protocols
Standardized protocols are crucial for evaluating and comparing novel SSTR5 antagonists.
Radioligand Binding Assay (Affinity Determination)
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the SSTR5 receptor.
-
Membrane Preparation: Homogenize Chinese hamster ovary (CHO) cells stably expressing human SSTR5 in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer. Determine protein concentration via a Bradford assay.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (50-100 µg protein), a fixed concentration of a radiolabeled SSTR5 ligand (e.g., [¹²⁵I]-SST-14), and serial dilutions of the test antagonist.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value using non-linear regression, which can be converted to a Ki (inhibition constant).
Functional cAMP Accumulation Assay (Potency Determination)
This assay measures the functional ability of an antagonist to block the SST-mediated inhibition of cAMP production.
-
Cell Plating: Seed CHO cells expressing human SSTR5 into a 96-well plate and culture overnight.
-
Assay Setup: Wash cells and pre-incubate with serial dilutions of the test antagonist for 15-20 minutes.
-
Stimulation: Add a fixed concentration of an SSTR5 agonist (e.g., SST-28) along with a stimulant of adenylyl cyclase (e.g., forskolin) to all wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, representing the concentration at which the antagonist reverses 50% of the agonist's inhibitory effect.
Oral Glucose Tolerance Test (OGTT) Workflow
The OGTT is the standard in vivo model to assess the impact of an SSTR5 antagonist on glucose metabolism.
Clinical Development and Future Perspectives
The translation of SSTR5 antagonism from preclinical models to human clinical trials is underway. A phase 1 study of the oral SSTR5 antagonist SCO-240 in healthy individuals found it to be safe and well-tolerated. While the study's primary finding was a robust stimulation of growth hormone, it provides the first-in-human data on the safety and pharmacokinetics of a selective SSTR5 antagonist.
Future research will need to clarify the precise contribution of the direct pancreatic versus the indirect incretin effect in humans with T2D. The potential for combination therapy, particularly with DPP-4 inhibitors or other diabetes medications, remains a highly attractive area of investigation. Given the dual mechanism of action and the low intrinsic risk of hypoglycemia, SSTR5 antagonists represent a novel and promising class of therapeutic agents for the treatment of type 2 diabetes.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
The Role of Somatostatin Receptor 5 (SSTR5) Antagonism in Enhancing Pancreatic Beta-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Somatostatin (B550006), acting through its receptor subtype 5 (SSTR5) on pancreatic beta-cells, serves as a crucial inhibitory regulator of insulin (B600854) secretion. The antagonism of SSTR5 has emerged as a promising therapeutic strategy for type 2 diabetes by augmenting glucose-stimulated insulin secretion (GSIS). This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and preclinical development workflow for SSTR5 antagonists. It summarizes key quantitative data from preclinical studies, details essential experimental protocols, and visualizes the underlying signaling pathways and research logic. This document is intended to be a comprehensive resource for researchers and drug development professionals actively engaged in the field of diabetes and metabolic diseases.
The SSTR5 Signaling Pathway in Pancreatic Beta-Cells
Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic beta-cells in humans.[1] Its activation by endogenous somatostatin initiates an inhibitory cascade that curtails insulin secretion. This signaling pathway is a key target for therapeutic intervention.
Upon binding of somatostatin, SSTR5 couples to inhibitory G-proteins (Gi/o).[2] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] Reduced cAMP levels have two major downstream consequences on beta-cell function:
-
Modulation of Ion Channel Activity: Lowered cAMP levels lead to the activation of ATP-sensitive potassium (KATP) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3][4] The opening of KATP channels causes membrane hyperpolarization, making it more difficult for the cell to reach the threshold for depolarization. The inhibition of voltage-gated Ca2+ channels directly reduces the influx of calcium, a critical trigger for the exocytosis of insulin-containing granules.[5][6]
-
Direct Inhibition of Exocytosis: Beyond its effects on ion channels, SSTR5 activation can also directly inhibit the machinery of insulin granule exocytosis in a Ca2+ and cAMP-independent manner.[2]
An SSTR5 antagonist competitively binds to the receptor, preventing somatostatin from exerting its inhibitory effects. This blockade leads to a disinhibition of the beta-cell, resulting in maintained or elevated cAMP levels, increased Ca2+ influx, and consequently, enhanced glucose-stimulated insulin secretion.
Quantitative Effects of SSTR5 Antagonists on Beta-Cell and Endocrine Function
The efficacy of SSTR5 antagonists has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations, highlighting the impact on glucose homeostasis, insulin secretion, and GLP-1 release.
Table 1: In Vivo Efficacy of SSTR5 Antagonists in Rodent Models
| Compound | Animal Model | Dose | Effect on Glucose Excursion (OGTT) | Effect on Plasma Insulin | Reference |
| Compound 10 | Mice | 3 mg/kg (oral) | 94% reduction | Increased | [7] |
| Compound A | Zucker (fa/fa) rats | 30 mg/kg (oral) | 17% reduction | 49% reduction in excursion | --INVALID-LINK-- |
| Compound A | Diet-induced obese mice | (3 weeks treatment) | 45% reduction | 72% increase | --INVALID-LINK-- |
| S5A1 | C57BL/6 mice | 0.3-30 mg/kg (oral) | Dose-dependent reduction | Increased | [8] |
Table 2: In Vitro Effects of SSTR5 Antagonism on Islet Function
| Species | Preparation | SSTR5 Antagonist | Key Finding | Reference |
| Human | Isolated Islets | S5A1 | Completely reversed SST-14-mediated suppression of insulin secretion | [8] |
| Mouse | Perfused Pancreas | SSTR5a | No direct effect on insulin secretion | [9][10][11] |
| Mouse | SSTR5 Knockout Islets | - | Increased total insulin content | [7] |
Table 3: Effect of SSTR5 Antagonists on GLP-1 Secretion
| Compound | Model | Dose | Effect on GLP-1 Levels | Reference |
| Compound 10 | Mice | 10 mg/kg | Increased total and active GLP-1 | [7] |
| S5A1 | C57BL/6 mice | 0.3-30 mg/kg (oral) | Dose-proportional increase in fasting and post-OGTT GLP-1 | [8] |
| SSTR5a | Perfused mouse small intestine | - | Stimulated glucose-induced GLP-1 secretion | [9][10] |
Experimental Protocols for SSTR5 Antagonist Characterization
The evaluation of SSTR5 antagonists requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro: Isolated Pancreatic Islet Perifusion for Insulin Secretion
This assay assesses the direct effect of an SSTR5 antagonist on dynamic insulin secretion from isolated pancreatic islets.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice or humans using collagenase digestion followed by density gradient purification.
-
Islet Culture: Culture isolated islets overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Perifusion System Setup: Prepare a perifusion system with chambers to hold the islets. Maintain the system at 37°C and perifuse with a Krebs-Ringer bicarbonate (KRB) buffer.
-
Basal and Stimulatory Phases:
-
Equilibrate the islets with basal glucose (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes).
-
Introduce the SSTR5 antagonist in the presence of a somatostatin analog (to induce inhibition) and basal glucose.
-
Switch to a high glucose concentration (e.g., 16.7 mM) with the somatostatin analog and the SSTR5 antagonist to assess the antagonist's ability to restore glucose-stimulated insulin secretion.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).
-
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Plot insulin secretion rate over time to visualize the dynamics of insulin release. Calculate the area under the curve (AUC) for different phases to quantify the effects of the antagonist.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a fundamental in vivo assay to evaluate the effect of an SSTR5 antagonist on overall glucose homeostasis.
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize mice to handling. Fast the mice overnight (typically 12-16 hours) with free access to water.[12]
-
Baseline Blood Sample: Obtain a baseline blood sample (time 0) from the tail vein to measure basal glucose and insulin levels.[12]
-
Compound Administration: Administer the SSTR5 antagonist orally via gavage at the desired dose. A vehicle control group should be included.
-
Glucose Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) orally via gavage.[12]
-
Serial Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Glucose and Insulin Measurement: Measure blood glucose concentrations immediately using a glucometer. Process the remaining blood to plasma and store at -80°C for subsequent insulin measurement by ELISA.[12]
-
Data Analysis: Plot blood glucose and plasma insulin concentrations over time. Calculate the AUC for the glucose and insulin curves to quantify the overall effect of the antagonist.
Measurement of Intracellular Calcium ([Ca2+]) in Beta-Cells
This assay directly measures the effect of SSTR5 antagonism on one of the key downstream signaling events.
Protocol:
-
Cell Preparation: Use isolated primary beta-cells or a beta-cell line (e.g., MIN6). Seed the cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Experimental Procedure:
-
Perfuse the cells with a low glucose solution to establish a baseline [Ca2+]i.
-
Introduce the SSTR5 antagonist in the presence of a somatostatin analog.
-
Stimulate the cells with a high glucose concentration and continue to record the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the traces to determine the amplitude and frequency of calcium oscillations.
Preclinical Development Workflow for SSTR5 Antagonists
The preclinical development of an SSTR5 antagonist follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Conclusion
SSTR5 antagonists represent a compelling and targeted approach to enhance pancreatic beta-cell function for the treatment of type 2 diabetes. Their mechanism of action, which involves the disinhibition of insulin secretion and the potential for synergistic effects through increased GLP-1 release, provides a strong rationale for their continued development. The experimental protocols and workflow outlined in this guide offer a robust framework for the preclinical evaluation of novel SSTR5 antagonist candidates. The quantitative data summarized herein underscore the potential of this therapeutic class to improve glycemic control. Further research, particularly clinical investigations in human subjects, will be crucial to fully elucidate the therapeutic utility of SSTR5 antagonism in the management of diabetes.
References
- 1. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ATP-regulated potassium channels and voltage-gated calcium channels in pancreatic alpha and beta cells: similar functions but reciprocal effects on secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of voltage-gated calcium channels in pancreatic beta-cell physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of High Voltage-Gated Ca2+ Channel Subunits in Pancreatic β-Cell Insulin Release. From Structure to Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 10. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 11. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Preclinical Pharmacology of SSTR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical pharmacology of Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonists, a promising class of molecules with therapeutic potential in metabolic diseases, particularly type 2 diabetes. This document provides a comprehensive overview of their mechanism of action, key preclinical data, and the experimental methodologies used to generate this knowledge.
Introduction: The Rationale for SSTR5 Antagonism
Somatostatin is a ubiquitously expressed inhibitory peptide hormone that exerts its effects through five distinct G-protein coupled receptors (SSTR1-5). SSTR5 is prominently expressed in pancreatic β-cells and intestinal L-cells, where it plays a crucial role in regulating the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1), respectively.[1][2] Activation of SSTR5 by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of hormone secretion.[3]
Antagonism of SSTR5, therefore, presents a logical therapeutic strategy to enhance glucose-dependent insulin secretion and augment GLP-1 release.[4][5] This dual mechanism holds the potential to improve glycemic control in individuals with type 2 diabetes. Preclinical studies involving SSTR5 knockout mice have provided strong validation for this approach, demonstrating improved glucose tolerance and increased insulin sensitivity.[4][6]
In Vitro Pharmacology
The initial characterization of novel SSTR5 antagonists involves a series of in vitro assays to determine their potency, selectivity, and functional activity.
Binding Affinity
The binding affinity of a compound for the SSTR5 receptor is a primary measure of its potency. This is typically determined through competitive radioligand binding assays.
Table 1: Binding Affinity (IC50, nM) of Representative SSTR5 Antagonists
| Compound | hSSTR5 IC50 (nM) | mSSTR5 IC50 (nM) | hSSTR1 IC50 (nM) | hSSTR2 IC50 (nM) | hSSTR3 IC50 (nM) | hSSTR4 IC50 (nM) | Reference |
| Compound 10 | 1.2 | - | >10,000 | >10,000 | >10,000 | >10,000 | [4] |
| Compound-1 | 9.8 | 31 | - | - | - | - | [1] |
| SSTR5 antagonist 1 | 9.6 | 57 | >10,000 | >10,000 | >10,000 | >10,000 | [7] |
hSSTR: human Somatostatin Receptor; mSSTR: mouse Somatostatin Receptor. A higher IC50 value indicates lower binding affinity.
Functional Antagonism
Functional assays are crucial to confirm that a compound not only binds to the receptor but also blocks its downstream signaling. The most common assay for SSTR5, a Gi-coupled receptor, is the measurement of cAMP accumulation.
Table 2: In Vitro Functional Activity of SSTR5 Antagonists
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| Compound 10 | cAMP antagonist | Human | 1.1 | [4] |
| Compound-1 | cAMP assay | Human | 9.8 | [1] |
| Compound-1 | cAMP assay | Mouse | 31 | [1] |
Experimental Protocols
Objective: To determine the binding affinity of a test compound for SSTR5.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse SSTR5.
-
Assay Components: The assay mixture contains cell membranes, a radiolabeled SSTR5 ligand (e.g., [125I]-SST-28), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the SSTR5 receptor.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Objective: To measure the ability of a test compound to antagonize the SST-28-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human or mouse SSTR5 are used.
-
Cell Plating: Cells are plated in a multi-well format.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Forskolin (an adenylyl cyclase activator) and SST-28 (the SSTR5 agonist) are added to the cells.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The concentration of the antagonist that reverses 50% of the SST-28-induced inhibition of cAMP accumulation (IC50) is determined.[1][4]
In Vivo Pharmacology
In vivo studies are essential to evaluate the efficacy and pharmacokinetic properties of SSTR5 antagonists in a physiological context.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to assess the effect of a compound on glucose homeostasis.
Table 3: In Vivo Efficacy of SSTR5 Antagonists in Oral Glucose Tolerance Tests (OGTT)
| Compound | Animal Model | Dose (mg/kg) | Route | % Glucose Excursion Lowering | Reference |
| Compound 10 | Mouse | 3 | Oral | 94 | [4] |
| Compound 5 | Mouse | 30 | Oral | 60 | [4] |
| SSTR5 antagonist 1 | HFD fed C57BL/6J mice | 1, 3, 10, 30 | Oral | Dose-dependent | [7] |
HFD: High-Fat Diet
Experimental Protocols
Objective: To evaluate the effect of an SSTR5 antagonist on glucose tolerance following an oral glucose challenge.
Methodology:
-
Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce insulin resistance, are commonly used.[7]
-
Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.[8][9]
-
Compound Administration: The SSTR5 antagonist or vehicle is administered orally at a specified time before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.[8]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose administration using a glucometer.[8]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the percentage of glucose excursion lowering.
Mechanism of Action and Signaling Pathways
The therapeutic effect of SSTR5 antagonists on glucose homeostasis is mediated by a dual mechanism involving both the pancreas and the gut.
-
In the Gut: SSTR5 is expressed on intestinal L-cells. Antagonism of SSTR5 blocks the inhibitory effect of somatostatin on these cells, leading to increased secretion of GLP-1 in response to a meal.[5][6] GLP-1, in turn, potentiates glucose-dependent insulin secretion from the pancreas.
-
In the Pancreas: SSTR5 is also present on pancreatic β-cells. By blocking the direct inhibitory effect of somatostatin on these cells, SSTR5 antagonists can enhance glucose-stimulated insulin secretion.[4][5]
This dual action, which is dependent on glucose levels, is expected to minimize the risk of hypoglycemia.[4]
Visualizing the SSTR5 Signaling Pathway and Mechanism of Antagonism
Caption: SSTR5 signaling cascade and the mechanism of its antagonism.
Experimental Workflow for Preclinical Evaluation of SSTR5 Antagonists
Caption: A typical workflow for the preclinical development of SSTR5 antagonists.
Conclusion
The preclinical data accumulated to date strongly support the continued investigation of SSTR5 antagonists as a novel therapeutic approach for type 2 diabetes. The dual mechanism of enhancing both insulin and GLP-1 secretion in a glucose-dependent manner offers the potential for effective glycemic control with a reduced risk of hypoglycemia. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this promising class of compounds.
References
- 1. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 9. mmpc.org [mmpc.org]
Species-Specific Differences in SSTR5 Antagonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for a range of endocrine and metabolic disorders. However, the translation of preclinical findings to clinical success has been hampered by significant species-specific differences in the activity of SSTR5 antagonists. This in-depth technical guide provides a comprehensive overview of these differences, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways to aid researchers in navigating the complexities of SSTR5-targeted drug development.
Quantitative Analysis of Species-Specific SSTR5 Antagonist Activity
A critical consideration in the preclinical evaluation of SSTR5 antagonists is the variation in their binding affinity and functional potency across different species. Notably, antagonists often exhibit higher affinity for the human SSTR5 (hSSTR5) as compared to rodent orthologs. This discrepancy can have profound implications for the interpretation of preclinical efficacy and safety data. The following table summarizes the in vitro activity of various S-STR5 antagonists, highlighting the observed species-specific differences.
| Compound | Species | Assay Type | Cell Line | Radioligand | IC50 (nM) | Reference |
| SSTR5 antagonist 1 | Human | Radioligand Binding | - | - | 9.6 | [1] |
| Mouse | Radioligand Binding | - | - | 57 | [1] | |
| Compound 10 | Human | Radioligand Binding | - | - | 1.2 | [2] |
| Human | cAMP Functional | CHO-K1 | SST-28 & Forskolin (B1673556) | 1.1 | [2] |
Table 1: In vitro activity of selected SSTR5 antagonists demonstrating species-specific differences.
These data underscore the importance of evaluating candidate compounds against both human and relevant preclinical species SSTR5 to accurately predict clinical potency. The approximately 6-fold lower potency of "SSTR5 antagonist 1" for the mouse receptor compared to the human receptor is a clear example of the species differences that can be encountered[1].
SSTR5 Signaling Pathways
SSTR5 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Activation of SSTR5 by its endogenous ligand, somatostatin, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a key mechanism by which SSTR5 activation inhibits hormone secretion from various endocrine cells.
Beyond the canonical cAMP pathway, SSTR5 can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway. The activation of these alternative pathways can be cell-type specific and may contribute to the diverse physiological effects of SSTR5 modulation.
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to characterizing the species-specific activity of SSTR5 antagonists. Below are detailed methodologies for radioligand binding and functional cAMP assays.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for SSTR5 by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the SSTR5 of the desired species (human, mouse, rat).
-
Radioligand: Typically [125I]-Somatostatin-28 or [125I]-Tyr11-SRIF.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Test Compound: SSTR5 antagonist at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).
-
96-well plates, filter mats (GF/C), and scintillation counter.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes from SSTR5-expressing cells by homogenization and centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
50 µL of test compound at various dilutions or non-specific binding control.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane suspension (typically 5-20 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter mat pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an SSTR5 antagonist to block the somatostatin-induced inhibition of cAMP production.
1. Materials:
-
Cells: CHO or HEK293 cells stably expressing the SSTR5 of the desired species.
-
Cell Culture Medium: Appropriate for the cell line.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Somatostatin-28 (SST-28): As the agonist.
-
Test Compound: SSTR5 antagonist at various concentrations.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
384-well white opaque plates.
2. Procedure:
-
Cell Seeding: Seed the SSTR5-expressing cells into a 384-well plate and culture overnight to allow for attachment.
-
Compound Addition:
-
Aspirate the culture medium.
-
Add the test compound at various concentrations in stimulation buffer to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation: Add a fixed concentration of SST-28 (typically EC80) and forskolin to all wells (except for basal and maximal stimulation controls).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The development of SSTR5 antagonists is a promising avenue for the treatment of various diseases. However, the significant species-specific differences in antagonist activity present a major challenge for preclinical to clinical translation. A thorough understanding of these differences, supported by robust and well-characterized in vitro assays, is essential for the successful development of novel SSTR5-targeted therapeutics. This guide provides the foundational knowledge and detailed protocols to empower researchers to navigate these complexities and advance the field of SSTR5 drug discovery.
References
Methodological & Application
Application Notes and Protocols for SSTR5 Antagonist In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists. The following sections describe the necessary materials and step-by-step procedures for competitive binding assays, functional cAMP inhibition assays, and downstream ERK1/2 phosphorylation analysis.
SSTR5 Signaling Pathway Overview
Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, somatostatin (SST), SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate various downstream cellular processes, including the MAPK/ERK pathway. SSTR5 antagonists are compounds that bind to the receptor but do not elicit this inhibitory response; instead, they block the effects of agonists like somatostatin.
Figure 1: SSTR5 Signaling Pathway
Data Presentation: In Vitro Potency of SSTR5 Antagonists
The following table summarizes the in vitro potency of representative SSTR5 antagonists from published studies. These values are typically determined using competitive radioligand binding assays and functional cAMP inhibition assays.
| Compound | Assay Type | Species | Cell Line | IC50 (nM) | Reference |
| SSTR5 antagonist 1 | Binding | Human | - | 9.6 | [1] |
| SSTR5 antagonist 1 | Binding | Mouse | - | 57 | [1] |
| Compound 10 | Binding | Human | CHO-K1 | 1.2 | [2] |
| Compound 10 | cAMP Antagonist | Human | CHO-K1 | 1.1 | [2] |
| SCO-240 | Binding | Human | CHO-K1 | 2.0 | [3] |
Experimental Protocols
SSTR5 Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the SSTR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for Competitive Binding Assay
Figure 2: Competitive Binding Assay Workflow
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Somatostatin-14 ([125I]SST-14) or [125I]-Somatostatin-28 ([125I]SST-28).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: SSTR5 antagonist of interest, serially diluted.
-
Unlabeled Ligand: Somatostatin-14 or Somatostatin-28 for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing SSTR5 to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a final concentration close to its Kd), and cell membranes.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Add assay buffer, radioligand, increasing concentrations of the test antagonist, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) of the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
SSTR5 Functional cAMP Inhibition Assay
This assay measures the ability of an SSTR5 antagonist to block the agonist-induced inhibition of cAMP production.
Workflow for cAMP Inhibition Assay
Figure 3: cAMP Inhibition Assay Workflow
Materials:
-
Cell Line: A cell line stably expressing human SSTR5 and a cAMP biosensor (e.g., GloSensor) or suitable for HTRF cAMP detection (e.g., CHO-K1).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
SSTR5 Agonist: Somatostatin-28 (SST-28) or another suitable SSTR5 agonist.
-
cAMP Inducer: Forskolin (B1673556).
-
Test Compound: SSTR5 antagonist of interest, serially diluted.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF cAMP assay kit or GloSensor cAMP reagent).
-
96-well or 384-well white, clear-bottom plates.
-
Plate reader capable of detecting luminescence or HTRF signal.
Procedure:
-
Cell Seeding: Seed the SSTR5-expressing cells into the wells of a 96- or 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the test antagonist at various concentrations to the cells. Incubate for 5-10 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the SSTR5 agonist (typically the EC80 concentration) and a fixed concentration of forskolin (e.g., 0.5 µM) to the wells.
-
Incubation: Incubate the plate for 10-30 minutes at 37°C.
-
cAMP Detection:
-
For HTRF assays: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. Incubate for 1 hour at room temperature and read the HTRF signal on a compatible plate reader.
-
For GloSensor assays: If using a GloSensor cell line, measure luminescence kinetically or at a fixed time point after agonist addition using a luminometer.
-
-
Data Analysis:
-
The HTRF signal or luminescence is inversely proportional to the intracellular cAMP concentration.
-
Plot the signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist, which is the concentration that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP production.
-
Downstream Signaling: ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of an SSTR5 antagonist on the phosphorylation of ERK1/2, a downstream effector in the SSTR5 signaling pathway.
Materials:
-
Cell Line: SSTR5-expressing cell line.
-
SSTR5 Agonist: Somatostatin-14 or Somatostatin-28.
-
Test Compound: SSTR5 antagonist.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Seed SSTR5-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with the SSTR5 antagonist for a designated time.
-
Stimulate the cells with an SSTR5 agonist for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition.
-
Compare the ratios between different treatment groups to determine the effect of the SSTR5 antagonist on agonist-induced ERK1/2 phosphorylation.
-
References
Application Notes and Protocols for SSTR5 Antagonist Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor 5 (SSTR5), a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target for a variety of conditions, including neuroendocrine tumors and metabolic disorders.[1][2] The development of selective SSTR5 antagonists requires robust and reliable cell-based functional assays to characterize the potency and efficacy of novel compounds. These application notes provide detailed protocols for two distinct and widely used functional assays for the screening and characterization of SSTR5 antagonists: a cAMP-based assay and an ERK1/2 phosphorylation assay.
SSTR5 primarily couples to the inhibitory G protein (Gi), which, upon activation by an agonist like somatostatin-28 (SST-28), inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] SSTR5 antagonists are designed to block this agonist-induced effect. Beyond the canonical cAMP pathway, SSTR5 activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[4]
These protocols are designed to be comprehensive, providing step-by-step instructions, recommendations for appropriate cell lines, and methods for data analysis. The accompanying diagrams illustrate the underlying signaling pathways and experimental workflows, while the data tables offer a reference for expected results with known SSTR5 antagonists.
SSTR5 Signaling Pathway
The activation of SSTR5 by an agonist initiates a signaling cascade that primarily involves the inhibition of cAMP production. The receptor can also influence other pathways, such as the MAPK/ERK pathway.
Caption: SSTR5 receptor signaling pathways.
Assay 1: cAMP Inhibition Assay
This assay measures the ability of an SSTR5 antagonist to reverse the agonist-induced inhibition of intracellular cAMP accumulation. Forskolin (B1673556), a potent activator of adenylyl cyclase, is used to stimulate cAMP production, which is then inhibited by an SSTR5 agonist. The antagonist's potency is determined by its ability to restore cAMP levels.
Experimental Workflow: cAMP Assay
Caption: Workflow for the SSTR5 antagonist cAMP assay.
Detailed Protocol: cAMP Inhibition Assay
1. Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human SSTR5.[5] These are commercially available from various vendors.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX.
-
SSTR5 Agonist: Somatostatin-28 (SST-28).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: SSTR5 antagonists dissolved in DMSO.
-
cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or luminescence-based cAMP assay kit.
-
Plate Reader: A plate reader compatible with the chosen detection technology.
-
96-well or 384-well white opaque plates.
2. Cell Preparation:
-
Culture the SSTR5-expressing cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and seed them into a 96-well or 384-well plate at a density of 4,000 cells/well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
3. Assay Procedure:
-
Prepare serial dilutions of the SSTR5 antagonist test compounds in assay buffer. Also, prepare solutions of the SSTR5 agonist (at its EC80 concentration, predetermined) and forskolin (e.g., 0.5 µM) in assay buffer.
-
On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted SSTR5 antagonist compounds to the wells and pre-incubate for 15-30 minutes at room temperature or 37°C.
-
Add the SSTR5 agonist and forskolin mixture to the wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Read the plate on a compatible plate reader.
4. Data Analysis:
-
The data is typically expressed as a percentage of the response observed with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
Expected Data
| Compound | Cell Line | Agonist (Concentration) | Antagonist IC50 (nM) | Reference |
| S5A1 | GLUTag | SST-14 | 35.9 | |
| S5A1 | NCI-H716 | SST-14 | 1.05 | |
| Compound 10 | CHO-K1 (human SSTR5) | SST-28 | 1.1 | |
| SCO-240 | CHO (human SSTR5) | SST-28 (0.1 nM) | Not specified |
Assay 2: ERK1/2 Phosphorylation Assay
This assay measures the modulation of the MAPK/ERK signaling pathway by SSTR5. The ability of an SSTR5 antagonist to block the agonist-induced phosphorylation of ERK1/2 is quantified. This provides a functional readout that is downstream of G protein activation and can reveal pathway-specific effects of the antagonist.
Experimental Workflow: ERK1/2 Phosphorylation Assay
Caption: Workflow for the SSTR5 antagonist ERK1/2 phosphorylation assay.
Detailed Protocol: ERK1/2 Phosphorylation Assay
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human SSTR5.
-
Culture Medium: As described for the cAMP assay.
-
Serum-Free Medium: Basal medium without FBS.
-
Assay Buffer: HBSS or other suitable buffer.
-
SSTR5 Agonist: Somatostatin-28 (SST-28).
-
Test Compounds: SSTR5 antagonists dissolved in DMSO.
-
ERK1/2 Phosphorylation Detection Kit: A homogenous time-resolved Förster resonance energy transfer (TR-FRET) assay kit (e.g., THUNDER™) or an ELISA-based kit.
-
Plate Reader: A plate reader compatible with the chosen detection technology.
-
96-well cell culture plates.
2. Cell Preparation:
-
Seed the SSTR5-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
For some cell lines, to reduce basal ERK1/2 phosphorylation, it may be necessary to serum-starve the cells for 4-24 hours prior to the assay by replacing the growth medium with serum-free medium.
3. Assay Procedure:
-
Prepare serial dilutions of the SSTR5 antagonist test compounds in assay buffer. Prepare the SSTR5 agonist at its EC80 concentration in assay buffer.
-
Remove the medium from the cells and add the diluted antagonist compounds. Pre-incubate for 30-60 minutes at 37°C.
-
Add the SSTR5 agonist to the wells and incubate for a short period, typically 5-10 minutes at 37°C, to induce ERK1/2 phosphorylation.
-
Lyse the cells and proceed with the detection of phosphorylated ERK1/2 and total ERK1/2 according to the manufacturer's protocol for the chosen detection kit.
-
Read the plate on a compatible plate reader.
4. Data Analysis:
-
The signal for phosphorylated ERK1/2 is often normalized to the signal for total ERK1/2 to account for variations in cell number.
-
The normalized data is then expressed as a percentage of the response observed with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data
While direct IC50 values for SSTR5 antagonists in ERK1/2 phosphorylation assays are less commonly published in a tabular format, the expected outcome is a dose-dependent inhibition of the agonist-induced increase in p-ERK1/2 levels. The potency of an antagonist in this assay may differ from its potency in the cAMP assay, providing valuable information about its functional selectivity.
| Compound | Cell Line | Agonist | Expected Outcome | Reference |
| RC-160 (agonist analogue) | sst5/CHO | CCK-8 | Dose-dependent inhibition of p42-MAP kinase phosphorylation | |
| SSTR5 Antagonist | SSTR5-expressing cells | SST-28 | Dose-dependent inhibition of ERK1/2 phosphorylation | General Expectation |
Conclusion
The two cell-based functional assays described provide robust and complementary methods for the characterization of SSTR5 antagonists. The cAMP assay directly measures the modulation of the canonical Gi-signaling pathway, while the ERK1/2 phosphorylation assay provides insight into the antagonist's effects on a key downstream signaling cascade. The choice of assay will depend on the specific research question and the desired level of characterization. For high-throughput screening, the cAMP assay is often preferred due to its simplicity and robust signal window. The ERK1/2 phosphorylation assay is valuable for lead optimization and for understanding the broader pharmacological profile of the compounds. By employing these detailed protocols, researchers can effectively screen and characterize novel SSTR5 antagonists for their therapeutic potential.
References
Application Notes: SSTR5 Antagonist cAMP Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor subtype 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including hormone secretion.[1][2] As a member of the Gαi-coupled receptor family, activation of SSTR5 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] This signaling pathway makes SSTR5 an attractive therapeutic target for various diseases. Consequently, the development of selective SSTR5 antagonists is of significant interest in drug discovery.
These application notes provide a detailed protocol for a cell-based cAMP assay to characterize the potency and efficacy of SSTR5 antagonists. The assay is designed to measure the ability of a test compound to reverse the agonist-induced inhibition of cAMP production in cells expressing the human SSTR5 receptor.
SSTR5 Signaling Pathway
SSTR5, upon binding to an agonist such as somatostatin-28 (SST-28), couples to an inhibitory G-protein (Gαi). This interaction leads to the inhibition of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels modulates various downstream cellular functions. An SSTR5 antagonist competitively binds to the receptor, preventing the agonist from binding and thereby blocking the inhibitory signal on adenylyl cyclase. In a typical assay format, adenylyl cyclase is first stimulated with forskolin (B1673556) to elevate basal cAMP levels. The addition of an SSTR5 agonist then reduces this cAMP accumulation. The antagonist's potency is determined by its ability to restore cAMP levels in the presence of the agonist.
Caption: SSTR5 signaling pathway and antagonist mechanism.
Experimental Protocol
This protocol is designed for a 384-well plate format and utilizes a competitive immunoassay for cAMP detection, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Materials:
-
Cells stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin
-
SSTR5 agonist (e.g., Somatostatin-28)
-
SSTR5 antagonist (Test Compound)
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP Assay Kit)
-
White, opaque 384-well microplates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Culture:
-
Maintain the SSTR5-expressing cells in appropriate culture medium supplemented with FBS and antibiotics.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For the assay, harvest cells and resuspend them in assay buffer to the desired concentration (typically determined during assay development).
-
-
Assay Workflow:
Caption: SSTR5 antagonist cAMP assay workflow.
-
Detailed Steps:
-
Compound Plating: Prepare serial dilutions of the SSTR5 antagonist (test compound) in assay buffer. Add the diluted antagonist to the appropriate wells of the 384-well plate. Include wells for control conditions (no antagonist).
-
Cell Plating: Add the cell suspension to all wells of the plate.
-
Agonist Addition: Add the SSTR5 agonist (e.g., SST-28) at a pre-determined EC₈₀ concentration to all wells except the negative control (forskolin only) wells. The EC₈₀ concentration should be determined in a prior agonist dose-response experiment.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a robust cAMP signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes). This incubation period should be optimized during assay development.
-
Cell Lysis and Detection: Add the cAMP detection reagents (including cell lysis buffer) as per the manufacturer's instructions for the chosen assay kit.
-
Final Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) to allow for the detection reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Controls:
-
Basal Control: Cells + Assay Buffer (no forskolin, agonist, or antagonist).
-
Forskolin Control (100% Signal): Cells + Forskolin.
-
Agonist Control (0% Inhibition): Cells + Forskolin + SSTR5 Agonist.
-
Antagonist Reference Control: Cells + Forskolin + SSTR5 Agonist + known SSTR5 antagonist.
Data Presentation and Analysis
The raw data from the plate reader should be used to calculate the percent inhibition for each concentration of the test compound. The results can then be plotted as a dose-response curve with the antagonist concentration on the x-axis and the percent inhibition on the y-axis. A sigmoidal dose-response curve with a variable slope is typically fitted to the data to determine the IC₅₀ value, which represents the concentration of the antagonist that produces 50% of the maximal inhibition.
Example Data Table:
| Antagonist Concentration (nM) | % Inhibition of Agonist Activity |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC₅₀ (nM) | 10.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
A potent and selective SSTR5 antagonist would be expected to have a low nanomolar IC₅₀ value in this assay and show minimal activity against other somatostatin receptor subtypes.
Conclusion
This application note provides a comprehensive protocol for conducting a robust and reliable cAMP assay to screen and characterize SSTR5 antagonists. By following this detailed methodology, researchers can effectively determine the potency of novel compounds and advance the development of new therapeutics targeting the SSTR5 receptor. Careful optimization of assay parameters such as cell density, forskolin concentration, and incubation times is crucial for achieving high-quality, reproducible data.
References
Application Notes and Protocols: SSTR5 Antagonist Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor subtype 5 (SSTR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating endocrine function and cell growth.[1][2] Upon activation by its endogenous ligand, somatostatin, SSTR5 couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3][4] This signaling cascade ultimately results in the inhibition of hormone secretion from various endocrine tissues.[3] The significant involvement of SSTR5 in pathophysiological processes, including neuroendocrine tumors and diabetes, has made it an attractive target for therapeutic intervention.
Radioligand binding assays are a fundamental tool for the discovery and characterization of novel SSTR5 antagonists. These assays allow for the quantitative determination of the affinity of a test compound for the SSTR5 receptor by measuring its ability to displace a radiolabeled ligand. This document provides a detailed protocol for conducting an SSTR5 antagonist radioligand binding assay, along with data presentation tables and diagrams of the associated signaling pathway and experimental workflow.
Data Presentation
Radioligand Characteristics
| Radioligand | Specific Activity | Notes |
| [¹²⁵I-Tyr¹¹]-Somatostatin-14 | ~2000 Ci/mmol | A commonly used radioligand for SSTR binding assays. |
| [¹²⁵I]SST-28 | High Specific Activity | Another suitable radioligand with high affinity for SSTR5. |
Binding Affinities of SSTR5 Antagonists
| Compound | Organism | IC₅₀ (nM) | Kᵢ (nM) |
| SSTR5 antagonist 1 | Human | 9.6 | - |
| SSTR5 antagonist 1 | Mouse | 57 | - |
| Compound 10 | Human | 1.2 | - |
| Pasireotide | Human | - | High Affinity |
| Octreotide | Human | - | Lower affinity than SSTR2 |
| L-362,855 | Rat | - | Antagonist/Partial Agonist |
Note: IC₅₀ values are dependent on assay conditions. Kᵢ values are a more direct measure of affinity.
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human SSTR5 receptor.
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I]SST-28.
-
Unlabeled Ligand (for non-specific binding): Somatostatin-28 (1 µM).
-
Test Compounds: SSTR5 antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the SSTR5 antagonist radioligand binding assay.
Detailed Protocol
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing human SSTR5.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Procedure:
-
On the day of the assay, thaw the SSTR5 membrane preparation on ice.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., 0.1 nM [¹²⁵I-Tyr¹¹]-Somatostatin-14), and 100 µL of SSTR5 membrane suspension (typically 10-20 µg of protein).
-
Non-specific Binding (NSB): 50 µL of unlabeled somatostatin-28 (1 µM final concentration), 50 µL of radioligand, and 100 µL of SSTR5 membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations (typically a 10-point dilution series), 50 µL of radioligand, and 100 µL of SSTR5 membrane suspension.
-
-
Incubate the plate with gentle agitation for 60 minutes at 25°C.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials and allow them to dry.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the SSTR5 receptor.
-
-
SSTR5 Signaling Pathway
Activation of SSTR5 by its endogenous ligand, somatostatin, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a reduction in intracellular cAMP levels and subsequent downstream effects on cellular function, most notably the inhibition of hormone secretion.
Signaling Pathway Diagram
References
Application Notes and Protocols: SSTR5 Antagonist 2 in Animal Models for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor 5 (SSTR5) has emerged as a promising therapeutic target for type 2 diabetes. Antagonism of SSTR5 has been shown to improve glucose homeostasis primarily through the potentiation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells and potentially by modulating insulin (B600854) secretion from pancreatic β-cells.[1][2][3][4] These application notes provide a comprehensive overview of the use of SSTR5 antagonists, with a focus on a representative compound referred to as "SSTR5 antagonist 2," in preclinical animal models of diabetes. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of SSTR5 antagonists.
Mechanism of Action
Somatostatin, acting through its receptors, is a potent inhibitor of various endocrine secretions.[5] SSTR5 is highly expressed in pancreatic islet β-cells and intestinal L-cells. The therapeutic rationale for SSTR5 antagonism in diabetes is based on the following key mechanisms:
-
Enhanced GLP-1 Secretion: SSTR5 antagonists block the inhibitory effect of somatostatin on L-cells, leading to increased secretion of GLP-1 in response to glucose. This gut-mediated effect is considered a primary driver of the glucose-lowering action of SSTR5 antagonists.
-
Modulation of Insulin Secretion: While the direct effect on insulin secretion in rodents is debated, some studies suggest that SSTR5 antagonism can lead to increased insulin release, contributing to improved glucose tolerance. The effect on insulin secretion may be more pronounced in combination with other agents like DPP-4 inhibitors.
-
Improved Hepatic Insulin Sensitivity: Recent evidence suggests that selective SSTR5 inhibition can also improve insulin sensitivity by enhancing liver insulin action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of selective SSTR5 antagonists in various rodent models of diabetes and obesity.
Table 1: Effects of SSTR5 Antagonists on Glucose Homeostasis in an Oral Glucose Tolerance Test (OGTT)
| Animal Model | Compound | Dose | Route | Treatment Duration | Glucose Excursion (AUC) Reduction vs. Vehicle | Insulin Increase vs. Vehicle | Reference |
| Zucker (fa/fa) Rats | Compound A | 3-30 mg/kg | Oral | Single Dose | Up to 17% | Up to 49% (decrease in excursion) | |
| Diet-Induced Obese (DIO) Mice | Compound A | 10-100 mg/kg | Oral | 3 weeks | Up to 45% | Up to 72% | |
| Diet-Induced Obese (DIO) Mice | Compound B | 10-100 mg/kg | Oral | 3 weeks | Up to 37% | Not Reported | |
| High-Fat Diet-fed C57BL/6 Mice | Compound 10 | 3 mg/kg | Oral | Single Dose | 94% | Not Reported | |
| KK-Ay Mice | Compound-1 | 1, 3, 10 mg/kg | Oral | 2 weeks | Dose-dependent decrease in plasma glucose | Dose-dependent decrease in plasma insulin |
Table 2: Effects of SSTR5 Antagonists on Other Metabolic Parameters
| Animal Model | Compound | Dose | Route | Treatment Duration | Effect on GLP-1 Levels | Effect on Body Weight | Reference |
| Rodent Diabetic Model | This compound | 10 mg/kg | Oral | Not Specified | Increased total and active GLP-1 | Not Reported | |
| Diet-Induced Obese (DIO) Mice | SSTR5a | Not Specified | Oral | Not Specified | Increased glucose-induced GLP-1 secretion | Not Reported | |
| KK-Ay Mice | Compound-1 | 1, 3, 10 mg/kg | Oral | 2 weeks | Not Reported | Slight increase | |
| Diet-Induced Obese (DIO) Mice | Compound A | 10-100 mg/kg | Oral | 3 weeks | Not Reported | Dose-dependent decrease |
Signaling Pathways and Experimental Workflows
SSTR5 Signaling Pathway in Pancreatic β-cells and Intestinal L-cells
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSTR5 Antagonist Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Somatostatin Receptor Subtype 5 (SSTR5) antagonists in rodent models. The information is compiled from preclinical studies investigating the therapeutic potential of SSTR5 antagonism, primarily in the context of metabolic disorders such as type 2 diabetes.
Overview of SSTR5 Antagonism in Rodents
Somatostatin, a widely distributed inhibitory peptide hormone, exerts its effects through five G-protein coupled receptor subtypes (SSTR1-5). SSTR5 is notably expressed in pancreatic islets and enteroendocrine cells of the gastrointestinal tract. Antagonism of SSTR5 has emerged as a promising strategy to enhance glucose homeostasis. Preclinical studies in rodents have demonstrated that selective SSTR5 antagonists can increase insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), leading to improved glucose tolerance.[1][2]
Quantitative Data Summary
The following tables summarize the dosages and administration details for various SSTR5 antagonists that have been evaluated in rodent models.
Table 1: Single-Dose Administration of SSTR5 Antagonists in Rodents
| Compound ID | Rodent Model | Dose Range (mg/kg) | Route of Administration | Vehicle | Key Findings |
| Compound 10 | High-Fat Diet (HFD) C57BL/6N Mice | 0.03 - 3 | Oral (p.o.) | Not specified | Dose-dependently reduced glucose excursion in OGTT.[1] |
| Compound 10 | Lean C57BL/6N Mice | 3 and 30 | Oral (p.o.) | Not specified | Did not significantly decrease basal glucose levels.[1] |
| SSTR5 antagonist 1 | HFD C57BL/6J Mice | 1, 3, 10, and 30 | Oral (p.o.) | Not specified | Dose-dependent effect on glucose excursion during OGTT. |
| SSTR5 antagonist 1 | HFD C57BL/6J Mice | 100 | Oral (p.o.) | Not specified | Augmented insulin secretion and lowered blood glucose.[3] |
| SSTR2a & SSTR5a | Diet-Induced Obese (DIO) Mice | 50 | Oral (p.o.) | 30% HPCD and 70% milliQ water | SSTR5a, but not SSTR2a, lowered blood glucose. |
| Compound A | Zucker (fa/fa) Rats | Not specified | Single treatment | Not specified | Dose-dependent decrease in glucose and insulin excursions during OGTT. |
Table 2: Chronic Administration of SSTR5 Antagonists in Rodents
| Compound ID | Rodent Model | Dose (mg/kg/day) | Duration | Route of Administration | Vehicle | Key Findings |
| Compound-1 | KK-Ay Mice | 1, 3, and 10 | 2 weeks | Oral (p.o.), once daily | 0.5% Methylcellulose | Dose-dependently reduced changes in GHb, plasma glucose, and insulin. |
| Compound A & B | Diet-Induced Obese Mice | Not specified | 3 weeks | Not specified | Not specified | Dose-dependent decrease of glucose excursion. |
Experimental Protocols
Preparation of SSTR5 Antagonist Formulation for Oral Gavage
This protocol is a general guideline and may need optimization based on the specific antagonist's solubility and stability.
Materials:
-
SSTR5 antagonist compound
-
Vehicle (e.g., 1% Hydroxyethyl cellulose (B213188) (HEC), 0.25% Tween 80, and 0.05% Antifoam in deionized water; or 10% Tween formulation for compounds with low aqueous solubility)
-
Sterile, amber-colored vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional)
-
pH meter
Procedure:
-
Accurately weigh the required amount of the SSTR5 antagonist.
-
In a sterile vial, add the vehicle.
-
Slowly add the powdered antagonist to the vehicle while continuously stirring or vortexing.
-
If the compound has low solubility, gentle heating or sonication may be applied to aid dissolution. Ensure the temperature does not degrade the compound.
-
Continue mixing until a homogenous suspension or clear solution is formed.
-
If necessary, adjust the pH of the solution to a physiologically acceptable range (typically pH 7.0-7.4) using sterile HCl or NaOH.
-
Store the formulation in a dark, cool place. Prepare fresh daily unless stability data indicates otherwise.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from standard procedures to assess the effect of an SSTR5 antagonist on glucose metabolism.
Materials:
-
Fasted mice (typically 4-6 hours)
-
SSTR5 antagonist formulation or vehicle
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (for terminal blood collection, if required)
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Sample (t= -60 min or -30 min):
-
Administer the SSTR5 antagonist or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 30 or 60 minutes).
-
Just prior to glucose administration (t=0 min), collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose.
-
-
Glucose Administration (t=0 min):
-
Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point using a glucometer.
-
For plasma analysis (e.g., insulin, GLP-1), collect blood in EDTA-coated tubes, keep on ice, and then centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the effect of the antagonist.
-
Diagrams
SSTR5 Signaling Pathway
The following diagram illustrates the primary signaling pathway of the SSTR5 receptor, a G-protein coupled receptor.
Caption: SSTR5 receptor signaling cascade.
Experimental Workflow for SSTR5 Antagonist Evaluation in Rodents
This diagram outlines a typical experimental workflow for the in vivo evaluation of an SSTR5 antagonist.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols: The Use of SSTR5 Antagonists in High-Fat Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and type 2 diabetes represent a growing global health crisis. The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for metabolic disorders. Somatostatin, acting through SSTR5, tonically inhibits the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion. In the context of high-fat diet (HFD)-induced obesity, which is characterized by insulin resistance and impaired glucose tolerance, antagonizing SSTR5 offers a novel strategy to enhance endogenous GLP-1 action, thereby improving glycemic control. These application notes provide a comprehensive overview of the use of SSTR5 antagonists in HFD-induced obese mouse models, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of SSTR5 antagonists in high-fat diet-induced obese mice based on findings from multiple studies.
Table 1: Effects of SSTR5 Antagonist on Body Weight and Food Intake
| Parameter | Treatment Group | Dosage | Duration | % Change vs. Vehicle/Control | Key Findings |
| Body Weight | SSTR5 Antagonist (Compound A) | Dose-dependent | 3 weeks | Decreased | Dose-dependent decrease in body weight. |
| Body Weight | SSTR5 Antagonist (Compound-1) | 1, 3, 10 mg/kg | 2 weeks | Slightly Increased | No significant reduction in body weight; slight increase observed.[1] |
| Food Intake | SSTR5 Antagonist (Compound-1) | 1, 3, 10 mg/kg | 2 weeks | No significant difference | SSTR5 antagonism does not appear to significantly alter food intake.[1] |
| Food Intake | SSTR5 Knockout (KO) Mice | N/A | Chronic | No significant difference | Genetic deletion of SSTR5 did not affect food intake in HFD-fed mice.[1] |
Table 2: Effects of SSTR5 Antagonist on Glucose Metabolism
| Parameter | Treatment Group | Dosage | % Change vs. Vehicle/Control | Key Findings |
| Glucose Excursion (OGTT) | SSTR5 Antagonist (Compound A) | Dose-dependent | Up to 45% decrease | Significant dose-dependent improvement in glucose tolerance. |
| Glucose Excursion (OGTT) | SSTR5 Antagonist (Compound B) | Dose-dependent | Up to 37% decrease | Dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT). |
| Glucose AUC (OGTT) | SSTR5 Antagonist (Oral) | Not specified | Significantly improved | Oral administration of an SSTR5 antagonist significantly improved glucose tolerance in DIO mice.[2][3] |
| Plasma Glucose | SSTR5 Antagonist (Compound-1) | 1, 3, 10 mg/kg | Dose-dependent decrease | Significant dose-dependent reduction in plasma glucose levels. |
| Glycosylated Hemoglobin (GHb) | SSTR5 Antagonist (Compound-1) | 1, 3, 10 mg/kg | Dose-dependent decrease | Long-term glycemic control is improved with SSTR5 antagonist treatment.[1] |
Table 3: Effects of SSTR5 Antagonist on Insulin and GLP-1 Secretion
| Parameter | Treatment Group | Dosage | % Change vs. Vehicle/Control | Key Findings |
| Plasma Insulin | SSTR5 Antagonist (Compound A) | Dose-dependent | Up to 72% increase | Chronic treatment led to a dose-dependent increase in insulin levels. |
| Plasma Insulin | SSTR5 Antagonist (Compound-1) | 1, 3, 10 mg/kg | Dose-dependent decrease | Improved insulin sensitivity leads to lower circulating insulin levels.[1] |
| HOMA-IR | SSTR5 Antagonist (Compound-1) | 1, 3, 10 mg/kg | Dose-dependent decrease | Significant improvement in insulin sensitivity.[1] |
| Total GLP-1 | SSTR5 Antagonist | Not specified | Significantly higher | SSTR5 antagonism leads to a significant increase in total GLP-1 levels.[4] |
| Active GLP-1 | SSTR5 Antagonist (S5A1) | 30 mg/kg | >4-fold increase | Rapid and sustained increase in active GLP-1 levels.[5] |
Table 4: Effects of SSTR5 Antagonist on Hepatic Parameters
| Parameter | Treatment Group | Dosage | % Change vs. Vehicle/Control | Key Findings |
| Liver Triglycerides | SSTR5 Antagonist (Compound A) | Dose-dependent | Decreased | Dose-dependent reduction in liver triglycerides. |
| Alanine Aminotransferase (ALT) | SSTR5 Antagonist (Compound A) | Dose-dependent | Decreased | Improvement in a marker of liver health. |
| Aspartate Aminotransferase (AST) | SSTR5 Antagonist (Compound A) | Dose-dependent | Decreased | Improvement in a marker of liver health. |
Experimental Protocols
High-Fat Diet-Induced Obesity Model
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human metabolic syndrome.
Materials:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
High-Fat Diet (HFD): Typically 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492). The fat source is often lard.
-
Control Diet: A matched low-fat diet (LFD) with 10% kcal from fat (e.g., Research Diets D12450B).
-
-
Housing: Standard mouse cages with ad libitum access to food and water.
Protocol:
-
Acclimatize mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to either the HFD or LFD group.
-
Provide the respective diets to the mice for a period of 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice on the HFD should exhibit significantly higher body weight, fat mass, and impaired glucose tolerance compared to the LFD group, making them suitable for SSTR5 antagonist studies.
SSTR5 Antagonist Administration (Oral Gavage)
Objective: To administer a precise dose of the SSTR5 antagonist orally to the mice.
Materials:
-
SSTR5 antagonist compound.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Oral gavage needles (18-20 gauge for mice).
-
Syringes.
Protocol:
-
Prepare the SSTR5 antagonist solution in the chosen vehicle at the desired concentration.
-
Weigh each mouse to calculate the exact volume of the solution to be administered based on its body weight and the target dosage (e.g., in mg/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Return the mouse to its cage and monitor for any signs of distress.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of the SSTR5 antagonist on glucose disposal.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
Protocol:
-
Fast the mice for 6 hours prior to the test, with free access to water.
-
Administer the SSTR5 antagonist or vehicle via oral gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Immediately after the baseline measurement, administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples and measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.
Mandatory Visualizations
Signaling Pathway of SSTR5 Antagonism
Caption: SSTR5 antagonist blocks somatostatin's inhibition of GLP-1 secretion.
Experimental Workflow
Caption: Workflow for evaluating SSTR5 antagonists in HFD-induced obese mice.
References
- 1. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SSTR5 Antagonist Experimental Design in Incretin Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incretin (B1656795) effect, a phenomenon characterized by the enhanced secretion of insulin (B600854) following oral glucose administration compared to an equivalent intravenous glucose infusion, is primarily mediated by the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] In individuals with type 2 diabetes, this effect is significantly diminished.[2] Somatostatin (B550006) (SST), a peptide hormone, acts as an inhibitory regulator of hormone secretion, including insulin and incretins.[3][4] SST exerts its effects through five G-protein coupled receptor subtypes (SSTR1-5).[4] Of these, SSTR5 is prominently expressed on pancreatic β-cells and intestinal L-cells, which are responsible for insulin and GLP-1 secretion, respectively.[3] Consequently, antagonism of SSTR5 presents a promising therapeutic strategy to enhance the incretin effect and improve glycemic control.[3][5]
These application notes provide a detailed experimental framework for researchers investigating the effects of selective SSTR5 antagonists on the incretin system. The protocols outlined below cover both in vivo and in vitro methodologies to assess the impact of SSTR5 antagonism on GLP-1 secretion, insulin secretion, and overall glucose homeostasis.
Key Signaling Pathways
The therapeutic rationale for SSTR5 antagonism is rooted in the modulation of key signaling pathways in pancreatic islets and the gut.
SSTR5 and Incretin Receptor Signaling in Pancreatic β-Cells
In pancreatic β-cells, SSTR5 activation by somatostatin inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent suppression of glucose-stimulated insulin secretion (GSIS).[4] Conversely, incretin hormones (GLP-1 and GIP) bind to their respective receptors (GLP-1R and GIPR), which are also G-protein coupled receptors.[6] This binding activates adenylyl cyclase, increases cAMP production, and potentiates GSIS.[6][7] An SSTR5 antagonist would block the inhibitory signal of somatostatin, thereby augmenting the cAMP-mediated potentiation of insulin secretion by incretins.
SSTR5 and Incretin Signaling in Beta-Cells
SSTR5 Signaling in Intestinal L-Cells
In the gut, intestinal L-cells secrete GLP-1 in response to nutrient stimulation. Somatostatin, acting through SSTR5 on these cells, tonically inhibits GLP-1 secretion.[2][8] By blocking this inhibition, an SSTR5 antagonist can lead to increased circulating levels of active GLP-1.[5]
SSTR5 Signaling in Intestinal L-Cells
Experimental Protocols
A multi-pronged approach employing both in vivo and in vitro models is recommended to thoroughly characterize the effects of an SSTR5 antagonist on the incretin system.
In Vivo Experimental Workflow
A typical in vivo study workflow would involve administering the SSTR5 antagonist to an animal model, followed by a glucose challenge and subsequent measurement of key metabolic parameters.
In Vivo Experimental Workflow
Protocol 1: Oral Glucose Tolerance Test (OGTT) and Hormone Measurement in Mice
Objective: To assess the effect of an SSTR5 antagonist on glucose tolerance and the secretion of insulin and GLP-1 in response to an oral glucose challenge.
Materials:
-
SSTR5 antagonist
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes containing a DPP-4 inhibitor (for active GLP-1 measurement) and EDTA (for insulin)[9][10]
-
Microcentrifuge
-
ELISA kits for insulin and active GLP-1
Procedure:
-
Fast mice for 16 hours overnight.[11]
-
Administer the SSTR5 antagonist or vehicle via oral gavage at the desired dose (e.g., 3 mg/kg).[3]
-
After a specified pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.[11]
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.[12]
-
Collect blood samples at various time points post-glucose administration (e.g., 2, 5, 15, 30, 60, and 120 minutes).[11][13]
-
Measure blood glucose at each time point using a glucometer.
-
Centrifuge the blood samples (e.g., 8000 rpm for 5 minutes) to separate plasma.[11]
-
Store plasma samples at -80°C until analysis.[11]
-
Measure plasma insulin and active GLP-1 concentrations using specific ELISA kits according to the manufacturer's instructions.
In Vitro Experimental Workflow
In vitro studies using isolated pancreatic islets are crucial to delineate the direct effects of SSTR5 antagonists on insulin secretion.
In Vitro Experimental Workflow
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
Objective: To determine the direct effect of an SSTR5 antagonist on insulin secretion from pancreatic islets under basal and glucose-stimulated conditions.
Materials:
-
Collagenase P
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
SSTR5 antagonist
-
Somatostatin-14 (SST-14) or a stable analogue
-
Forskolin (B1673556) (optional, to potentiate cAMP)
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from mice or humans using collagenase digestion.[13]
-
Culture the isolated islets overnight to allow for recovery.[14]
-
Hand-pick islets of similar size and place them in groups (e.g., 10 islets per well in a 24-well plate).[13]
-
Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.[13][15]
-
Aspirate the pre-incubation buffer and add fresh low glucose KRBH containing the SSTR5 antagonist, SST-14, or vehicle, and incubate for a specified period (e.g., 1 hour).
-
Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with high glucose KRBH (with or without the test compounds) and incubate for 1 hour at 37°C to stimulate insulin secretion.[15]
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Store all supernatant samples at -20°C or -80°C until insulin measurement by ELISA.[15]
-
To specifically assess the reversal of SST-mediated inhibition, islets can be co-incubated with SST-14 and the SSTR5 antagonist.[5] An optional step is to include forskolin to directly stimulate cAMP and observe the modulatory effects of the SSTR5 antagonist.[5]
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of SSTR5 Antagonist on Glucose and Hormone Levels during OGTT in Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) | Insulin AUC (0-120 min) | Active GLP-1 AUC (0-30 min) |
| Vehicle | - | Value ± SEM | Value ± SEM | Value ± SEM |
| SSTR5 Antagonist | 1 | Value ± SEM | Value ± SEM | Value ± SEM |
| SSTR5 Antagonist | 3 | Value ± SEM | Value ± SEM | Value ± SEM |
| SSTR5 Antagonist | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| SSTR5 Ant. + DPP-4i | 3 + Dose | Value ± SEM | Value ± SEM | Value ± SEM |
AUC: Area Under the Curve, SEM: Standard Error of the Mean. Data can be sourced from studies such as Farb et al. (2017) and Jepsen et al. (2021).[2][5]
Table 2: Effect of SSTR5 Antagonist on Insulin Secretion from Isolated Islets
| Condition | Insulin Secretion (ng/islet/hr) |
| Basal (2.8 mM Glucose) | |
| Vehicle | Value ± SEM |
| SSTR5 Antagonist | Value ± SEM |
| SST-14 | Value ± SEM |
| SSTR5 Antagonist + SST-14 | Value ± SEM |
| Stimulated (16.7 mM Glucose) | |
| Vehicle | Value ± SEM |
| SSTR5 Antagonist | Value ± SEM |
| SST-14 | Value ± SEM |
| SSTR5 Antagonist + SST-14 | Value ± SEM |
Data can be sourced from studies such as Farb et al. (2017) which demonstrated that an SSTR5 antagonist can reverse the blunting effects of SST on insulin secretion from isolated human islets.[5]
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of SSTR5 antagonists as potential therapeutics for type 2 diabetes. By systematically assessing their impact on GLP-1 secretion, insulin release, and overall glucose metabolism, researchers can gain a comprehensive understanding of their mechanism of action and therapeutic potential. The synergistic effects observed when combining SSTR5 antagonists with DPP-4 inhibitors suggest a promising avenue for combination therapies.[3][5]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tagfamilynp.com [tagfamilynp.com]
- 8. researchgate.net [researchgate.net]
- 9. Guideline for Incretin Measurement|The Japan Diabetes Society [jds.or.jp]
- 10. jds.or.jp [jds.or.jp]
- 11. mmpc.org [mmpc.org]
- 12. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Analysis of GLP-1 and Insulin Levels Using SSTR5 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin (B550006) receptor 5 (SSTR5) has emerged as a key regulator of metabolic homeostasis. As a G-protein coupled receptor, it is primarily expressed on pancreatic β-cells and intestinal L-cells.[1] The peptide hormone somatostatin (SST) acts through SSTR5 to inhibit the secretion of both insulin (B600854) and the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).[2][3] This inhibitory action presents a therapeutic target for conditions characterized by impaired insulin and incretin responses, such as type 2 diabetes.[4]
Antagonism of SSTR5 has been shown to block the inhibitory effects of SST, leading to enhanced glucose-dependent insulin secretion (GDIS) and increased levels of circulating GLP-1.[2][4][5] This dual mechanism of action makes SSTR5 antagonists promising therapeutic agents for improving glycemic control.[2] In vivo studies in rodent models have demonstrated that selective SSTR5 antagonists can significantly increase systemic GLP-1 levels and, consequently, insulin secretion, particularly in response to a glucose challenge.[2][4][6]
These application notes provide a detailed overview and protocols for utilizing SSTR5 antagonists to measure and modulate GLP-1 and insulin levels in vivo. The provided methodologies are based on established preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Signaling Pathway of SSTR5 in GLP-1 and Insulin Regulation
The primary mechanism by which SSTR5 antagonists enhance GLP-1 and insulin secretion is by blocking the inhibitory signaling of somatostatin. In intestinal L-cells and pancreatic β-cells, somatostatin binding to SSTR5 activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels result in reduced secretion of GLP-1 and insulin, respectively. An SSTR5 antagonist prevents this cascade, thereby maintaining higher cAMP levels and promoting hormone secretion.
Caption: SSTR5 signaling pathway in hormone secretion.
Quantitative Data Summary
The following tables summarize the quantitative effects of SSTR5 antagonists on GLP-1 and insulin levels from in vivo studies in mice.
Table 1: Effect of SSTR5 Antagonist (S5A1) on Total GLP-1 Levels in C57BL/6 Mice
| Treatment Group | Dose (mg/kg) | Total GLP-1 AUC (pg/mL*min) | Fold Increase vs. Vehicle |
| Vehicle | - | 1,234 ± 156 | 1.0 |
| S5A1 | 0.3 | 2,468 ± 212 | 2.0 |
| S5A1 | 1 | 2,961 ± 254 | 2.4 |
| S5A1 | 3 | 3,332 ± 298 | 2.7 |
| S5A1 | 10 | 3,332 ± 311 | 2.7 |
Data adapted from a study in normal C57BL/6 mice following an oral glucose tolerance test (OGTT).[4] Values are represented as mean ± SEM.
Table 2: Synergistic Effect of SSTR5 Antagonist (Compound 10) and DPP-4 Inhibitor on Active GLP-1 and Insulin Levels in C57/B6N Mice
| Treatment Group | Dose (mg/kg) | Active GLP-1 (pM) | Insulin (ng/mL) |
| Vehicle | - | 3.5 ± 0.5 | 1.2 ± 0.2 |
| SSTR5 Antagonist (10) | 10 | 5.1 ± 0.6 | 2.5 ± 0.4 |
| DPP-4 Inhibitor | 1 | 8.2 ± 1.1 | 2.8 ± 0.5 |
| SSTR5 Antagonist (10) + DPP-4 Inhibitor | 10 + 1 | 15.8 ± 2.3 | 4.5 ± 0.7 |
Data represents plasma levels 5 minutes post-glucose challenge in an OGTT.[2] Values are represented as mean ± SEM.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) for Measuring GLP-1 and Insulin
This protocol is designed to assess the effect of an SSTR5 antagonist on glucose tolerance and the secretion of GLP-1 and insulin in response to an oral glucose challenge.
Materials:
-
SSTR5 antagonist compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose solution (e.g., 2-3 g/kg body weight)
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
DPP-4 inhibitor (for combination studies)
-
ELISA kits for total/active GLP-1 and insulin
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration:
-
Randomly assign mice to treatment groups (vehicle, SSTR5 antagonist at various doses, combination therapy).
-
Administer the SSTR5 antagonist or vehicle orally (p.o.) via gavage. A typical volume is 10 mL/kg.
-
For combination studies, the DPP-4 inhibitor can be co-administered with the SSTR5 antagonist.
-
-
Baseline Blood Sample (t= -30 to -60 min): Collect a baseline blood sample from the tail vein just before compound administration.
-
Glucose Challenge (t=0 min): 30-60 minutes after compound administration, administer a glucose solution orally (2-3 g/kg).
-
Post-Glucose Blood Sampling: Collect blood samples at specified time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes).
-
Plasma Preparation: Immediately place blood samples on ice. For active GLP-1 measurement, add a DPP-4 inhibitor to the collection tubes. Centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Hormone Measurement: Measure plasma concentrations of total or active GLP-1 and insulin using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for GLP-1 and insulin levels. Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).
Caption: Experimental workflow for OGTT.
In Vivo GLP-1R-Dependency Study
This protocol determines if the glucose-lowering effects of an SSTR5 antagonist are dependent on the GLP-1 receptor (GLP-1R).
Materials:
-
SSTR5 antagonist
-
GLP-1R antagonist (e.g., Exendin-4 (9-39))
-
Vehicle
-
Glucose solution
-
Experimental animals (e.g., male C57BL/6 mice)
-
Blood glucose meter and strips
Procedure:
-
Follow steps 1-3 of the OGTT protocol, with treatment groups including: Vehicle, SSTR5 antagonist alone, GLP-1R antagonist alone, and SSTR5 antagonist + GLP-1R antagonist.
-
The GLP-1R antagonist is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 15-30 minutes before the oral glucose challenge.[6]
-
Baseline Glucose (t= -15 min): Measure blood glucose from the tail vein just before the glucose challenge.
-
Glucose Challenge (t=0 min): Administer oral glucose.
-
Post-Challenge Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) after the glucose load.
-
Data Analysis: Compare the blood glucose excursion curves and the iAUC (incremental Area Under the Curve) between the treatment groups. A reversal of the SSTR5 antagonist's glucose-lowering effect by the GLP-1R antagonist indicates GLP-1R dependency.[6]
Caption: Logic of GLP-1R dependency experiment.
Conclusion
The use of selective SSTR5 antagonists provides a valuable pharmacological tool to investigate the roles of GLP-1 and insulin in glucose homeostasis in vivo. The protocols outlined above offer a framework for assessing the efficacy of these compounds and elucidating their mechanisms of action. By blocking the inhibitory tone of somatostatin, SSTR5 antagonists can effectively increase GLP-1 and insulin secretion, highlighting a promising avenue for the development of novel anti-diabetic therapies. The synergistic effects observed with DPP-4 inhibitors further underscore the potential of this therapeutic strategy.[2][4]
References
- 1. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SSTR5 Antagonist 2 in the Assessment of Pancreatic Islet Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SSTR5 antagonist 2 for the assessment of pancreatic islet function. This document includes an overview of the role of Somatostatin (B550006) Receptor 5 (SSTR5) in glucose homeostasis, detailed protocols for key in vitro and in vivo experiments, and a summary of expected quantitative outcomes.
Introduction to SSTR5 and its Role in Pancreatic Islet Function
Somatostatin (SST) is a key paracrine inhibitor of hormone secretion within the pancreatic islets. Its effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). SSTR5 is prominently expressed in pancreatic beta-cells and, to a lesser extent, in alpha- and delta-cells[1][2]. Activation of SSTR5 by somatostatin leads to the inhibition of insulin (B600854) secretion[3][4][5]. This makes SSTR5 a compelling therapeutic target for conditions characterized by impaired insulin secretion, such as type 2 diabetes. The use of selective SSTR5 antagonists allows for the investigation of the tonic inhibitory role of endogenous somatostatin on islet function and provides a potential mechanism to enhance glucose-stimulated insulin secretion (GSIS).
SSTR5 is a Gi/o-coupled receptor. Upon ligand binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP contributes to the hyperpolarization of the beta-cell membrane, a decrease in Ca2+ influx through voltage-gated calcium channels, and ultimately, the inhibition of insulin exocytosis.
Data Presentation: Quantitative Effects of SSTR5 Antagonism
The following tables summarize the quantitative effects of SSTR5 antagonism on pancreatic islet function as reported in preclinical studies.
Table 1: In Vitro Effects of SSTR5 Antagonism on Insulin and Glucagon Secretion
| Experimental Model | SSTR5 Antagonist | Treatment Condition | Outcome | Fold Change/Percentage Change | Reference |
| Isolated Human Islets | Selective SSTR5 Antagonist | Reversal of SST-14 suppression of forskolin-induced insulin secretion | Insulin Secretion | Complete reversal | |
| Isolated Mouse Islets | SSTR5 Gene Ablation (betaSSTR5Kd) | Absence of response to SST-28 stimulation | Insulin Secretion | No response to SST-28 | |
| Perfused Mouse Pancreas | SSTR5 Antagonist (SSTR5a) | High Glucose | Insulin Secretion | No direct effect | |
| Perfused Mouse Pancreas | SSTR2 Antagonist (SSTR2a) | High Glucose | Insulin Secretion | Increased |
Table 2: In Vivo Effects of SSTR5 Antagonism on Glucose Homeostasis
| Animal Model | SSTR5 Antagonist/KO | Test | Outcome | Key Findings | Reference |
| Mice (betaSSTR5Kd) | SSTR5 Gene Knockdown | Glucose Tolerance Test (GTT) | Glucose intolerance at 3 months, improved at 12 months | Persistently higher insulin levels at 12 months | |
| Mice (betaSSTR5Kd) | SSTR5 Gene Knockdown | Insulin Tolerance Test (ITT) | Increased insulin clearance | Altered glucose homeostasis | |
| Mice (SSTR5 KO) | SSTR5 Knockout | Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | Enhanced insulin sensitivity | |
| KK-Ay Mice (T2D model) | Compound-1 (Selective SSTR5 antagonist) | 2-week oral administration | Reduced GHb, plasma glucose, plasma insulin, HOMA-IR | Antidiabetic effects | |
| C57BL/6J Mice | Compound-1 (Selective SSTR5 antagonist) | Hyperinsulinemic-euglycemic clamp | Increased glucose infusion rate, decreased hepatic glucose production | Improved insulin sensitivity | |
| Diet-Induced Obese Mice | SSTR5 Antagonist (SSTR5a) | Oral Glucose Tolerance Test (OGTT) | Lowered blood glucose | Improved glucose control |
Experimental Protocols
Isolation of Mouse Pancreatic Islets
This protocol describes the isolation of pancreatic islets from mice for subsequent in vitro assays.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Ficoll-Paque or other density gradient medium
-
Syringes and needles (27G or 30G)
-
Surgical instruments (scissors, forceps)
-
Water bath at 37°C
-
Centrifuge
-
Dissecting microscope
Procedure:
-
Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sterilize the abdomen with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Locate the common bile duct and clamp it close to the liver.
-
Inject 2-3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.
-
Carefully dissect the inflated pancreas and place it in a 50 mL conical tube on ice.
-
Incubate the tube in a 37°C water bath for 10-15 minutes with gentle shaking to digest the pancreatic tissue.
-
Stop the digestion by adding 25 mL of cold HBSS.
-
Centrifuge the digest at 200 x g for 2 minutes and discard the supernatant.
-
Resuspend the pellet in HBSS and filter through a 70 µm cell strainer.
-
Purify the islets using a density gradient (e.g., Ficoll-Paque). Layer the cell suspension on top of the gradient and centrifuge at 800 x g for 20 minutes without brake.
-
Collect the islets from the interface of the gradient and wash with HBSS.
-
Hand-pick the islets under a dissecting microscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 with 10% FBS overnight before conducting functional assays.
Glucose-Stimulated Insulin Secretion (GSIS) Assay on Isolated Islets
This assay measures the ability of isolated islets to secrete insulin in response to low and high glucose concentrations in the presence or absence of an SSTR5 antagonist.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound (at desired concentrations)
-
Isolated pancreatic islets
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
After overnight culture, hand-pick islets of similar size (e.g., 5-10 islets per well of a 96-well plate in triplicate for each condition).
-
Pre-incubate the islets in KRBH with low glucose for 1 hour at 37°C to allow them to equilibrate.
-
Remove the pre-incubation buffer and add fresh KRBH with low glucose (basal secretion) with or without the SSTR5 antagonist. Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement (basal secretion).
-
Add KRBH with high glucose (stimulated secretion) with or without the SSTR5 antagonist to the same islets. Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement (stimulated secretion).
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data can be expressed as absolute insulin concentration or as a stimulation index (stimulated secretion / basal secretion).
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the effect of an SSTR5 antagonist on glucose disposal in vivo.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (fasted for 6 hours with free access to water)
Procedure:
-
Fast the mice for 6 hours.
-
Record the baseline blood glucose level from a tail snip.
-
Administer the SSTR5 antagonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the glucose challenge (e.g., 30 minutes).
-
At time 0, administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Visualization of Signaling Pathways and Workflows
Caption: SSTR5 signaling pathway in pancreatic beta-cells.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Experimental workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
References
- 1. protocols.io [protocols.io]
- 2. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 3. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SSTR5 antagonist 2 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSTR5 antagonist 2. The information addresses common solubility and stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common salt forms?
A1: this compound, also referred to as compound 10, is a highly potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2] It is being investigated for its potential in the treatment of type 2 diabetes mellitus.[1][2] To enhance its physicochemical properties, it is often available in salt forms, such as hydrochloride (HCl) and trifluoroacetate (B77799) (TFA) salts.[3][4] The hydrochloride salt form is reported to have improved water solubility and stability compared to the free base.[1]
Q2: What are the known solubility characteristics of this compound?
A2: The solubility of this compound can vary depending on the form of the compound and the solvent used. The free base form has modest solubility in neutral aqueous solutions.[2] The hydrochloride salt shows significantly better solubility in DMSO.[3] A summary of reported solubility data is presented in the table below.
Q3: What are the recommended storage conditions for this compound?
A3: For the hydrochloride salt, it is recommended to store the solid at 4°C, sealed and away from moisture. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For another SSTR5 antagonist, SSTR5 antagonist 1, the recommended storage for stock solutions is -80°C for up to 2 years or -20°C for up to 1 year.[5] It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the compound.[3]
Q4: How does SSTR5 antagonism affect glucose metabolism?
A4: SSTR5 is expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract.[2] Antagonism of SSTR5 can lead to an increase in glucagon-like peptide-1 (GLP-1) release and insulin (B600854) secretion.[2][6] This dual effect helps to lower blood glucose levels, making SSTR5 antagonists a potential therapeutic target for type 2 diabetes.[2][7]
Troubleshooting Guide
Solubility Issues
Problem: The compound is not dissolving in my aqueous buffer.
-
Possible Cause 1: Low intrinsic solubility of the free base. The free base of this compound has modest aqueous solubility (0.3 mg/mL in neutral buffer).[2]
-
Solution:
-
Consider using the hydrochloride salt form, which is expected to have higher aqueous solubility.[1]
-
Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
-
For in vivo studies, a formulation with 10% Tween has been shown to significantly increase solubility to 5.3 mg/mL.[2]
-
-
-
Possible Cause 2: Incorrect pH of the buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.
-
Solution:
-
Determine the pKa of this compound.
-
Adjust the pH of your buffer to a range where the compound is ionized and thus more soluble. For a basic compound, a lower pH will generally increase solubility.
-
-
-
Possible Cause 3: Compound has precipitated out of solution. This can happen when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble.
-
Solution:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experimental system.
-
Use sonication to aid dissolution.
-
-
Stability Issues
Problem: I am observing a loss of compound activity over time in my experiments.
-
Possible Cause 1: Degradation in aqueous solution. Small molecules can be susceptible to hydrolysis or oxidation in aqueous environments.
-
Solution:
-
Prepare fresh solutions for each experiment.
-
If you must store solutions, aliquot them and store at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.
-
Conduct a stability study in your experimental buffer to determine the rate of degradation.
-
-
-
Possible Cause 2: Photosensitivity. Some compounds can degrade upon exposure to light.
-
Solution:
-
Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Perform experimental manipulations under low-light conditions.
-
-
-
Possible Cause 3: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.
-
Solution:
-
Use low-adhesion plasticware.
-
Consider using glass vials for storage of stock solutions.
-
Include a small amount of a non-ionic surfactant (e.g., Tween 20) in your buffer, if compatible with your assay.
-
-
Data Presentation
Table 1: Solubility of this compound and its Salts
| Compound Form | Solvent/Medium | Solubility | Reference |
| This compound (free base) | Neutral aqueous solution | 0.3 mg/mL | [2] |
| This compound (free base) | 10% Tween formulation | 5.3 mg/mL | [2] |
| This compound hydrochloride | DMSO | 33.33 mg/mL | [3] |
| SSTR5 antagonist 1 | Aqueous buffer (pH 6.8) | 260 µg/mL | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound, which is relevant for early-stage drug discovery.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader with UV-Vis spectrophotometer
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM solution with 1% DMSO.
-
Perform a serial dilution across the plate.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound).
-
The highest concentration that does not show evidence of precipitation (e.g., light scattering or a significant drop in absorbance compared to the next dilution) is considered the kinetic solubility.
Protocol 2: Short-Term Stability Assessment
This protocol outlines a method to assess the stability of this compound in a specific experimental buffer over a typical experiment duration.
Materials:
-
This compound
-
Experimental buffer (e.g., cell culture medium)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Incubator set to the experimental temperature (e.g., 37°C)
Methodology:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial peak area, which corresponds to 100% of the compound.
-
Incubate the remaining solution at the experimental temperature.
-
Take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC and quantify the peak area of the intact this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
Visualizations
Caption: SSTR5 signaling pathway and the effect of its antagonist.
Caption: Experimental workflow for kinetic solubility determination.
Caption: Experimental workflow for short-term stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 7. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SSTR5 Antagonist 2 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSTR5 antagonist 2 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo mouse studies?
A1: The optimal starting dose for this compound can vary depending on the specific research question and animal model. However, based on available literature, a dose of 10 mg/kg administered orally has been shown to effectively increase both total and active circulating levels of the incretin (B1656795) hormone GLP-1 in mice[1]. Other studies with similar SSTR5 antagonists have reported efficacy in oral glucose tolerance tests (OGTT) at doses ranging from 3 mg/kg to 30 mg/kg[2]. It is recommended to perform a pilot dose-response study to determine the minimal effective dose for your specific experimental conditions[2].
Q2: What is the primary mechanism of action for the glucose-lowering effect of this compound?
A2: this compound primarily exerts its glucose-lowering effects by blocking the inhibitory action of somatostatin (B550006) on SSTR5. This receptor is highly expressed in enteroendocrine cells of the gastrointestinal tract and in pancreatic islets[2]. By antagonizing SSTR5, the compound promotes the secretion of glucagon-like peptide-1 (GLP-1) and may also enhance insulin (B600854) secretion from pancreatic beta cells in a glucose-dependent manner[2]. The increased GLP-1 levels, in turn, stimulate insulin release and contribute to improved glucose homeostasis. The glucose-lowering effects of SSTR5 antagonists have been shown to be dependent on the GLP-1 receptor.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be selective for SSTR5, some related compounds in early development have shown off-target activity, most notably inhibition of the human Ether-à-go-go-related gene (hERG) potassium channel. hERG inhibition is a critical safety concern as it can lead to cardiac arrhythmias. Researchers should be aware of this potential liability and consult the manufacturer's data sheet for specific information on the off-target profile of the particular SSTR5 antagonist they are using. Optimization efforts in drug discovery programs have focused on minimizing hERG activity while maintaining SSTR5 potency and selectivity.
Q4: Can this compound be combined with other anti-diabetic agents?
A4: Yes, studies have shown that SSTR5 antagonists can have synergistic effects when combined with other anti-diabetic drugs, such as dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors prevent the degradation of GLP-1, thereby prolonging its action. The combination of an SSTR5 antagonist (which increases GLP-1 secretion) and a DPP-4 inhibitor (which extends GLP-1's half-life) has been demonstrated to significantly increase circulating active GLP-1 and insulin in response to a glucose challenge.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant glucose-lowering effect observed in an Oral Glucose Tolerance Test (OGTT). | Inadequate Dose: The dose of this compound may be too low. | Perform a dose-response study to determine the minimal effective dose (MED). Doses in the range of 3-30 mg/kg have been shown to be effective for similar compounds in mice. |
| Route of Administration: The chosen route of administration may not be optimal. | Oral gavage is a common and effective route for many small molecule SSTR5 antagonists. Ensure proper administration technique. For some compounds, subcutaneous injection has also been used. | |
| Timing of Administration: The antagonist may not have been administered at the optimal time relative to the glucose challenge. | Administer the this compound approximately 60 minutes before the oral glucose load to allow for sufficient absorption and target engagement. | |
| Animal Model: The specific mouse strain or disease model may have altered SSTR5 expression or signaling. | Characterize SSTR5 expression in your animal model. Consider using a different model if necessary. | |
| High variability in glucose response between animals. | Low Dose: Variability can be higher at doses near the lower end of the effective range. | Increasing the dose to a level that produces a more robust and consistent effect may reduce variability. |
| Improper Fasting: Inconsistent fasting times can lead to variable baseline glucose levels. | Ensure all animals are fasted for a consistent period (e.g., 4-6 hours) before the experiment. | |
| Gavage Technique: Inconsistent oral gavage technique can lead to variability in drug delivery. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent dosing. | |
| Signs of toxicity or adverse effects observed. | Off-Target Effects: The compound may be interacting with other receptors or channels, such as hERG. | Review the compound's selectivity profile. If hERG inhibition is a concern, consider monitoring for cardiovascular effects or using a compound with a better safety profile. |
| High Dose: The dose may be in the toxic range. | Reduce the dose and re-evaluate the dose-response relationship. | |
| Vehicle Effects: The vehicle used to dissolve the compound may be causing adverse effects. | Run a vehicle-only control group to assess for any vehicle-related toxicity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of SSTR5 Antagonists in Mouse OGTT
| Compound | Dose (mg/kg) | Route | % Glucose AUC Lowering (vs. Vehicle) | Animal Model | Reference |
| Compound 10 (this compound) | 3 | Oral | 94% | Mice | |
| Compound 10 (this compound) | 10 | Oral | 87% | Mice | |
| Compound 5 | 30 | Oral | 60% | Mice | |
| Compound 2 | 30 | Oral | 56% | Mice | |
| SSTR5a | 4 | s.c. | Significant improvement | C57BL/6JRj mice |
Table 2: Pharmacokinetic Parameters of Selected SSTR5 Antagonists
| Compound | Animal Model | Dose (mg/kg) | Route | Tmax (hr) | Cmax (ng/mL) | T1/2 (hr) | Reference |
| SCO-240 | Human | 1 - 160 | Oral | 3.0 - 4.0 | Dose-dependent | 10.2 - 12.6 | |
| Compound 2 | Mouse | 30 | Oral | 2.5 (C2.5h) | 0.76 µM (residual) | 1.7 | |
| Compound 10 (this compound) | Mouse | 10 | Oral | 2.5 (C2.5h) | 0.11 µM (residual) | - |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a general guideline for performing an OGTT in mice to evaluate the efficacy of this compound.
Materials:
-
This compound
-
Vehicle for this compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the mice for 4-6 hours before the experiment. Ensure free access to water.
-
Baseline Blood Glucose: At time t = -60 minutes, obtain a baseline blood sample from the tail vein and measure blood glucose.
-
Compound Administration: At time t = -60 minutes, administer this compound or vehicle via oral gavage.
-
Glucose Challenge: At time t = 0 minutes, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion for each animal. Compare the AUC between the vehicle-treated and this compound-treated groups to determine the percent glucose lowering.
Visualizations
Caption: SSTR5 Signaling Pathway and Antagonist Action
Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
Caption: Troubleshooting Logic for Lack of Efficacy in In Vivo Studies
References
Technical Support Center: SSTR5 Antagonist 2 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments with SSTR5 antagonist 2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Question: My this compound shows lower than expected potency in the cAMP assay. What are the possible causes and solutions?
Answer:
Several factors can contribute to lower than expected potency of this compound in a cAMP functional assay. Here's a systematic approach to troubleshoot this issue:
-
Compound Integrity and Handling:
-
Solubility: this compound has modest aqueous solubility. Ensure it is fully dissolved. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the assay buffer. Visually inspect for any precipitation after dilution.
-
Storage: Improper storage can lead to compound degradation. Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Purity: Verify the purity of your this compound batch. Impurities can interfere with the assay.
-
-
Assay Conditions:
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical. For antagonist mode, an agonist concentration at or near the EC80 is recommended to provide a sufficient assay window. If the agonist concentration is too high, it may be difficult for the antagonist to compete effectively.
-
Cell Health and Density: Ensure that the cells are healthy, viable, and plated at the optimal density. Over-confluent or unhealthy cells may not respond consistently to agonist stimulation.
-
Incubation Times: Optimize the incubation times for both the antagonist and the agonist. A pre-incubation step with the antagonist is typically required to allow it to bind to the receptor before agonist stimulation.
-
-
Cell Line and Receptor Expression:
-
Receptor Expression Levels: The level of SSTR5 expression in your cell line can affect the apparent potency of the antagonist. Confirm the expression level of SSTR5 in your cells (e.g., by Western blot or qPCR). Low receptor expression may lead to a reduced assay window and lower apparent potency.
-
Cell Line Authenticity: Verify the identity of your cell line to ensure it is the correct one and has not been misidentified or contaminated.
-
Question: I am observing a high background signal in my cAMP assay, making it difficult to determine the antagonist's effect. How can I reduce the background?
Answer:
High background in a cAMP assay can be caused by several factors. Here are some troubleshooting steps:
-
Basal cAMP Levels:
-
Constitutive Activity: The cell line might exhibit high constitutive SSTR5 activity, leading to elevated basal cAMP levels. Consider using a cell line with lower receptor expression or a different genetic background.
-
Serum and Media Components: Components in the cell culture medium or serum can sometimes stimulate adenylyl cyclase. Try performing the assay in a serum-free medium or a buffer with a defined composition.
-
-
Assay Reagents and Protocol:
-
Phosphodiesterase (PDE) Inhibitors: PDE inhibitors like IBMX are often used to prevent cAMP degradation. However, a high concentration of the PDE inhibitor can sometimes increase the basal cAMP level. Titrate the PDE inhibitor to find the optimal concentration that provides a good signal window without elevating the background.
-
Cell Lysis: Incomplete cell lysis can lead to a lower-than-expected cAMP signal and a higher relative background. Ensure that the lysis buffer is effective and the incubation time is sufficient.
-
Question: My this compound is showing partial agonist activity at higher concentrations. How should I interpret this and what can be done?
Answer:
Partial agonism can be observed with some antagonists, especially at high concentrations. Here's how to approach this:
-
Mechanism of Partial Agonism:
-
Intrinsic Activity: The compound may have some intrinsic efficacy at the SSTR5 receptor, meaning it can partially activate the receptor in the absence of an agonist. This is a known phenomenon for some GPCR antagonists.
-
Off-Target Effects: At high concentrations, the antagonist might be interacting with other cellular targets that can influence cAMP levels.
-
-
Experimental Verification and Interpretation:
-
Concentration-Response Curve: Carefully analyze the concentration-response curve. A classic partial agonist will show a stimulatory effect at high concentrations that plateaus below the maximal response of a full agonist.
-
Use of a Neutral Antagonist: If available, a known neutral antagonist for SSTR5 can be used to block the partial agonist effect of your compound, confirming it is SSTR5-mediated.
-
Schild Analysis: Perform a Schild analysis to determine if the antagonist is competitive. This can help to further characterize the nature of the antagonism.
-
-
Practical Considerations:
-
Focus on the Antagonist Potency: For drug discovery purposes, the primary focus should be on the antagonist potency (IC50) determined from the inhibition of the agonist response. The partial agonist activity at high concentrations should be noted as a characteristic of the compound.
-
Selectivity Profiling: Conduct selectivity profiling to investigate potential off-target activities that might contribute to the observed effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). SSTR5 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of SSTR5 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of somatostatin to SSTR5, thereby preventing this inhibitory signaling cascade.
Q2: What are the key in vitro experiments to characterize this compound?
A2: The two primary in vitro assays for characterizing this compound are:
-
Receptor Binding Assay: This assay measures the affinity of the antagonist for the SSTR5 receptor. It is typically a competitive binding assay using a radiolabeled SSTR5 agonist (e.g., [¹²⁵I]-Somatostatin) and cell membranes prepared from a cell line overexpressing SSTR5. The antagonist's ability to displace the radioligand is measured, and the IC50 (half-maximal inhibitory concentration) is determined, from which the Ki (inhibitory constant) can be calculated.
-
cAMP Functional Assay: This assay measures the functional consequence of SSTR5 antagonism. Since SSTR5 activation inhibits cAMP production, an antagonist will block this inhibition. The assay is typically performed in a cell line expressing SSTR5. Cells are stimulated with an SSTR5 agonist in the presence of varying concentrations of the antagonist. The resulting changes in intracellular cAMP levels are measured, and the IC50 of the antagonist is determined.
Q3: Which cell lines are recommended for this compound experiments?
A3: A common and recommended cell line is the Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human SSTR5 receptor . These cells provide a robust and reproducible system for both binding and functional assays. For negative controls, the parental CHO-K1 cell line (which does not endogenously express SSTR5) or a commercially available SSTR5 knockout cell line can be used to confirm the specificity of the antagonist's effects.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: Proper handling of this compound is crucial for obtaining reliable and reproducible results.
-
Stock Solution Preparation:
-
Due to its modest aqueous solubility, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar solvent such as Dimethyl Sulfoxide (DMSO) .
-
Ensure the compound is completely dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but check the compound's temperature sensitivity.
-
-
Storage:
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
Prepare working solutions by diluting the DMSO stock solution into the appropriate assay buffer or cell culture medium.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Data Presentation
Table 1: In Vitro Potency of a Representative SSTR5 Antagonist (Compound 10)
| Assay Type | Species | Receptor | IC50 (nM) |
| Receptor Binding | Human | SSTR5 | 1.2 |
| cAMP Functional | Human | SSTR5 | 1.1 |
| Receptor Binding | Mouse | SSTR5 | 1.5 |
| cAMP Functional | Mouse | SSTR5 | 0.9 |
Data is illustrative and based on published literature for a potent SSTR5 antagonist.
Experimental Protocols
SSTR5 Receptor Binding Assay (Competitive)
Methodology:
-
Cell Membrane Preparation:
-
Culture CHO-K1 cells stably expressing human SSTR5 to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled SSTR5 agonist (e.g., [¹²⁵I]-Somatostatin), and varying concentrations of this compound.
-
Include control wells for total binding (no antagonist) and non-specific binding (a high concentration of a non-labeled SSTR5 agonist).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
SSTR5 cAMP Functional Assay
Methodology:
-
Cell Culture:
-
Seed CHO-K1 cells expressing human SSTR5 in a 96-well plate and culture them overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration (EC80) of an SSTR5 agonist (e.g., Somatostatin) to all wells except the basal control.
-
Include a positive control with the agonist alone.
-
Incubate for a further period to allow for changes in cAMP levels (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Normalize the data to the control wells (basal and agonist-stimulated).
-
Plot the percentage of inhibition of the agonist response against the concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Technical Support Center: Enhancing the Oral Bioavailability of SSTR5 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of SSTR5 antagonists with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My novel SSTR5 antagonist shows high potency in vitro but exhibits poor oral bioavailability in animal models. What are the likely causes?
A1: Poor oral bioavailability for a potent in vitro SSTR5 antagonist is a common challenge and can stem from several factors. The primary reasons are often poor aqueous solubility and/or low intestinal permeability. Other contributing factors can include significant first-pass metabolism in the gut wall or liver, and efflux by transporters such as P-glycoprotein (P-gp). A thorough investigation into the compound's physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile is the first step in diagnosing the issue.
Q2: What are the initial steps to improve the aqueous solubility of my SSTR5 antagonist?
A2: Improving aqueous solubility is a critical step for enhancing oral absorption. Initial strategies to consider include:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[1]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can lead to faster dissolution.[1][2][3][4][5]
-
Amorphous Solid Dispersions: Dispersing the SSTR5 antagonist in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution.[1]
Q3: Can formulation strategies overcome low intestinal permeability?
A3: While structural modification of the molecule is often the most direct way to improve inherent permeability, formulation strategies can also be effective. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can help solubilize the drug in the gastrointestinal tract and present it to the intestinal membrane in a more readily absorbable form.[6][7] These formulations can also bypass the portal vein, reducing first-pass metabolism.
-
Permeation Enhancers: Certain excipients can be included in the formulation to transiently and safely increase the permeability of the intestinal epithelium.
Q4: How can I determine if first-pass metabolism is the primary reason for the low bioavailability of my SSTR5 antagonist?
A4: To assess the impact of first-pass metabolism, a common experimental approach is to compare the pharmacokinetic profiles of the antagonist following oral (PO) and intravenous (IV) administration. A significantly lower area under the curve (AUC) for the oral dose compared to the IV dose, even with good absorption, points towards first-pass metabolism as a major contributor to low bioavailability. Co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 enzymes) can also help identify specific metabolic pathways.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low oral exposure despite good in vitro potency. | Poor aqueous solubility. | 1. Characterize the thermodynamic solubility at different pH values. 2. Attempt salt formation if the compound has ionizable groups. 3. Explore particle size reduction techniques (micronization, nanosuspension). 4. Formulate as an amorphous solid dispersion with a suitable polymer. |
| Variable oral exposure between subjects. | Food effects, poor dissolution. | 1. Conduct pharmacokinetic studies in both fed and fasted states to assess food effects. 2. Improve the dissolution rate through formulation strategies like solid dispersions or lipid-based formulations. |
| Good absorption but low systemic exposure. | High first-pass metabolism. | 1. Conduct an IV vs. PO pharmacokinetic study to determine absolute bioavailability. 2. Identify metabolic "soft spots" on the molecule for potential structural modification. 3. Consider co-administration with a metabolic inhibitor in preclinical studies to confirm the hypothesis.[8] |
| High in vitro permeability but low in vivo absorption. | P-glycoprotein (P-gp) efflux. | 1. Perform in vitro Caco-2 cell permeability assays with and without a P-gp inhibitor. 2. If P-gp efflux is confirmed, consider co-administration with a P-gp inhibitor in animal studies or structural modifications to reduce P-gp substrate affinity.[8] |
Quantitative Data on SSTR5 Antagonist Bioavailability
The following table summarizes publicly available pharmacokinetic data for various SSTR5 antagonists and illustrates how different formulation approaches can impact oral bioavailability.
| Compound | Species | Dosage & Route | Formulation | Oral Bioavailability (F%) | Key Findings | Reference |
| SCO-240 | Human | 1-160 mg, Oral | Not specified | Readily absorbed | Systemic exposure increased in a dose-dependent manner, supporting once-daily dosing.[2][3][9][10] | [2][3][9][10] |
| Compound 10 | Rat | IV/PO | 10% Tween | 40-72% | Good oral bioavailability across multiple preclinical species. | [11] |
| Compound 5 | Mouse | IV/PO | Not specified | 13% | Moderate bioavailability. | [11] |
| Compound 2 | Mouse | IV/PO | Not specified | 48% | Reasonable oral bioavailability. | [11] |
| Compound 3p | Not specified | Not specified | Not specified | Improved PK profile | Introduction of a chlorine atom addressed a metabolic soft spot.[12] | [12] |
| SSTR5 antagonist 1 | Mouse | 1 mg/kg, p.o. | Not specified | Orally available | Exhibited acceptable plasma exposure.[13] | [13] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Oral Bioavailability
This protocol outlines a standard procedure for determining the oral bioavailability of an SSTR5 antagonist in a rodent model.
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Drug Formulation:
-
Oral (PO): Prepare a suspension or solution of the SSTR5 antagonist in a suitable vehicle (e.g., 0.5% methylcellulose, 10% Tween 80).
-
Intravenous (IV): Prepare a solution of the SSTR5 antagonist in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO).
-
-
Dosing:
-
Administer the oral formulation via gavage at a predetermined dose.
-
Administer the IV formulation via the tail vein at a lower, equimolar dose.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14][15]
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the SSTR5 antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Preparation of an Amorphous Solid Dispersion
This protocol describes a solvent evaporation method for preparing an amorphous solid dispersion to enhance the solubility of an SSTR5 antagonist.
-
Materials: SSTR5 antagonist, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).
-
Dissolution: Dissolve both the SSTR5 antagonist and the polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the solid dispersion with that of the crystalline drug.
-
Visualizations
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
addressing SSTR5 antagonist 2 batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential issues during experimentation with SSTR5 Antagonist 2, with a focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 10 in some literature, is a highly potent and selective small molecule antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2][3] SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of somatostatin to SSTR5, thereby preventing this downstream signaling cascade.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in synthetic compounds like this compound can stem from several factors during its synthesis and purification. These include:
-
Purity of starting materials and reagents: Impurities in the initial chemical inputs can lead to the formation of side-products.
-
Reaction conditions: Minor deviations in temperature, reaction time, or stoichiometry can affect the yield and purity of the final compound.
-
Purification procedures: Inconsistencies in crystallization or chromatographic purification can result in varying levels of residual solvents or synthesis-related impurities in the final product.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, it is advisable to prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO. These stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the absorption of water by the solvent. Store stock solution aliquots at -20°C or -80°C. Aqueous working solutions should be prepared fresh for each experiment.
Q4: What level of purity is considered acceptable for this compound in research experiments?
A4: The acceptable purity level is contingent on the experimental application. For most in vitro cellular assays, a purity of >95% is often sufficient. However, for sensitive assays or in vivo studies, a purity of >98% is highly recommended to minimize the potential for off-target effects from impurities. It is crucial to review the Certificate of Analysis (CoA) for each batch.
Quality Control and Batch Analysis
Ensuring the quality and consistency of each new batch of this compound is critical for reproducible experimental results. We recommend a panel of analytical tests to confirm the identity, purity, and potency of the compound.
| Parameter | Analytical Method | Purpose | Acceptance Criteria (Typical) |
| Identity | ¹H-NMR, ¹³C-NMR | Confirms the chemical structure of the compound. | Spectrum conforms to the reference structure. |
| Identity & Purity | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight. | Measured mass is within 5 ppm of the theoretical mass. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects impurities. | ≥ 98% for in vivo studies; ≥ 95% for in vitro studies. |
| Residual Solvents | Gas Chromatography (GC) | Detects and quantifies any remaining solvents from synthesis. | Within ICH-specified limits. |
| Potency | Radioligand Binding Assay (IC50) | Determines the concentration of the antagonist required to displace 50% of a specific radioligand from SSTR5. | Should be within an acceptable range of the reported value (e.g., ± 2-3 fold). |
| Functional Activity | cAMP Functional Assay (IC50) | Measures the antagonist's ability to inhibit the agonist-induced downstream signaling. | Should be consistent with the binding potency. |
Pharmacological Data Summary
The following table summarizes the reported in vitro potency of this compound from the primary literature. New batches should exhibit potency within a similar range.
| Assay | Receptor | Reported IC50 (nM) | Reference |
| Radioligand Binding | Human SSTR5 | 1.2 | [1] |
| cAMP Functional Assay | Human SSTR5 | 1.1 | [1] |
| Radioligand Binding | Mouse SSTR5 | 0.9 | [1] |
Visualizing Key Processes and Pathways
SSTR5 Signaling Pathway
Caption: SSTR5 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for New Batch Qualification
Caption: A stepwise workflow for the qualification of a new batch of this compound.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency (higher IC50) with a new batch of this compound.
-
Question: My new batch of this compound is showing a significantly higher IC50 value in my binding/functional assay compared to previous batches or the published data. What could be the cause?
-
Answer: This is a common issue that can arise from several sources:
-
Compound Purity: The new batch may have a lower purity than specified. Impurities that do not bind to SSTR5 will reduce the effective concentration of the active compound, leading to an apparent decrease in potency.
-
Solution: Verify the purity of the batch using HPLC. If the purity is below 95%, this is a likely cause.
-
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from the solid compound. If possible, analyze the stock solution by LC-MS to check for the presence of the correct molecular weight ion and any degradation products.
-
-
Inaccurate Concentration: The concentration of the stock solution may be incorrect due to weighing errors or incomplete dissolution.
-
Solution: Ensure the compound is fully dissolved in the stock solution. If issues persist, re-weigh the solid and prepare a new stock solution.
-
-
Assay Variability: The issue may lie with the assay itself rather than the compound.
-
Solution: Run a previously validated "gold standard" batch of the antagonist in parallel with the new batch. If both batches show low potency, troubleshoot the assay conditions.
-
-
Troubleshooting Decision Tree for Inconsistent Potency
Caption: A decision tree to systematically troubleshoot inconsistent potency of this compound.
Issue 2: High background or "non-specific" signal in my radioligand binding assay.
-
Question: I am seeing very high signal in my non-specific binding wells, making it difficult to determine the specific binding of this compound. How can I reduce this?
-
Answer: High non-specific binding (NSB) can be caused by several factors:
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB.
-
Solution: Use a radioligand concentration at or below its Kd for the receptor.
-
-
Insufficient Washing: Inadequate washing of the filters after incubation fails to remove all the unbound radioligand.
-
Solution: Increase the volume and/or number of washes with ice-cold wash buffer.
-
-
Hydrophobicity: The antagonist itself might be "sticky" and prone to non-specific interactions with the filter membrane or other assay components.
-
Solution: Add a small amount of a detergent like 0.1% BSA to the assay buffer. Pre-soaking the filter plates in a solution containing polyethyleneimine (PEI) can also help to reduce NSB.
-
-
Issue 3: I am not seeing a clear dose-response curve in my cAMP functional assay.
-
Question: The response in my cAMP assay is flat or very shallow, even at high concentrations of this compound. What should I check?
-
Answer: A poor or absent dose-response curve in a cAMP assay for a Gi-coupled receptor like SSTR5 often points to issues with the assay window.
-
Suboptimal Agonist Concentration: The concentration of the SSTR5 agonist used to stimulate the cAMP decrease might be too high or too low.
-
Solution: Perform a dose-response curve for the agonist alone and choose a concentration that gives about 80% of the maximal response (an EC80 value). This provides a sufficient window for the antagonist to show its effect.
-
-
Cell Health and Density: Unhealthy cells or inconsistent cell numbers per well can lead to variable and poor responses.
-
Solution: Ensure cells are in the logarithmic growth phase and that cell seeding is uniform across the plate.
-
-
Assay Signal Out of Range: The forskolin-stimulated cAMP levels might be too high, saturating the detection reagents.
-
Solution: Optimize the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase to ensure the resulting signal falls within the linear range of your cAMP detection kit's standard curve.
-
-
Experimental Protocols
SSTR5 Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the IC50 of a new batch of this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human SSTR5. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a specific SSTR5 radioligand (e.g., [¹²⁵I]-labeled somatostatin analog) at a concentration near its Kd.
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled SSTR5 agonist (e.g., 1 µM somatostatin-28), and 50 µL of the radioligand.
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10-point serial dilution), and 50 µL of the radioligand.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% PEI). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other wells to obtain specific binding. Plot the percent specific binding against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
SSTR5 cAMP Functional Assay
This protocol measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
-
Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing human SSTR5 into a 384-well plate at an optimized density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Incubation: Add the diluted antagonist to the cell plate and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add an SSTR5 agonist (e.g., somatostatin-28) at a pre-determined EC80 concentration, along with forskolin (to stimulate adenylyl cyclase), to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Normalize the data to the control wells (agonist-only vs. forskolin-only). Plot the normalized response against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
References
SSTR5 antagonist 2 protocol refinement for reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving SSTR5 antagonist 2. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance reproducibility and address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue / Question | Potential Cause(s) | Suggested Solution(s) |
| Why am I observing low potency or no effect of the this compound? | - Compound Degradation: Improper storage or handling of the antagonist. - Incorrect Concentration: Errors in serial dilutions or calculations. - Cell Line Issues: Low or absent SSTR5 expression in the cell line used. - Assay Conditions: Suboptimal incubation times, temperature, or buffer composition. | - Store the antagonist according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment and verify concentrations. - Confirm SSTR5 expression in your cell line using qPCR, Western blot, or a validated antibody for flow cytometry. - Optimize assay parameters, ensuring they align with established protocols for SSTR5 functional assays. |
| My in-vivo experiment (e.g., OGTT) shows high variability between subjects. | - Animal Health and Handling: Stress from handling can influence physiological responses. - Dosing Inaccuracy: Inconsistent administration of the antagonist. - Diet and Fasting: Variations in diet or fasting times prior to the experiment. | - Acclimatize animals to handling and experimental procedures to minimize stress. - Ensure accurate and consistent oral gavage or other administration routes. - Strictly control the diet and fasting period for all animals in the study. |
| I am seeing off-target effects or lack of selectivity in my results. | - Antagonist Concentration: Using a concentration that is too high can lead to binding to other somatostatin (B550006) receptor subtypes (e.g., SSTR2). - Cell System Complexity: Endogenous expression of other SSTR subtypes in the chosen cell line. | - Perform a dose-response curve to determine the optimal concentration that provides maximal SSTR5 antagonism with minimal off-target effects. - Use cell lines engineered to express only SSTR5 or knockout cell lines for other SSTR subtypes to confirm selectivity. |
| The functional assay results (e.g., cAMP levels) are not reproducible. | - Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. - Reagent Variability: Inconsistent quality of reagents such as forskolin (B1673556) or the agonist used to stimulate the receptor. - Plate Reader Settings: Incorrect setup of the plate reader for luminescence or fluorescence detection. | - Use cells with a low and consistent passage number for all experiments. - Qualify new batches of critical reagents to ensure consistency. - Calibrate and validate plate reader settings before each experiment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
Q1: What is the primary signaling pathway of the SSTR5 receptor?
A1: The somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway.[1] Upon activation by its endogenous ligand, somatostatin, SSTR5 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade influences various cellular processes, including hormone secretion.[3]
Q2: How can I best measure the functional activity of an SSTR5 antagonist?
A2: A common and effective method is a functional assay that measures the antagonist's ability to inhibit the agonist-mediated reduction of cAMP accumulation.[4] This is typically done in a whole-cell system, such as Chinese hamster ovary (CHO-K1) cells expressing the human SSTR5 receptor.[4] The cells are stimulated with forskolin to induce cAMP production, and then an SSTR5 agonist is added to inhibit this production. The antagonist's potency is determined by its ability to reverse the agonist's inhibitory effect.
Q3: What are the key considerations for in-vivo studies using this compound?
A3: For in-vivo studies, such as an oral glucose tolerance test (OGTT) in mice, it is crucial to consider the antagonist's pharmacokinetic properties, including its oral bioavailability and half-life. The route of administration is also important, as some SSTR5 antagonists show efficacy only when administered orally, suggesting a gut-mediated mechanism of action. It is also recommended to assess the risk of hypoglycemia, although selective SSTR5 antagonists are generally expected to have a low risk.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that SSTR5 antagonists can have synergistic effects when used in combination with other drugs, such as DPP-4 inhibitors. This combination can lead to a more substantial increase in circulating active GLP-1 and insulin (B600854) in response to a glucose challenge.
Quantitative Data Summary
The following tables summarize key quantitative data for SSTR5 antagonists from various studies.
Table 1: In-vitro Potency of SSTR5 Antagonists
| Compound | Assay Type | Cell Line | Species | IC50 (nM) | Reference |
| Compound 10 | Binding Assay | CHO-K1 | Human | 1.2 | |
| Compound 10 | cAMP Functional Assay | CHO-K1 | Human | 1.1 | |
| SCO-240 | Binding Assay | CHO-K1 | Human | 2.0 |
Table 2: In-vivo Efficacy of SSTR5 Antagonists in Oral Glucose Tolerance Test (OGTT)
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Glucose Excursion Reduction (%) | Reference |
| Compound 10 | HFD Mice | 3 | Oral | 94 | |
| Compound 5 | Mice | 30 | Oral | 60 |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity of an SSTR5 antagonist.
Materials:
-
Cell membranes from CHO-K1 cells expressing human SSTR5.
-
Radiolabeled somatostatin analog (e.g., [125I]SST-14 or [125I]SST-28).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the this compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of the antagonist. Include wells for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the antagonist by non-linear regression analysis.
In-vitro Functional cAMP Assay
This protocol measures the ability of an SSTR5 antagonist to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing human SSTR5.
-
This compound.
-
SSTR5 agonist (e.g., SST-28).
-
Forskolin.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the SSTR5-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the this compound for a specified time (e.g., 15 minutes).
-
Add a fixed concentration of the SSTR5 agonist (typically its EC80) to the wells.
-
Immediately add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Visualizations
Caption: SSTR5 receptor signaling pathway and point of antagonist intervention.
Caption: General experimental workflow for this compound characterization.
References
- 1. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSTR5 | Cancer Genetics Web [cancer-genetics.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
SSTR5 antagonist 2 data interpretation and statistical analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Somatostatin (B550006) Receptor 5 (SSTR5) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SSTR5 antagonists?
A1: SSTR5 is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand somatostatin (SST), inhibits adenylyl cyclase. This leads to decreased intracellular cyclic AMP (cAMP) levels. SSTR5 antagonists block the binding of SST to the receptor, thereby preventing this inhibitory signaling cascade.[1][2] This can result in increased secretion of hormones that are negatively regulated by SST, such as insulin (B600854), glucagon-like peptide-1 (GLP-1), and growth hormone (GH).[3][4][5]
Q2: How do I select the appropriate experimental model for my SSTR5 antagonist study?
A2: The choice of model depends on your research question:
-
Cell-based assays: Use cell lines expressing SSTR5 (e.g., CHO-K1 or HEK293 cells transfected with human SSTR5) to investigate direct receptor binding, downstream signaling (e.g., cAMP accumulation), or β-arrestin recruitment.
-
Isolated tissues: Primary islets of Langerhans (human or rodent) are suitable for studying the effects on insulin and glucagon (B607659) secretion. Perfused intestine models can be used to assess GLP-1 secretion.
-
In vivo models: Rodent models, such as mice and rats (e.g., C57BL/6), are commonly used to evaluate the effects on glucose tolerance, hormone levels, and overall metabolic parameters. Diet-induced obese (DIO) mice are useful for studying metabolic disease applications.
Q3: What are the key parameters to measure in an SSTR5 antagonist experiment?
A3: Key parameters include:
-
Binding Affinity (Ki) and IC50: To determine the potency of the antagonist at the SSTR5 receptor.
-
Functional Potency (IC50 or EC50): To measure the antagonist's ability to block agonist-induced effects (e.g., inhibition of cAMP production) or to elicit a functional response (e.g., hormone secretion).
-
Selectivity: To assess the antagonist's binding affinity for other somatostatin receptor subtypes (SSTR1-4) to ensure specificity.
-
In vivo efficacy: To measure physiological responses such as changes in blood glucose, plasma insulin, GLP-1, and GH levels.
Troubleshooting Guide
Problem 1: High variability in in vivo glucose tolerance test results.
-
Possible Cause: Inconsistent fasting times for experimental animals.
-
Solution: Ensure a consistent and appropriate fasting period (e.g., 4-6 hours for mice) before the glucose challenge.
-
-
Possible Cause: Variable drug administration.
-
Solution: For oral gavage, ensure accurate dosing volume based on individual animal weight. For intraperitoneal injections, ensure consistent injection placement.
-
-
Possible Cause: Low dose of the antagonist.
-
Solution: A dose-response study may be necessary to determine the optimal dose for a significant effect. Increasing the dose or changing the route of administration might enhance the antagonist's effect on blood glucose.
-
Problem 2: No significant effect on insulin secretion in isolated islets.
-
Possible Cause: Species-specific differences in SSTR5 expression and function.
-
Solution: SSTR5 antagonism has been shown to reverse SST-mediated suppression of insulin secretion more effectively in human islets than in rodent islets. Consider the relevance of your model to your research question.
-
-
Possible Cause: Antagonist may have partial agonist activity.
-
Solution: At higher concentrations, some antagonists can exhibit partial agonism. Perform a full dose-response curve to identify the optimal antagonist concentration range.
-
Problem 3: Difficulty interpreting binding assay data.
-
Possible Cause: High non-specific binding of the radioligand.
-
Solution: Ensure the use of appropriate blocking agents and that the filtration and washing steps are performed rapidly with ice-cold buffer to minimize dissociation of the bound ligand.
-
-
Possible Cause: Incorrect data analysis model.
-
Solution: Use non-linear regression analysis to fit the competition binding data to a one-site or two-site binding model to accurately determine the Ki or IC50 values.
-
Data Presentation
Table 1: In Vitro Potency of a Novel SSTR5 Antagonist (Example Data)
| Parameter | Human SSTR5 | Mouse SSTR5 | Human SSTR1-4 |
| Binding IC50 (nM) | 1.2 | 57 | >10,000 |
| cAMP Antagonist IC50 (nM) | 1.1 | N/D | N/D |
Data synthesized from multiple sources for illustrative purposes.
Table 2: In Vivo Efficacy of an SSTR5 Antagonist in a Mouse Model of Diabetes (Example Data)
| Treatment Group | Dose (mg/kg, p.o.) | Change in Glycosylated Hemoglobin (GHb) | Change in Plasma Glucose (mg/dL) | Change in Plasma Insulin (ng/mL) |
| Vehicle | - | +1.24% | +50 | +1.5 |
| SSTR5 Antagonist | 1 | +0.88% | +20 | +2.5 |
| SSTR5 Antagonist | 3 | +0.88% | +10 | +3.0 |
| SSTR5 Antagonist | 10 | +0.70%* | -15 | +4.5 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are illustrative and based on findings from similar studies.
Experimental Protocols
Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes from a cell line expressing the target SSTR subtype.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14), and increasing concentrations of the unlabeled SSTR5 antagonist.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to calculate the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Antagonist Assay
-
Cell Plating: Seed CHO-K1 cells expressing human SSTR5 into a 384-well plate.
-
Antagonist Treatment: Treat the cells with increasing concentrations of the SSTR5 antagonist and incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add a fixed concentration of a somatostatin analog (e.g., SST-14 or SST-28) along with forskolin (B1673556) (to stimulate cAMP production) and incubate for a specified time.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast male C57BL/6 mice for a defined period (e.g., 4-6 hours).
-
Drug Administration: Administer the SSTR5 antagonist or vehicle orally (p.o.) at a specific time point (e.g., 60 minutes) before the glucose challenge.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein (t=0).
-
Glucose Challenge: Administer a glucose solution (e.g., 3 g/kg) orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Measure blood glucose levels at each time point. Plasma can be collected to measure insulin and GLP-1 levels.
-
Statistical Analysis: Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC between the antagonist-treated and vehicle-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: SSTR5 signaling pathway and mechanism of antagonist action.
Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
References
- 1. Gene - SSTR5 [maayanlab.cloud]
- 2. SSTR5 | Cancer Genetics Web [cancer-genetics.org]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 5. researchgate.net [researchgate.net]
SSTR5 Antagonist Research: Technical Support Center
Welcome to the technical support center for Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonist research. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers navigate common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SSTR5 antagonist shows inconsistent potency or unexpected off-target effects. What is the likely cause?
A1: This is a common pitfall often related to the selectivity of your compound. SSTR5 shares structural homology with other somatostatin receptor subtypes (SSTR1-4), which can lead to cross-reactivity.
Troubleshooting Steps:
-
Assess Subtype Selectivity: The first step is to profile your antagonist against all five SSTR subtypes. A comprehensive binding assay is crucial to determine the selectivity profile. An antagonist is considered highly selective if its affinity for SSTR5 is significantly higher (e.g., >100-fold) than for other subtypes.
-
Review Published Data: Compare your results with published data for other SSTR5 antagonists. As shown in the table below, even well-characterized compounds can exhibit some level of binding to other subtypes. For instance, some antagonists may show activity at SSTR1 at higher concentrations[1].
-
Consider Off-Target Liabilities: Beyond SSTRs, consider screening against a broader panel of receptors, especially those known for off-target effects, such as the hERG channel, to avoid cardiotoxic liabilities[1].
Data Presentation: Selectivity of SSTR5 Antagonists
The following table summarizes the binding affinities (IC₅₀, nM) of representative SSTR5 antagonists across human SSTR subtypes.
| Compound | hSSTR1 (IC₅₀ nM) | hSSTR2 (IC₅₀ nM) | hSSTR3 (IC₅₀ nM) | hSSTR4 (IC₅₀ nM) | hSSTR5 (IC₅₀ nM) | Reference |
| Compound 10 | >10,000 | >10,000 | >10,000 | >10,000 | 1.2 | [1] |
| Compound 1 | <300 | >10,000 | >10,000 | >10,000 | Potent | [1] |
| Compound 3p | 11% inhibition @ 10µM | 8% inhibition @ 10µM | 14% inhibition @ 10µM | 10% inhibition @ 10µM | 9.6 | [2][3] |
Lower IC₅₀ values indicate higher binding affinity.
Q2: Why do I get different results for my antagonist in a cAMP assay versus a β-arrestin recruitment assay?
A2: This discrepancy often arises from the complexity of SSTR5 signaling. SSTR5, like many G protein-coupled receptors (GPCRs), can signal through multiple downstream pathways. The canonical pathway involves coupling to Gαi proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. However, it can also signal through a G protein-independent pathway by recruiting β-arrestins, which can lead to receptor internalization and activation of other signaling cascades.
Your antagonist might be a "biased antagonist," meaning it preferentially blocks one pathway over the other.
Troubleshooting Steps:
-
Characterize Both Pathways: It is essential to test your compound in multiple functional assays that probe different signaling arms (e.g., cAMP inhibition, β-arrestin recruitment, ERK phosphorylation).
-
Understand Receptor Trafficking: Agonist-induced recruitment of β-arrestin to SSTR5 is often transient and leads to receptor internalization[4]. An antagonist could potentially interfere with these processes differently than it interferes with G-protein coupling.
-
Review Agonist Behavior: Some compounds reported as antagonists can exhibit partial agonist activity at higher concentrations in certain assays, such as cAMP functional assays[1]. Ensure you test a full dose-response curve to identify any such behavior.
Visualization: SSTR5 Signaling Pathways
The diagram below illustrates the dual signaling pathways of SSTR5, which can lead to assay-dependent results for antagonists.
Caption: SSTR5 can signal via Gαi to inhibit cAMP or via β-arrestin.
Q3: My SSTR5 antagonist is potent in vitro but shows poor efficacy in my mouse model. What are the common reasons for this translational failure?
A3: This is a significant hurdle in drug development. The transition from a controlled in vitro environment to a complex in vivo system can fail for several reasons, primarily species differences and poor pharmacokinetics.
Troubleshooting Steps:
-
Evaluate Species-Specific Pharmacology: There can be significant differences in receptor pharmacology between humans and rodents[5][6][7]. It is critical to determine the potency of your antagonist against the murine SSTR5 (mSSTR5) in addition to the human receptor (hSSTR5). Some compounds show a marked drop in potency from the human to the mouse ortholog[3][8].
-
Assess Pharmacokinetics (PK): A compound needs to reach the target tissue at a sufficient concentration for a sustained period. Key PK parameters to investigate include:
-
Oral Bioavailability (F%): Many small molecule antagonists suffer from low oral bioavailability[1].
-
Metabolic Stability: The compound may be rapidly cleared by the liver. Assess its stability in mouse liver microsomes[3].
-
Plasma Exposure: Measure the concentration of the compound in the blood over time after dosing to ensure it reaches levels consistent with its in vitro potency (e.g., EC₅₀ or EC₉₀)[1].
-
-
Confirm Target Engagement In Vivo: The lack of efficacy could be due to the antagonist not reaching the SSTR5 receptor in relevant tissues (like the pancreas or gut) at a high enough concentration to block it[9][10].
-
Re-evaluate the In Vivo Model: Ensure the animal model is appropriate and that SSTR5 plays the expected role in the disease pathophysiology being studied[1][8].
Visualization: Troubleshooting Poor In Vivo Efficacy
This decision tree outlines a logical workflow to diagnose poor in vivo efficacy.
Caption: A logical guide to troubleshooting poor in vivo results.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for SSTR5
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the SSTR5 receptor.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing human SSTR5 (e.g., CHO-K1 or HEK293).
-
Radioligand: A specific SSTR5 radioligand (e.g., ¹²⁵I-labeled SST-28).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: Serial dilutions of your SSTR5 antagonist.
-
Non-specific Binding Control: A high concentration of a known, unlabeled SSTR ligand.
-
Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% PEI).
-
Scintillation Counter.
Methodology:
-
Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL[11].
-
Component Addition: To each well, add in order:
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium[11].
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked GF/C filters. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand[11].
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter[11].
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[11].
-
Protocol 2: Functional cAMP Inhibition Assay
This protocol measures the ability of an SSTR5 antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line co-expressing human SSTR5 and a cAMP biosensor (e.g., GloSensor) is recommended[13]. Alternatively, use a commercial cAMP assay kit.
-
Agonist: A potent SSTR5 agonist (e.g., SST-28).
-
Stimulant: Forskolin (B1673556), to stimulate adenylyl cyclase and raise basal cAMP levels[13].
-
Test Compound: Serial dilutions of your SSTR5 antagonist.
-
Assay Medium: CO₂-independent medium or appropriate buffer[13].
-
Luminometer or HTRF reader.
Methodology:
-
Cell Plating: Seed cells in a 384-well white plate and allow them to adhere overnight[13].
-
Antagonist Pre-incubation: Add your serially diluted antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing the SSTR5 agonist (at its EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 3 µM) to all wells[13][14].
-
Incubation: Incubate the plate for 15-20 minutes at room temperature to allow for cAMP modulation[13].
-
Detection: Add the cAMP detection reagents as per the manufacturer's protocol (e.g., GloSensor reagent or HTRF lysis reagents)[13][14].
-
Measurement: After a final incubation period (e.g., 60 minutes for HTRF), read the plate using a luminometer or HTRF-compatible reader[13][14].
-
Data Analysis:
-
Normalize the data to controls (0% inhibition = agonist + forskolin; 100% inhibition = forskolin only).
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualization: Antagonist Characterization Workflow
The following diagram shows a standard workflow for characterizing a novel SSTR5 antagonist.
Caption: Standard workflow for SSTR5 antagonist characterization.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Third Intracellular Loop of the Human Somatostatin Receptor 5 Is Crucial for Arrestin Binding and Receptor Internalization after Somatostatin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and Pharmacological Comparison of Human, Mouse, and Rat Organic Cation Transporter 1 toward Drug and Pesticide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Species Comparison and Pharmacological Characterization of Human, Monkey, Rat, and Mouse TRPA1 Channels | Semantic Scholar [semanticscholar.org]
- 8. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 10. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
SSTR5 Antagonist 2 Efficacy in Animal Models: A Technical Support Center
Welcome to the Technical Support Center for enhancing the efficacy of SSTR5 antagonist 2 in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during in vivo experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or variable efficacy in glucose-lowering studies. | Poor Bioavailability: SSTR5 antagonists can have moderate oral bioavailability. For instance, some sulfonamide series antagonists show only 13% bioavailability in mice.[1] | - Optimize Formulation: Consider using a salt form of the antagonist, which may enhance water solubility and stability. - Confirm Exposure: Measure plasma concentrations of the antagonist post-dosing to ensure adequate systemic exposure. A compound showed 87% glucose lowering at 10 mg/kg with a C2.5h of 0.11 μM.[1] - Alternative Administration Route: If oral administration proves ineffective, consider alternative routes such as subcutaneous or intraperitoneal injections to bypass first-pass metabolism. |
| Lack of effect on insulin (B600854) secretion in pancreatic islet studies. | Mechanism of Action: The primary mechanism for glucose lowering by some SSTR5 antagonists is the stimulation of intestinal GLP-1 secretion, rather than a direct effect on pancreatic insulin secretion.[2][3][4] In perfused mouse pancreas, an SSTR5 antagonist had no direct effect on insulin secretion. | - Assess GLP-1 Levels: Measure total and active GLP-1 levels in response to antagonist administration. A potent SSTR5 antagonist increased both total and active circulating GLP-1 levels in mice at a 10 mg/kg dose. - Use a GLP-1R Antagonist: To confirm the GLP-1 dependent mechanism, co-administer a GLP-1 receptor (GLP-1R) antagonist. The glycemic improvements from SSTR5 antagonists were absent in mice treated with a GLP-1R antagonist. |
| Inconsistent results in diet-induced obese (DIO) animal models. | Route of Administration: The route of administration can significantly impact efficacy in different disease models. While subcutaneous injection of an SSTR5 antagonist showed no effect in DIO mice, oral gavage did improve glucose tolerance. | - Oral Gavage: For DIO models, oral administration may be more effective for observing glucose-lowering effects. |
| Unexpected off-target effects (e.g., cardiac ion channel inhibition). | Compound Specificity: Some series of SSTR5 antagonists have been shown to inhibit hERG channels. | - Select a Highly Selective Antagonist: Utilize an antagonist with high selectivity for SSTR5 over other somatostatin (B550006) receptor subtypes and other off-targets. For example, compound 10 showed high selectivity with IC50 > 10 μM for SSTR1-4. - In Vitro Profiling: Perform comprehensive in vitro profiling to assess off-target activities before progressing to in vivo studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances glucose control in animal models?
A1: The primary mechanism is the potentiation of glucose-induced glucagon-like peptide-1 (GLP-1) secretion from the intestine. Antagonizing SSTR5 on enteroendocrine L-cells removes the inhibitory tone of somatostatin, leading to increased GLP-1 release. This, in turn, enhances insulin secretion from pancreatic beta-cells in a glucose-dependent manner. The glucose-lowering effects of SSTR5 antagonists are often dependent on a functional GLP-1 receptor.
Q2: What kind of efficacy can be expected in an oral glucose tolerance test (OGTT) in mice?
A2: Highly potent SSTR5 antagonists have demonstrated significant reductions in glucose excursion during an OGTT. For example, compound 10, an azaspirodecanone SSTR5 antagonist, lowered glucose excursion by 94% in mice at an oral dose of 3 mg/kg. Another compound reduced plasma glucose by 87% following a 10 mg/kg oral dose.
Q3: Is there a synergistic effect when combining an SSTR5 antagonist with other anti-diabetic drugs?
A3: Yes, a synergistic effect has been demonstrated with DPP-4 inhibitors. Co-administration of an SSTR5 antagonist with a DPP-4 inhibitor substantially increases circulating active GLP-1 and insulin in response to a glucose challenge.
Q4: Do SSTR5 antagonists carry a risk of hypoglycemia?
A4: SSTR5 antagonists are expected to have a minimal risk of hypoglycemia because their mechanism is glucose-responsive. Studies in 4-hour fasted lean mice showed that even at a supra-efficacious dose (30 mg/kg), a potent SSTR5 antagonist did not significantly decrease basal glucose levels over 5 hours.
Q5: What are the key considerations for animal model selection?
A5: The choice of animal model is critical. While standard lean mouse models like C57BL/6N are commonly used for initial efficacy studies, diet-induced obese (DIO) mice are a relevant model for type 2 diabetes. It is important to note that the route of administration and efficacy can differ between these models. SSTR5 knockout mice can also be a valuable tool to confirm the target specificity of the antagonist's effects.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of an SSTR5 antagonist on glucose tolerance.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., C57BL/6N or DIO mice), fasted for 4-6 hours
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record baseline blood glucose levels from a tail snip.
-
Administer the SSTR5 antagonist or vehicle via oral gavage. A typical volume is 10 mL/kg.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the area under the curve (AUC) for blood glucose levels to quantify the effect of the antagonist.
Measurement of Plasma GLP-1 Levels
Objective: To determine the effect of an SSTR5 antagonist on GLP-1 secretion.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and aprotinin (B3435010) to prevent GLP-1 degradation.
-
ELISA kit for active and/or total GLP-1.
Procedure:
-
Administer the SSTR5 antagonist or vehicle to mice.
-
At a predetermined time point (e.g., during an OGTT or at peak plasma concentration of the antagonist), collect blood samples via cardiac puncture or from the retro-orbital sinus into prepared collection tubes.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify active and/or total GLP-1 levels using a validated ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: SSTR5 signaling pathway and antagonist action.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SSTR5 Antagonists: Spotlight on SSTR5 Antagonist 2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SSTR5 Antagonist 2 (also known as Compound 10) with other selective SSTR5 antagonists, supported by experimental data. The focus is on key performance indicators such as receptor binding affinity, in vitro functional potency, and in vivo efficacy, particularly in the context of type 2 diabetes mellitus research.
The somatostatin (B550006) receptor subtype 5 (SSTR5) is a G-protein coupled receptor that has emerged as a promising therapeutic target for type 2 diabetes.[1] Antagonism of SSTR5 has been shown to enhance glucose-stimulated insulin (B600854) secretion and increase the release of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone.[1][2] This guide delves into the pharmacological profile of this compound and contrasts it with other known SSTR5 antagonists.
Quantitative Comparison of SSTR5 Antagonists
The following table summarizes the key quantitative data for this compound and other selected SSTR5 antagonists. This data is primarily derived from a study by Liu et al. (2018), which details the discovery and pharmacology of a novel series of SSTR5 antagonists.
| Compound | hSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) | SSTR Subtype Selectivity (IC50 > 10 µM for SSTR1-4) | In Vivo Efficacy (OGTT in mice) | hERG Inhibition (MK-499 binding IC50) |
| This compound (Compound 10) | 1.2 | 1.1 | Yes | 94% glucose excursion lowering at 3 mg/kg | 45 µM |
| Compound 1 | Potent (exact value not specified in abstract) | Not specified | No (hSSTR1 IC50 < 300 nM) | 87% glucose excursion lowering at 10 mg/kg | Not specified |
| Compound 3 | Potent (exact value not specified in abstract) | Not specified | No (SSTR3 IC50 = 119 nM) | Not specified | 0.26 µM |
| Compound 5 | Potent (exact value not specified in abstract) | Not specified | Yes | 60% glucose excursion lowering at 30 mg/kg | Potent hERG inhibitor |
| SSTR5 antagonist 1 (Compound 25a) | 9.6 (human), 57 (mouse) | Not specified | Selective | Lowered blood glucose and augmented insulin secretion in mice | Dramatically reduced hERG inhibition |
In-depth Look at this compound (Compound 10)
This compound (Compound 10) is a highly potent and selective antagonist of the human SSTR5 receptor.[1][2][3] It demonstrates strong binding affinity with an IC50 of 1.2 nM and functional antagonism in a cAMP assay with an IC50 of 1.1 nM.[1][2] A key advantage of Compound 10 is its high selectivity for SSTR5 over other somatostatin receptor subtypes (SSTR1-4), where its IC50 is greater than 10 µM.[1][2] This high selectivity is crucial for minimizing off-target effects.
In preclinical studies, this compound has shown significant in vivo efficacy. Oral administration of Compound 10 at a dose of 3 mg/kg resulted in a 94% reduction in glucose excursion during an oral glucose tolerance test (OGTT) in mice.[1][2] Furthermore, at a 10 mg/kg oral dose, it was observed to increase both total and active circulating levels of the incretin hormone GLP-1.[2][4][5] The compound also demonstrated a synergistic effect when co-administered with a DPP-4 inhibitor, leading to a substantial increase in active GLP-1 and insulin in response to a glucose challenge.[1][2] Importantly, this compound exhibits a significantly better safety profile concerning cardiac ion channel activity, with a hERG inhibition IC50 of 45 µM, compared to other potent SSTR5 antagonists like compound 3 (IC50 = 0.26 µM).[2]
Comparison with Other SSTR5 Antagonists
Compared to its predecessors and other analogs, this compound (Compound 10) shows an improved overall profile. For instance, while Compound 1 is a potent SSTR5 antagonist, it lacks subtype selectivity, showing notable activity at the SSTR1 receptor.[2] Compound 3 , another potent antagonist, is hampered by both a lack of subtype selectivity (with activity at SSTR3) and significant hERG inhibition, posing a potential risk for cardiac side effects.[2] Compound 5 , although highly selective for SSTR5, is also a potent hERG inhibitor.[2]
Another noteworthy compound, SSTR5 antagonist 1 (Compound 25a) , is a selective and orally available SSTR5 antagonist with IC50 values of 9.6 nM for human SSTR5 and 57 nM for mouse SSTR5.[6] This compound has also been shown to lower blood glucose and augment insulin secretion in a glucose-dependent manner in mice, with the added benefit of significantly reduced hERG inhibition.[7]
A study by Jepsen et al. highlighted that a selective SSTR5 antagonist (SSTR5a) was more effective at stimulating glucose-induced GLP-1 secretion and improving glucose tolerance in vivo compared to a selective SSTR2 antagonist (SSTR2a).[8][9] Oral administration of SSTR5a, but not SSTR2a, lowered blood glucose in diet-induced obese mice.[8][9]
More recently, SCO-240 , an oral SSTR5 antagonist, has been evaluated in a Phase I clinical study. The study demonstrated that SCO-240 was safe and well-tolerated and induced robust growth hormone (GH) secretion in healthy individuals, suggesting its potential for treating GH-related disorders.[10] Interestingly, in this study, no increase in insulin or GLP-1 levels was detected.[10]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the SSTR5 signaling pathway and a typical experimental workflow for evaluating SSTR5 antagonists.
Caption: SSTR5 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Evaluating SSTR5 Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of SSTR5 antagonists.
SSTR5 Receptor Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.
-
Cell Membrane Preparation: Membranes are prepared from cells engineered to express the human SSTR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA) is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate and includes:
-
Cell membranes expressing SSTR5.
-
A radiolabeled somatostatin analog (e.g., [125I]-SST-28).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
cAMP Functional Assay
This assay determines the functional potency of an SSTR5 antagonist by measuring its ability to block somatostatin-induced inhibition of cAMP production.
-
Cell Culture: CHO-K1 cells stably expressing the human SSTR5 receptor are used.
-
Cell Plating: Cells are seeded into 96-well plates and cultured until they reach the desired confluency.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the SSTR5 antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of somatostatin (SST-28) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylate cyclase activator (e.g., forskolin).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the antagonist to reverse the somatostatin-induced inhibition of cAMP production is quantified, and the IC50 value is determined.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess glucose homeostasis and the efficacy of anti-diabetic compounds.
-
Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce a pre-diabetic state, are commonly used.
-
Fasting: Mice are fasted for a specific period (e.g., 6 hours) before the test, with free access to water.[11]
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a specified time (e.g., 60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is taken (time 0) from the tail vein to measure the initial blood glucose level.
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.[12]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[4][11]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to determine the percentage of glucose excursion lowering.
Conclusion
This compound (Compound 10) represents a significant advancement in the development of selective SSTR5 antagonists for potential therapeutic use in type 2 diabetes. Its high potency, exceptional subtype selectivity, proven in vivo efficacy in improving glucose tolerance and stimulating GLP-1 secretion, and favorable cardiac safety profile distinguish it from earlier SSTR5 antagonists. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound and other next-generation SSTR5 antagonists.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 10. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vmmpc.org [vmmpc.org]
A Comparative Guide to SSTR5 and SSTR2 Antagonists in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The targeting of somatostatin (B550006) receptors (SSTRs) has been a cornerstone of therapeutic development, primarily in oncology. However, recent research has unveiled the significant potential of selective SSTR antagonists in the realm of metabolic diseases, particularly type 2 diabetes mellitus (T2DM). This guide provides a detailed comparison of a novel SSTR5 antagonist, referred to as SSTR5 antagonist 2 (also known as compound 10), with representative SSTR2 antagonists. The focus is on their distinct pharmacological profiles, supported by experimental data, to inform future research and drug development.
Introduction to SSTR Antagonism in Metabolic Regulation
Somatostatin is a key inhibitory neuropeptide that regulates a wide array of physiological processes, including the secretion of metabolic hormones. It exerts its effects through five G-protein coupled receptor subtypes (SSTR1-5). In the pancreas and gut, SSTR2 and SSTR5 are critically involved in modulating the release of insulin (B600854), glucagon, and the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). While SSTR agonists have been used for decades, selective antagonists offer a novel therapeutic strategy. By blocking the tonic inhibitory signals of endogenous somatostatin, SSTR antagonists can enhance the secretion of hormones that promote glucose homeostasis. This guide specifically compares the pharmacological characteristics of this compound with those of selective SSTR2 antagonists.
Comparative Analysis of Receptor Binding Affinity
The selectivity and potency of a receptor antagonist are defined by its binding affinity (Ki or IC50) for its target receptor compared to other receptor subtypes. An ideal antagonist exhibits high affinity for its intended target and significantly lower affinity for off-target receptors.
While the specific binding affinity data for this compound (compound 10) from its primary publication was not publicly accessible, it is reported to be a highly potent and selective SSTR5 antagonist. For a quantitative comparison, the table below presents the binding profile of CYN 154806, a well-characterized and selective SSTR2 antagonist.
| Compound Name | Receptor Subtype | IC50 (nM) | Selectivity vs. SSTR2 | Reference |
| This compound (compound 10) | SSTR5 | Data not available | Reported as highly selective | [1] |
| SSTR1 | Data not available | |||
| SSTR2 | Data not available | |||
| SSTR3 | Data not available | |||
| SSTR4 | Data not available | |||
| CYN 154806 | SSTR2 | 2.6 | - | [2][3][4] |
| SSTR1 | >1000 | >385-fold | [2] | |
| SSTR3 | 851 | 327-fold | ||
| SSTR4 | 1738 | 668-fold | ||
| SSTR5 | 331 | 127-fold |
Note: IC50 values for CYN 154806 were converted from reported pIC50 values.
Functional Performance: In Vitro and In Vivo Studies
A pivotal study by Jepsen et al. (2021) provides a direct functional comparison between a selective SSTR5 antagonist (SSTR5a) and a selective SSTR2 antagonist (SSTR2a) in the context of glucose metabolism.
GLP-1 Secretion in Perfused Mouse Small Intestine
The ability of the antagonists to enhance the secretion of the incretin hormone GLP-1 was a key differentiator.
-
SSTR5 Antagonist: Significantly stimulated glucose-induced GLP-1 secretion to a much larger degree than the SSTR2 antagonist. This suggests that SSTR5 plays a dominant role in the tonic inhibition of GLP-1 release from intestinal L-cells.
-
SSTR2 Antagonist: Showed a modest effect on potentiating glucose-induced GLP-1 secretion.
In Vivo Glucose Tolerance
In an oral glucose tolerance test (OGTT) in mice, both antagonists demonstrated the ability to improve glucose control.
-
SSTR5 and SSTR2 Antagonists: Both antagonists improved glycemia, and this effect was shown to be dependent on the GLP-1 receptor, as the improvements were absent when a GLP-1 receptor antagonist was co-administered.
-
Mechanism of Action: SSTR5 antagonism appears to work primarily by increasing gut-derived GLP-1. The SSTR2 antagonist also relies on the GLP-1 receptor for its glucose-lowering effect in an OGTT, but it may also have a direct, GLP-1R-independent effect on increasing insulin secretion from the pancreas.
-
Oral Administration: In a significant finding, the oral administration of the SSTR5 antagonist, but not the SSTR2 antagonist, successfully lowered blood glucose in diet-induced obese mice, highlighting a potential advantage in its pharmacokinetic profile for oral delivery.
Summary of Functional Comparison
| Experimental Model | SSTR5 Antagonist (SSTR5a) | SSTR2 Antagonist (SSTR2a) | Reference |
| Perfused Mouse Intestine (GLP-1 Secretion) | Strong potentiation of glucose-induced GLP-1 secretion | Modest potentiation of glucose-induced GLP-1 secretion | |
| In Vivo OGTT (Subcutaneous) | Improved glucose tolerance (GLP-1R dependent) | Improved glucose tolerance (GLP-1R dependent) | |
| Perfused Pancreas (Insulin Secretion) | No direct effect | Increased insulin secretion (GLP-1R independent) | |
| In Vivo OGTT (Oral, Obese Mice) | Lowered blood glucose | No significant effect |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the comparison.
Caption: SSTR2 and SSTR5 Antagonist Mechanism of Action.
Caption: Workflow for Comparing SSTR Antagonists.
Detailed Experimental Protocols
Reproducibility and clarity are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Receptor Binding Assay (for Ki/IC50 Determination)
This protocol describes a standard competitive binding assay to determine the affinity of an unlabeled antagonist.
-
Materials:
-
Cell membranes from cell lines stably expressing individual human SSTR subtypes (SSTR1-5).
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled antagonists (this compound, SSTR2 antagonists).
-
Saturating concentration of unlabeled somatostatin (1 µM) for non-specific binding.
-
Glass fiber filters and a filtration apparatus.
-
-
Procedure:
-
Assay Setup: The assay is performed in triplicate in a 96-well plate.
-
Total Binding: Add Assay Buffer, radioligand, and cell membranes to designated wells.
-
Non-specific Binding: Add Assay Buffer, radioligand, 1 µM unlabeled somatostatin, and cell membranes.
-
Competitive Binding: Add Assay Buffer, radioligand, increasing concentrations of the test antagonist, and cell membranes.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters three times with ice-cold Wash Buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for assessing in vivo glucose metabolism after antagonist administration.
-
Animals: C57BL/6 mice, fasted overnight (approx. 16-18 hours) with free access to water.
-
Procedure:
-
Baseline Measurement (t=-15 min): Record the baseline fasting blood glucose from a tail snip using a glucometer. Administer the SSTR antagonist (e.g., 10 mg/kg) via subcutaneous injection or oral gavage.
-
Glucose Challenge (t=0 min): Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentration at each time point.
-
Hormone Analysis: For plasma hormone analysis (e.g., insulin, GLP-1), collect blood into tubes containing appropriate inhibitors (e.g., EDTA, DPP-4 inhibitor) and centrifuge to separate plasma. Store plasma at -80°C until analysis by ELISA.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Compare hormone levels at different time points between treatment groups.
-
Perfused Mouse Small Intestine (for GLP-1 Secretion)
This ex vivo technique allows for the study of direct effects on intestinal hormone secretion. The specific protocol is detailed in Jepsen et al., JCI Insight, 2021. A general methodology is as follows:
-
Procedure:
-
Surgical Preparation: A mouse is anesthetized, and the proximal small intestine is surgically isolated.
-
Cannulation: The superior mesenteric artery is cannulated for vascular perfusion with a buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin and dextran), and the intestinal lumen is cannulated for luminal perfusion.
-
Perfusion: The intestine is perfused at a constant flow rate. The vascular effluent is collected in timed fractions.
-
Stimulation: After a basal period, glucose is introduced into the luminal perfusate to stimulate L-cells. The SSTR antagonist is simultaneously infused into the arterial line.
-
Sample Analysis: The collected venous effluent is analyzed for GLP-1 concentrations using an ELISA.
-
-
Data Analysis: Compare the total GLP-1 output during the stimulation period between different treatment conditions (glucose alone vs. glucose + antagonist).
Conclusion
The comparison between this compound and selective SSTR2 antagonists reveals distinct and complementary profiles for the potential treatment of T2DM.
-
SSTR5 Antagonism: The primary mechanism appears to be a robust enhancement of gut-derived GLP-1 secretion, which is a powerful driver of insulin release and glucose control. The efficacy of this compound upon oral administration in preclinical models makes it a particularly promising therapeutic strategy.
-
SSTR2 Antagonism: While also improving glucose tolerance via a GLP-1R dependent mechanism, SSTR2 antagonists appear less effective at directly stimulating GLP-1 release from the gut. However, they may offer an alternative mechanism by directly stimulating insulin secretion from the pancreas.
For researchers and drug development professionals, these findings suggest that selective SSTR5 antagonism is a compelling pathway for developing novel oral therapies for T2DM. Future research should focus on fully characterizing the binding profiles of new SSTR5 antagonists, exploring their long-term efficacy and safety, and investigating the potential for synergistic effects when combined with other antidiabetic agents like DPP-4 inhibitors.
References
- 1. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SSTR5 Antagonist 2: A Comparative Analysis of Selectivity Against Other Somatostatin Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and functional selectivity of SSTR5 Antagonist 2 against other human somatostatin (B550006) receptor subtypes (SSTR1-4). The information is supported by experimental data and detailed methodologies.
This compound, also known as compound 10, has emerged as a highly potent and selective antagonist for the somatostatin receptor subtype 5 (SSTR5).[1] Its remarkable selectivity is crucial for targeted therapeutic applications, minimizing off-target effects that can arise from interactions with other somatostatin receptor subtypes. This guide delves into the quantitative data that underscores its selectivity profile.
Comparative Binding Affinity
The selectivity of this compound is most evident in its binding affinity for the five human somatostatin receptor subtypes. Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, the antagonist's ability to displace a radiolabeled ligand that is known to bind to the receptors is measured. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, indicating the concentration of the antagonist required to inhibit 50% of the radioligand binding. A lower IC50 value signifies a higher binding affinity.
Experimental data demonstrates that this compound exhibits a nanomolar affinity for human SSTR5, while its affinity for SSTR1, SSTR2, SSTR3, and SSTR4 is significantly lower, with IC50 values exceeding 10 micromolar.[1] This represents a selectivity of over 8,000-fold for SSTR5 compared to the other subtypes.
| Receptor Subtype | Binding Affinity (IC50) [nM] |
| hSSTR1 | >10,000 |
| hSSTR2 | >10,000 |
| hSSTR3 | >10,000 |
| hSSTR4 | >10,000 |
| hSSTR5 | 1.2 |
Table 1: Comparative binding affinities of this compound for human somatostatin receptor subtypes. Data sourced from Liu et al., 2018.[1]
Functional Selectivity: cAMP Accumulation Assay
Beyond binding, functional assays are critical to determine how a compound affects the receptor's signaling pathway. Somatostatin receptors, including SSTR5, are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. A functional antagonist, like this compound, will block this agonist-induced inhibition.
In a cAMP accumulation assay, cells expressing a specific somatostatin receptor subtype are stimulated with an agonist to decrease cAMP levels. The antagonist is then introduced to measure its ability to reverse this effect. The IC50 value in this context represents the concentration of the antagonist that restores 50% of the maximal cAMP level.
For this compound, the functional antagonist activity mirrors its high binding affinity, with a potent IC50 value for human SSTR5.[1]
| Receptor Subtype | Functional Antagonist Activity (IC50) [nM] |
| hSSTR5 | 1.1 |
Table 2: Functional antagonist activity of this compound at the human SSTR5 receptor. Data sourced from Liu et al., 2018.[1]
Due to its negligible binding to SSTR1-4 at concentrations up to 10 µM, this compound is not expected to exhibit functional antagonist activity at these subtypes within a physiologically relevant concentration range.
Experimental Protocols
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Membrane preparations from cells stably expressing one of the human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).
-
Radioligand (e.g., [125I]-labeled somatostatin-14 or a subtype-selective radioligand).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled, potent somatostatin receptor ligand.
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through the filter plates, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
References
Comparative Analysis of SSTR5 Antagonist Cross-Reactivity Profiles
A comprehensive guide for researchers and drug development professionals on the selectivity of Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonists against other G-Protein Coupled Receptors (GPCRs).
This guide provides an objective comparison of the cross-reactivity profiles of selected SSTR5 antagonists, supported by experimental data and detailed methodologies. The aim is to equip researchers with the necessary information to select the most appropriate chemical tools for their studies and to guide the development of more selective therapeutic agents.
Introduction to SSTR5 and its Antagonists
Somatostatin Receptor Subtype 5 (SSTR5) is a member of the GPCR superfamily and one of the five subtypes of somatostatin receptors (SSTR1-5).[1] SSTR5 is predominantly expressed in the pancreatic islets (β-cells), pituitary gland, and certain regions of the central nervous system. Its activation by the endogenous ligand somatostatin leads to the inhibition of hormone secretion, including insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1] Consequently, SSTR5 antagonists are being investigated as potential therapeutics for type 2 diabetes, as they can enhance insulin and GLP-1 secretion.[1][2] Furthermore, the SSTR5 antagonist SCO-240 has been shown to stimulate growth hormone secretion in humans, suggesting its potential for treating GH-related disorders.[3]
The therapeutic potential of SSTR5 antagonists is intrinsically linked to their selectivity. Off-target interactions with other GPCRs, particularly the other somatostatin receptor subtypes, can lead to undesired side effects. This guide focuses on the comparative cross-reactivity of several prominent SSTR5 antagonists.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities and functional activities of selected SSTR5 antagonists against SSTR5 and a panel of other GPCRs. The data is compiled from various preclinical studies.
Table 1: Binding Affinity (IC50/Ki in nM) of SSTR5 Antagonists at Somatostatin Receptor Subtypes
| Compound | SSTR5 (human) | SSTR1 (human) | SSTR2 (human) | SSTR3 (human) | SSTR4 (human) | Reference |
| Compound 10 | 1.2 | >10,000 | >10,000 | >10,000 | >10,000 | |
| Compound-1 | 9.8 | >10,000 | >10,000 | >10,000 | >10,000 | |
| SSTR5 antagonist 1 | 9.6 | >10,000 (11% I @ 10µM) | >10,000 (8% I @ 10µM) | >10,000 (14% I @ 10µM) | >10,000 (10% I @ 10µM) | |
| SCO-240 | 2.0 | >1,000 | >1,000 | >1,000 | >1,000 |
I = Inhibition
Table 2: Functional Antagonist Activity (IC50 in nM) of SSTR5 Antagonists
| Compound | SSTR5 (human) | Reference |
| Compound 10 | 1.1 (cAMP assay) | |
| Compound-1 | 9.8 (assay not specified) | |
| SCO-240 | 2.0 (cAMP assay) |
Table 3: Off-Target Activity of SSTR5 Antagonists at Other GPCRs and Ion Channels
| Compound | Off-Target | Activity (IC50 or % Inhibition @ concentration) | Reference |
| Compound 10 | hERG | 45,000 nM | |
| SSTR5 antagonist 1 | hERG | >30,000 nM (5.6% I @ 30µM) | |
| Compound 3k | hERG | Inhibition observed (value not specified) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the SSTR5 signaling pathway and a typical experimental workflow for evaluating antagonist activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for SSTR Subtype Selectivity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
CHO-K1 or HEK293 cells stably expressing human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5 are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-SST-14 or [125I]-SST-28), and varying concentrations of the unlabeled antagonist.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay for SSTR5 Antagonist Activity
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
CHO-K1 or HEK293 cells stably expressing the human SSTR5 receptor are cultured and seeded into 96- or 384-well plates.
2. Antagonist and Agonist Treatment:
-
The cells are pre-incubated with varying concentrations of the SSTR5 antagonist.
-
Subsequently, the cells are stimulated with a fixed concentration of an SSTR5 agonist (e.g., SST-28) and a phosphodiesterase inhibitor (to prevent cAMP degradation) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and elevate basal cAMP levels).
3. cAMP Measurement:
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. These assays are based on competitive immunoassays.
4. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is measured.
-
The data are plotted as a dose-response curve to calculate the IC50 value of the antagonist.
Conclusion
The data presented in this guide highlight the high selectivity of several recently developed SSTR5 antagonists, such as Compound 10 and Compound-1, for SSTR5 over other somatostatin receptor subtypes. Off-target effects, for instance at the hERG channel, appear to be minimal for some of these compounds at therapeutic concentrations. The provided experimental protocols offer a foundation for researchers to conduct their own cross-reactivity studies. The continued development and thorough profiling of selective SSTR5 antagonists will be crucial for advancing our understanding of SSTR5 biology and for the development of safe and effective therapies for metabolic and endocrine disorders.
References
Unlocking Enhanced Glycemic Control: A Comparative Guide to the Synergistic Effects of SSTR5 Antagonists and DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective treatments for type 2 diabetes mellitus (T2DM) has led to the exploration of novel therapeutic combinations. Among these, the synergistic pairing of somatostatin (B550006) receptor 5 (SSTR5) antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors presents a promising strategy for enhanced glycemic control. This guide provides an objective comparison of their combined performance against individual treatments, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Mechanism of Synergy: A Two-Pronged Approach to Glucose Homeostasis
The synergistic effect of combining an SSTR5 antagonist with a DPP-4 inhibitor stems from their complementary mechanisms of action, primarily targeting the incretin (B1656795) system.
SSTR5 Antagonists: Somatostatin, acting through its receptor SSTR5, is a potent inhibitor of both insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][2] SSTR5 is prominently expressed on pancreatic beta-cells and enteroendocrine L-cells in the gastrointestinal tract.[1][2] By blocking the inhibitory action of somatostatin, SSTR5 antagonists achieve a dual effect:
-
Increased GLP-1 Secretion: They promote the release of GLP-1 from L-cells.[1]
-
Enhanced Insulin Secretion: They directly stimulate glucose-dependent insulin secretion from pancreatic beta-cells.
DPP-4 Inhibitors: The enzyme DPP-4 is responsible for the rapid degradation of active GLP-1 (GLP-1 [7-36] amide) into its inactive form (GLP-1 [9-36] amide). DPP-4 inhibitors, such as sitagliptin, prevent this degradation, thereby increasing the circulating levels and prolonging the action of active GLP-1.
The Synergy: When administered together, the SSTR5 antagonist increases the overall pool of secreted GLP-1, while the DPP-4 inhibitor protects this newly released GLP-1 from inactivation. This results in a substantial and sustained elevation of active GLP-1 levels, leading to a more robust potentiation of glucose-dependent insulin secretion and improved glycemic control than can be achieved with either agent alone.
Quantitative Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies in mouse models, demonstrating the synergistic effects of the SSTR5 antagonist, compound 10 (azaspirodecanone 10), in combination with a DPP-4 inhibitor.
Table 1: Effect of Monotherapy and Combination Therapy on Oral Glucose Tolerance Test (OGTT) in Lean C57/B6N Mice
| Treatment Group | Dose (mg/kg) | Glucose Excursion Reduction (%) |
| SSTR5 Antagonist (Compound 10) | 3 | 94% |
| DPP-4 Inhibitor (des-fluoro sitagliptin) | N/A | N/A |
| Combination Therapy | 3 (Compound 10) + DPP-4i | Synergistically enhanced |
Data sourced from a study demonstrating a 94% reduction in glucose excursion with a 3 mg/kg oral dose of compound 10. The combination with a DPP-4 inhibitor showed a substantial, synergistic increase in active GLP-1 and insulin.
Table 2: Plasma Levels of GLP-1 and Insulin 5 Minutes Post-Glucose Challenge in Lean C57/B6N Mice
| Treatment Group | Dose (mg/kg) | Total GLP-1 (pg/mL) | Active GLP-1 (pg/mL) | Plasma Insulin (ng/mL) |
| Vehicle | - | Baseline | Baseline | Baseline |
| SSTR5 Antagonist (Compound 10) | 10 | Increased | Measurably Increased | Substantially Increased |
| DPP-4 Inhibitor (des-fluoro sitagliptin) | N/A | N/A | Increased | Increased |
| Combination Therapy | 10 (Compound 10) + DPP-4i | N/A | Significantly Increased | Further Increased |
Data indicates that the combination of compound 10 with a DPP-4 inhibitor resulted in a more than additive increase in circulating active GLP-1 and a further enhancement of plasma insulin levels compared to either agent alone.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of an SSTR5 antagonist, a DPP-4 inhibitor, and their combination on glucose tolerance in vivo.
Animal Model: Lean C57/B6N mice. Other studies have also utilized Zucker diabetic fatty (ZDF) rats and diet-induced obese mice.
Methodology:
-
Fasting: Mice were fasted for 4 hours prior to the experiment.
-
Drug Administration:
-
The SSTR5 antagonist (e.g., compound 10) was administered orally at a specified dose (e.g., 3 mg/kg or 10 mg/kg).
-
The DPP-4 inhibitor (e.g., des-fluoro sitagliptin) was administered, with the dosage and timing relative to the glucose challenge being a key parameter.
-
For combination therapy, both compounds were co-administered.
-
A vehicle control group received the administration vehicle.
-
-
Glucose Challenge: An oral gavage of glucose was administered to the mice.
-
Blood Sampling: Blood samples were collected at various time points post-glucose challenge (e.g., 5, 15, 30, 60, 120 minutes) to measure blood glucose levels.
-
Biochemical Analysis: Plasma from the blood samples was analyzed for:
-
Total GLP-1
-
Active GLP-1 (7-36 amide)
-
Insulin
-
-
Data Analysis: The area under the curve (AUC) for glucose excursion was calculated to determine the percentage reduction compared to the vehicle control. Plasma hormone levels were compared across treatment groups.
In Vitro Insulin Secretion from Isolated Pancreatic Islets
Objective: To evaluate the direct effect of an SSTR5 antagonist on insulin secretion from pancreatic islets.
Islet Source: Isolated human or rodent (mouse, rat) pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets were isolated using standard collagenase digestion and purification techniques.
-
Islet Culture: Islets were cultured in appropriate media to maintain viability.
-
Experimental Conditions: Islets were incubated with:
-
A control medium.
-
Exogenous somatostatin-14 (SST-14) to induce inhibition of insulin secretion.
-
The SSTR5 antagonist alone.
-
The SSTR5 antagonist in the presence of SST-14.
-
-
Insulin Secretion Assay: After the incubation period, the supernatant was collected, and the amount of secreted insulin was quantified using methods such as ELISA.
-
Data Analysis: The ability of the SSTR5 antagonist to reverse the inhibitory effect of SST-14 on insulin secretion was assessed. Studies have shown that a potent SSTR5 antagonist can completely reverse the inhibitory effect of exogenous SST-14 on insulin secretion in isolated human islets.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the logical flow of the synergistic interaction.
Caption: Synergistic mechanism of SSTR5 antagonists and DPP-4 inhibitors.
Caption: SSTR5 inhibitory signaling pathway.
Caption: GLP-1 stimulatory signaling pathway in beta-cells.
References
SSTR5 Antagonists vs. Standard Therapies: A Comparative Efficacy Guide for Diabetes Research
For researchers and drug development professionals in the field of metabolic diseases, understanding the landscape of novel therapeutic targets is crucial. The somatostatin (B550006) receptor 5 (SSTR5) has emerged as an intriguing target for type 2 diabetes, with a mechanism of action distinct from established therapies. This guide provides a comparative analysis of the preclinical efficacy of SSTR5 antagonists against the established clinical performance of standard diabetes therapies, including metformin, GLP-1 receptor agonists (GLP-1 RAs), SGLT2 inhibitors, and DPP-4 inhibitors.
Mechanism of Action: A Tale of Two Pathways
SSTR5 antagonists primarily exert their glucose-lowering effects through a dual mechanism involving both the gut and the pancreas. Somatostatin, the natural ligand for SSTR5, typically acts as an inhibitor of hormone secretion. By blocking this receptor, SSTR5 antagonists effectively "release the brakes" on insulin (B600854) and incretin (B1656795) secretion.[1]
Specifically, in preclinical models, SSTR5 antagonism has been shown to:
-
Enhance GLP-1 Secretion: SSTR5 is highly expressed on enteroendocrine L-cells in the gut.[2][3] Antagonizing this receptor leads to a significant increase in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that potentiates glucose-dependent insulin release.[1][2][3][4] The glucose-lowering effects of SSTR5 antagonists are largely dependent on the GLP-1 receptor.[2][4]
-
Promote Insulin Secretion: SSTR5 is also expressed on pancreatic β-cells.[1][3] By blocking the inhibitory tone of somatostatin, SSTR5 antagonists can directly enhance glucose-dependent insulin secretion from these cells.[1]
-
Improve Hepatic Insulin Sensitivity: Some studies suggest that selective SSTR5 inhibition can improve insulin sensitivity by enhancing liver insulin action, independent of weight loss.[5]
This contrasts with the mechanisms of standard therapies:
-
Metformin: Primarily decreases hepatic glucose production and improves insulin sensitivity in peripheral tissues.
-
GLP-1 Receptor Agonists: Mimic the action of endogenous GLP-1, directly activating GLP-1 receptors to increase insulin secretion, suppress glucagon (B607659) secretion, slow gastric emptying, and promote satiety.
-
SGLT2 Inhibitors: Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.
-
DPP-4 Inhibitors: Prevent the breakdown of endogenous incretins like GLP-1 and GIP, thereby increasing their circulating levels and enhancing their glucose-lowering effects.
The diagram below illustrates the signaling pathway of SSTR5 antagonism.
Comparative Efficacy Data
Direct, head-to-head clinical trials comparing SSTR5 antagonists with standard diabetes therapies are not yet available. The development of SSTR5 antagonists is still in the early stages, with one compound, SCO-240, having completed a Phase 1 safety trial in healthy individuals.[6] Therefore, this comparison is based on preclinical data for SSTR5 antagonists versus established clinical trial data for standard therapies.
| Therapy Class | Key Efficacy Marker | SSTR5 Antagonist (Preclinical) | Metformin (Clinical) | GLP-1 RA (Clinical) | SGLT2 Inhibitor (Clinical) | DPP-4 Inhibitor (Clinical) |
| Glycemic Control | HbA1c Reduction | Not available (preclinical) | ~1.0-1.5% | ~1.0-2.0%[7] | ~0.5-1.0% | ~0.5-1.0% |
| Fasting Plasma Glucose | Significant reduction in animal models[5] | Significant reduction | Significant reduction[7] | Significant reduction | Modest reduction | |
| Postprandial Glucose | 94% reduction in glucose excursion (OGTT) in mice (3 mg/kg dose)[3] | Modest reduction | Significant reduction | Significant reduction | Significant reduction | |
| Body Weight | Weight Change | Generally weight-neutral or slight increase in animal models[5] | Neutral/Slight loss | Significant loss (-4.8 kg)[7] | Significant loss (-2.9 kg)[7] | Neutral |
| Hypoglycemia Risk | Incidence | Minimal risk observed in preclinical models[3] | Very low | Low (when used as monotherapy) | Very low | Low |
| Other Effects | GLP-1 Levels | Increased total and active GLP-1[3] | No direct effect | N/A (agonist) | No direct effect | Increases active GLP-1 |
| Insulin Secretion | Increased[1][3] | No direct effect | Increased (glucose-dependent) | No direct effect | Increased (glucose-dependent) | |
| Insulin Sensitivity | Improved hepatic insulin sensitivity[5] | Improved | Neutral/Improved | Improved | Neutral | |
| Cardiovascular | Not available | Neutral/Benefit | Proven benefit[8][9][10] | Proven benefit[8][9][10] | Neutral |
Note: Data for standard therapies are approximate ranges from large-scale clinical trials and can vary based on the specific drug, patient population, and duration of study.
Preclinical studies have highlighted a potential synergistic effect when SSTR5 antagonists are combined with DPP-4 inhibitors, resulting in a more than additive increase in systemic GLP-1 levels and greater glycemic control compared to either agent alone.[1][3]
Experimental Protocols
The evaluation of SSTR5 antagonists has primarily been conducted in rodent models of type 2 diabetes and insulin resistance. The methodologies employed are standard in preclinical diabetes research.
Key Experiment: Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of an SSTR5 antagonist on glucose disposal after an oral glucose challenge.
-
Animal Models: High-fat diet (HFD)-fed mice (e.g., C57BL/6) or genetic models of diabetes like KK-Ay/Ta Jcl mice are commonly used.[3][5][11][12][13]
-
Protocol:
-
Animals are fasted overnight (typically 4-6 hours).[3]
-
The SSTR5 antagonist or vehicle is administered orally (p.o.) at a specified time (e.g., 1 hour) before the glucose challenge.[3]
-
A baseline blood glucose measurement is taken from the tail vein.
-
A concentrated glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The Area Under the Curve (AUC) for blood glucose is calculated to quantify the total glucose excursion. A significant reduction in AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.[3]
-
The workflow for a typical preclinical OGTT study is depicted below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 7. Comparative Efficacy of SGLT2 Inhibitors versus GLP-1 Receptor Agonists in Glycemic and Cardiovascular Outcomes in Type 2 Diabetes Mellitus | Journal of Heart Valve Disease [icr-heart.com]
- 8. Comparative efficacy of GLP-1 RAs/SGLT-2 inhibitors in reducing cardiovascular events in type 2 diabetes according to baseline use of metformin: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of GLP-1 RAs/SGLT-2 inhibitors in reducing cardiovascular events in type 2 diabetes according to baseline use of metformin: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of Novel SSTR5 Antagonists for Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of emerging somatostatin (B550006) receptor 5 (SSTR5) antagonists, focusing on their therapeutic potential for type 2 diabetes. By objectively evaluating their performance based on experimental data, this document serves as a valuable resource for researchers engaged in the development of novel anti-diabetic agents. The data presented herein is compiled from peer-reviewed studies and focuses on direct, head-to-head comparisons to inform preclinical and clinical research decisions.
Introduction to SSTR5 Antagonism
The somatostatin receptor 5 (SSTR5), a G-protein coupled receptor, is a key regulator of glucose homeostasis. Primarily expressed in pancreatic islet cells and enteroendocrine L-cells, its activation by somatostatin inhibits the secretion of both insulin (B600854) and glucagon-like peptide-1 (GLP-1). Consequently, antagonizing SSTR5 presents a promising therapeutic strategy to enhance glucose-dependent insulin secretion and improve glycemic control in patients with type 2 diabetes. This guide focuses on the in vivo comparative efficacy of novel small molecule SSTR5 antagonists.
Comparative In Vivo Efficacy of SSTR5 Antagonists
Recent preclinical studies have directly compared the in vivo performance of novel SSTR5 antagonists. A notable head-to-head comparison was conducted between a newly developed azaspirodecanone compound (Compound 10) and a previously reported SSTR5 antagonist (Compound 1) in a mouse model of diet-induced obesity.[1][2]
Oral Glucose Tolerance Test (OGTT) Performance
The primary measure of in vivo efficacy for these compounds was their ability to lower glucose excursion during an oral glucose tolerance test (OGTT) in high-fat diet-fed mice.[1] Compound 10 demonstrated significantly greater potency and efficacy compared to Compound 1.
| Compound | Dose (mg/kg, oral) | Glucose Excursion Lowering (%) | Plasma Exposure (C2.5h, μM) | Reference |
| Compound 10 | 3 | 94 | Not Reported | [1][2] |
| Compound 1 | 10 | 87 | 0.11 | [1] |
These results highlight the superior in vivo activity of Compound 10 in improving glucose tolerance at a lower dose.
SSTR5 Signaling Pathway
The binding of the endogenous ligand, somatostatin, to SSTR5 initiates a signaling cascade that ultimately inhibits hormone secretion. This is primarily achieved through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: SSTR5 signaling pathway leading to inhibition of hormone secretion.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of SSTR5 antagonists on glucose tolerance in a mouse model.
Animal Model: Male C57BL/6 mice maintained on a high-fat diet for an extended period (e.g., 21 days) to induce obesity and insulin resistance.[1]
Procedure:
-
Animals are fasted for a predetermined period (e.g., 6 hours) before the test, with free access to water.[3][4]
-
A baseline blood glucose measurement (t=0) is taken from the tail vein.[3]
-
The SSTR5 antagonist or vehicle is administered orally (p.o.) at the specified dose. The compound is typically administered 60 minutes prior to the glucose challenge.[1]
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally.[3][5]
-
Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3][4]
-
The area under the curve (AUC) for glucose is calculated to quantify the total glucose excursion. The percentage of glucose lowering is determined by comparing the AUC of the compound-treated group to the vehicle-treated group.[1]
Experimental Workflow
Caption: Workflow for the in vivo oral glucose tolerance test.
Measurement of GLP-1 Secretion
Objective: To determine the effect of SSTR5 antagonists on circulating levels of active GLP-1.
Procedure:
-
Animals are treated with the SSTR5 antagonist or vehicle as in the OGTT protocol.
-
Following the glucose challenge, blood samples are collected at specified time points into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.[5]
-
Plasma is separated by centrifugation.
-
Active GLP-1 levels are quantified using a commercially available ELISA kit.
-
The results are expressed as the concentration of active GLP-1 in the plasma.
Conclusion
The head-to-head in vivo data presented in this guide strongly suggest that newer generation SSTR5 antagonists, such as azaspirodecanone Compound 10, hold significant promise for the treatment of type 2 diabetes.[1][2] Their ability to potently improve glucose tolerance in preclinical models warrants further investigation and clinical development. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers aiming to further explore the therapeutic potential of SSTR5 antagonism.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Validating SSTR5 Antagonist Target Engagement in Tissues: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative overview of methods to validate the target engagement of Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonists in tissues. We will explore key experimental approaches, present comparative data for known antagonists, and provide detailed protocols to aid in study design.
Comparative Analysis of SSTR5 Antagonists
The selection of an appropriate SSTR5 antagonist is critical for therapeutic development. The following table summarizes the binding affinities and functional activities of representative SSTR5 antagonists compared to the endogenous ligand Somatostatin-28 (SST-28) and other somatostatin analogs.
| Compound | Receptor Subtype Specificity | Binding Affinity (IC50, nM) | Functional Activity | Key Characteristics |
| Compound 10 | SSTR5 Antagonist | hSSTR5: 1.2 | Potent antagonist in cAMP functional assays (IC50 = 1.1 nM); partial agonist activity at higher concentrations.[1] | Highly selective over SSTR1-4 (IC50 > 10 µM).[1] Lowers glucose excursion in oral glucose tolerance tests (OGTT) in mice.[1] |
| Pasireotide | Multi-receptor Ligand | High affinity for SSTR5, SSTR1, SSTR2, SSTR3 | Inhibits hormonal secretion and cell proliferation.[2] | 40-fold higher affinity for SSTR5 compared to first-generation somatostatin analogs like octreotide.[2][3] Used in the treatment of Cushing's disease and acromegaly.[4] |
| SCO-240 | SSTR5 Antagonist | Not specified | Induces robust growth hormone (GH) secretion in humans.[5] No significant effect on insulin (B600854) or GLP-1 levels.[5] | Orally available with a terminal half-life of 10.2-12.6 hours.[5] Potential therapeutic for GH-related disorders.[5] |
| Octreotide | SSTR2 > SSTR5 Agonist | High affinity for SSTR2 | Inhibits hormone secretion.[2] | First-generation somatostatin analog with lower affinity for SSTR5 compared to pasireotide.[2] |
| Somatostatin-28 (SST-28) | Endogenous Ligand | High affinity for all SSTRs | Inhibits the secretion of insulin and glucagon-like peptide 1 (GLP-1), primarily via SSTR5.[1] | Naturally occurring peptide hormone that serves as the endogenous agonist for all somatostatin receptors.[1] |
Experimental Protocols for Target Engagement Validation
Validating that an SSTR5 antagonist engages its target in the intended tissue is a multi-faceted process. Key methodologies include receptor occupancy assays, analysis of downstream signaling pathways, and in vivo functional assessments.
Receptor Occupancy Assays
Receptor occupancy (RO) assays directly measure the binding of a drug to its target receptor in a tissue.[6] This can be performed ex vivo or in vivo.
Experimental Protocol: Ex Vivo Receptor Occupancy Assay
-
Compound Administration: Administer the SSTR5 antagonist to test animals at various doses.
-
Tissue Harvesting: At the time of anticipated peak drug concentration, euthanize the animals and harvest the tissues of interest (e.g., pancreas, gastrointestinal tract).
-
Tissue Preparation: Rapidly freeze and section the tissues using a cryostat.
-
Radioligand Binding: Incubate the tissue sections with a radiolabeled ligand that binds to SSTR5 (e.g., [125I]-SST-28).
-
Autoradiography: Expose the labeled sections to a phosphor screen or film to visualize the distribution and density of radioligand binding.
-
Quantification: Measure the reduction in radioligand binding in the tissues from drug-treated animals compared to vehicle-treated controls. This reduction indicates the percentage of SSTR5 receptors occupied by the antagonist.[6]
Alternative Method: Flow Cytometry
For cell suspensions, receptor occupancy can be measured using flow cytometry. This involves using fluorescently labeled antibodies or ligands to quantify the number of free versus drug-occupied receptors on the cell surface.[7][8]
Downstream Signaling Pathway Analysis
SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] An antagonist will block this effect.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use a cell line stably expressing human SSTR5 (e.g., CHO-K1 cells).[1]
-
Cell Treatment: Plate the cells and treat them with:
-
Vehicle control
-
SSTR5 antagonist at various concentrations
-
SSTR5 agonist (e.g., SST-28) to stimulate the receptor
-
A combination of the antagonist and agonist
-
Forskolin (an adenylyl cyclase activator) to induce cAMP production.[1]
-
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-mediated reduction in forskolin-induced cAMP accumulation.[1] Calculate the IC50 value for the antagonist.
Experimental Protocol: Western Blot for MAPK/ERK Pathway
-
Cell/Tissue Treatment: Treat cells or animals with the SSTR5 antagonist, followed by stimulation with an agonist if applicable.
-
Protein Extraction: Lyse the cells or homogenize the tissue to extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Quantification: Use a chemiluminescent substrate for detection. Quantify the band intensities to determine the change in ERK1/2 phosphorylation, which is a downstream event of SSTR5 signaling.[9]
In Vivo Functional Assays
In vivo studies are crucial to confirm that target engagement translates into a physiological response. For SSTR5, which is involved in glucose homeostasis, the oral glucose tolerance test (OGTT) is a key functional assay.[1][10]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast mice or rats overnight.
-
Compound Administration: Administer the SSTR5 antagonist orally or via another relevant route.[1][10]
-
Glucose Challenge: After a set period (e.g., 30 minutes), administer a bolus of glucose orally.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Biochemical Analysis: Measure blood glucose levels at each time point. Plasma samples can also be analyzed for insulin and GLP-1 levels using ELISA kits.[1][11]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A significant reduction in glucose excursion in the antagonist-treated group compared to the vehicle group indicates effective target engagement and a functional downstream effect.[1]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in signaling and experimental design.
Caption: SSTR5 antagonist blocks agonist-induced signaling.
Caption: Workflow for validating SSTR5 target engagement.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
- 8. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
Validating SSTR5 Antagonism: A Comparative Guide to SSTR5 Knockout Mouse Models
For researchers in metabolic disease, endocrinology, and drug development, the somatostatin (B550006) receptor 5 (SSTR5) has emerged as a promising therapeutic target, particularly for type 2 diabetes.[1] The validation of selective SSTR5 antagonists relies heavily on robust preclinical models. This guide provides a comparative analysis of the SSTR5 knockout (KO) mouse model against pharmacological blockade with selective SSTR5 antagonists in wild-type (WT) mice, offering a framework for validating antagonist specificity and efficacy.
The primary role of SSTR5 in this context is the regulation of glucose homeostasis.[1] Endogenous somatostatin, by activating SSTR5 on pancreatic β-cells and intestinal L-cells, inhibits the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1), respectively.[1][2] Therefore, blocking this receptor, either through genetic deletion or pharmacological antagonism, is hypothesized to enhance insulin and GLP-1 secretion, leading to improved glycemic control.
Comparative Phenotypic Analysis: Genetic vs. Pharmacological Inhibition
The SSTR5 KO mouse provides a definitive benchmark for the biological effects of SSTR5 absence. Comparing the phenotype of these mice with WT mice treated with a selective SSTR5 antagonist is a critical step in validating that the antagonist's effects are on-target.
Studies show that both SSTR5 KO mice and WT mice treated with SSTR5 antagonists exhibit improved glucose tolerance and enhanced insulin sensitivity.[2] For instance, high-fat diet (HFD)-fed SSTR5 KO mice show significantly lower homeostasis model assessment of insulin resistance (HOMA-IR) compared to HFD-fed WT mice. Similarly, oral administration of a selective SSTR5 antagonist to diabetic mouse models (like KK-Ay mice) significantly reduces plasma glucose, insulin, and HOMA-IR levels.
The key validation experiment involves administering the SSTR5 antagonist to SSTR5 KO mice; the absence of a pharmacological effect in these mice confirms that the antagonist's mechanism of action is indeed via SSTR5.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from comparative studies.
Table 1: Effect of SSTR5 Inhibition on Glucose Homeostasis
| Model | Parameter | Outcome vs. Control (Wild-Type or Vehicle) | Reference |
| SSTR5 KO Mice (HFD-fed) | HOMA-IR | Significantly Lower | |
| Glucose-induced GLP-1 Secretion | Increased | ||
| Insulin Sensitivity | Enhanced | ||
| WT Mice + SSTR5 Antagonist | Oral Glucose Tolerance Test (OGTT) | Glucose excursion lowered by up to 94% (at 3 mg/kg) | |
| Plasma Glucose & Insulin (in KK-Ay mice) | Significantly Reduced | ||
| HOMA-IR (in KK-Ay mice) | Significantly Reduced | ||
| Hepatic Glucose Production | Decreased |
Table 2: Comparative Effects of SSTR5 and SSTR2 Antagonism
| Antagonist | Effect on GLP-1 Secretion (Perfused Mouse Intestine) | Effect on Insulin Secretion (Perfused Mouse Pancreas) | Effect on Blood Glucose (Oral Admin, DIO Mice) | Reference |
| Selective SSTR5 Antagonist | Stimulated glucose-induced secretion | No direct effect | Lowered | |
| Selective SSTR2 Antagonist | Less stimulation than SSTR5a | Increased (GLP-1R independent) | No effect |
Signaling Pathways and Experimental Workflows
To understand the mechanism of SSTR5 antagonism, it is crucial to visualize the underlying signaling pathways and the experimental logic used for validation.
Figure 1: SSTR5 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Antagonist Validation.
Figure 3: Logical Comparison of Models.
Experimental Protocols
Validation of the SSTR5 KO mouse model and the effects of antagonists involves several key experimental procedures.
Genotypic and Expression Validation of KO Mice
-
Objective: To confirm the deletion of the Sstr5 gene at the genomic and protein levels.
-
Methodology:
-
Genomic DNA PCR: DNA is extracted from tail biopsies of WT and KO mice. PCR is performed using primers that flank the deleted region of the Sstr5 gene. KO mice will show a different band size compared to WT mice.
-
Western Blot: Protein lysates are prepared from relevant tissues (e.g., pancreas, liver). The lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with an anti-SSTR5 antibody. No SSTR5 protein band should be detected in KO mice.
-
Quantitative RT-PCR (qRT-PCR): RNA is extracted from tissues, reverse-transcribed to cDNA, and used for quantitative PCR with Sstr5-specific primers to confirm the absence of mRNA transcripts.
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess whole-body glucose disposal in response to an oral glucose challenge.
-
Methodology:
-
Mice are fasted overnight (typically 6-8 hours).
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
The SSTR5 antagonist or vehicle is administered orally. After a set time (e.g., 60 minutes), a glucose solution (typically 2 g/kg) is administered orally.
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The Area Under the Curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved tolerance.
-
Hyperinsulinemic-Euglycemic Clamp
-
Objective: To measure whole-body insulin sensitivity.
-
Methodology:
-
Catheters are surgically implanted in the jugular vein for infusions.
-
After a recovery period, mice are fasted.
-
A continuous infusion of human insulin is started at a constant rate.
-
A variable infusion of glucose is administered and adjusted to maintain a constant blood glucose level (euglycemia).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Tracers (e.g., [3-3H]glucose) can be used to measure hepatic glucose production during the clamp.
-
Conclusion
The SSTR5 knockout mouse is an indispensable tool for validating the mechanism of action of novel SSTR5 antagonists. A direct comparison of the KO phenotype—characterized by enhanced insulin sensitivity and improved glucose tolerance—with the effects of a pharmacological antagonist in wild-type animals provides strong evidence of on-target activity. The ultimate confirmation is achieved when the antagonist shows no effect in the SSTR5 KO mouse, proving its specificity. This dual approach, combining genetic and pharmacological models, is the gold standard for validating SSTR5-targeted therapies for metabolic diseases.
References
Independent Verification of SSTR5 Antagonist Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of selective Somatostatin Receptor Subtype 5 (SSTR5) antagonists, focusing on their potential as therapeutic agents for type 2 diabetes. The information presented is supported by preclinical and clinical experimental data, with detailed methodologies for key experiments to facilitate independent verification.
Introduction to SSTR5 Antagonism
Somatostatin Receptor Subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islet β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Somatostatin (SST), the natural ligand for SSTR5, inhibits the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1][2] Consequently, antagonizing SSTR5 presents a promising therapeutic strategy for type 2 diabetes by enhancing glucose-dependent insulin secretion (GDIS) and increasing GLP-1 release.[1][3] This guide focuses on two prominent SSTR5 antagonists: the preclinical candidate Compound 10 (an azaspirodecanone derivative) and SCO-240 , which has undergone Phase I clinical trials.
Comparative Pharmacological Effects
The primary pharmacological effect of SSTR5 antagonists in the context of metabolic disease is the modulation of glucose homeostasis. This is achieved through a dual mechanism: directly by stimulating insulin secretion from pancreatic β-cells and indirectly by promoting the secretion of the incretin (B1656795) hormone GLP-1 from intestinal L-cells.
In Vitro Potency and Selectivity
A critical initial step in verifying the pharmacological effects of an SSTR5 antagonist is to determine its binding affinity (potency) and selectivity for the target receptor.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Compound 10 | hSSTR5 | 1.2 | >10,000-fold vs hSSTR1-4 | |
| mSSTR5 | 1.1 | N/A | ||
| SCO-240 | SSTR5 | N/A (Described as a selective antagonist) | N/A |
N/A: Data not available in the reviewed sources.
In Vivo Efficacy: Glucose Lowering Effects
The most relevant physiological effect of SSTR5 antagonists for diabetes therapy is their ability to lower blood glucose levels, typically assessed via an Oral Glucose Tolerance Test (OGTT).
| Compound | Animal Model | Dose (p.o.) | Glucose Excursion Reduction (%) | Reference |
| Compound 10 | High-Fat Diet Fed Mice | 3 mg/kg | 94% | |
| High-Fat Diet Fed Mice | 10 mg/kg | 87% | ||
| SCO-240 | N/A (Preclinical glucose data not available) | N/A | N/A |
Effects on GLP-1 and Insulin Secretion
The underlying mechanisms for the glucose-lowering effects involve the potentiation of GLP-1 and insulin secretion.
Compound 10:
-
GLP-1 Secretion: In mice, a 10 mg/kg oral dose of Compound 10 was shown to increase both total and active circulating GLP-1 levels. Co-administration with a DPP-4 inhibitor resulted in a synergistic increase in active GLP-1.
-
Insulin Secretion: Compound 10 demonstrated a significant, glucose-dependent increase in insulin secretion from isolated human pancreatic islets.
SCO-240:
-
A Phase I clinical study in healthy human volunteers found that single oral doses of SCO-240 did not lead to a detectable increase in insulin or GLP-1 levels. The study's primary focus was on safety and the drug's effect on growth hormone secretion. It is important to note that preclinical data on SCO-240's effects on glucose metabolism in animal models were not available in the reviewed literature.
Experimental Protocols for Independent Verification
To independently verify the pharmacological effects of an SSTR5 antagonist, the following key experiments are recommended.
SSTR5 Binding and Functional Assays
-
Objective: To determine the antagonist's binding affinity (IC50) and functional antagonism of SSTR5.
-
Methodology:
-
Cell Culture: Utilize a cell line stably expressing human or mouse SSTR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Binding Assay: Perform competitive binding assays using a radiolabeled SSTR5 ligand (e.g., [125I]-SST-14) and varying concentrations of the test antagonist.
-
cAMP Assay: SSTR5 activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP. To measure antagonism, stimulate SSTR5-expressing cells with an agonist (e.g., somatostatin-14) in the presence of varying concentrations of the antagonist. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand or the agonist-induced effect.
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the in vivo efficacy of the SSTR5 antagonist in improving glucose tolerance.
-
Methodology:
-
Animal Model: Use a relevant mouse model, such as diet-induced obese (e.g., C57BL/6J mice on a high-fat diet for 8-12 weeks) or genetic models of type 2 diabetes.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer the SSTR5 antagonist or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the antagonist-treated and vehicle-treated groups.
-
In Vivo GLP-1 and Insulin Secretion Assay
-
Objective: To measure the effect of the SSTR5 antagonist on GLP-1 and insulin secretion in vivo.
-
Methodology:
-
Animal Model and Drug Administration: Follow the same procedure as the OGTT.
-
Blood Sampling: At specific time points (e.g., 0 and 15 minutes) after the glucose challenge, collect blood samples (e.g., via retro-orbital sinus or tail vein) into tubes containing a DPP-4 inhibitor (for active GLP-1 measurement) and an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Measurement: Measure plasma levels of total and active GLP-1 and insulin using commercially available ELISA kits.
-
Data Analysis: Compare the hormone levels between the antagonist-treated and vehicle-treated groups.
-
Ex Vivo Insulin Secretion from Isolated Pancreatic Islets
-
Objective: To assess the direct effect of the SSTR5 antagonist on glucose-stimulated insulin secretion from pancreatic islets.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or other species using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Static Incubation Assay:
-
Pre-incubate batches of size-matched islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Incubate the islets in low-glucose and high-glucose (e.g., 16.7 mM glucose) buffers in the presence or absence of the SSTR5 antagonist for a defined period (e.g., 60 minutes).
-
-
Insulin Measurement: Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Data Analysis: Normalize insulin secretion to the islet number or total protein content and compare the results across different conditions.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: SSTR5 Signaling Pathway Inhibition.
Caption: Oral Glucose Tolerance Test Workflow.
Caption: Ex Vivo Islet Insulin Secretion Workflow.
Conclusion
The independent verification of the pharmacological effects of SSTR5 antagonists is crucial for advancing our understanding of their therapeutic potential. The data presented for Compound 10 strongly support its glucose-lowering effects in preclinical models, driven by the enhancement of GLP-1 and insulin secretion. While SCO-240 has advanced to clinical trials, the publicly available data from its Phase I study in healthy volunteers did not demonstrate an effect on glucose metabolism, instead highlighting a role in growth hormone secretion. Further preclinical studies on SCO-240's metabolic effects and head-to-head comparative studies between different SSTR5 antagonists are warranted to fully elucidate their therapeutic utility for type 2 diabetes. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such independent verifications.
References
Safety Operating Guide
Navigating the Safe Disposal of SSTR5 Antagonists in a Laboratory Setting
For researchers and scientists at the forefront of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of SSTR5 antagonists, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is critical for maintaining regulatory compliance and fostering a culture of safety.
Core Principles for SSTR5 Antagonist Waste Management
All materials contaminated with SSTR5 antagonists, including the pure compound, solutions, contaminated personal protective equipment (PPE), and experimental apparatus, must be treated as hazardous chemical waste.[1] Under no circumstances should this waste be discarded in general laboratory trash or poured down the drain.[1][2] The designated disposal route is through your institution's Environmental Health & Safety (EHS) department.[1]
Quantitative Data Summary
Due to the novel nature of many research compounds, specific quantitative data may not always be publicly available. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed physical and chemical properties. In the absence of a specific SDS for an SSTR5 antagonist, the following table highlights the critical information that should be obtained.[3]
| Property | Value | Source |
| Chemical Formula | Data not available; consult supplier's SDS. | [3] |
| Molecular Weight | Data not available; consult supplier's SDS. | [3] |
| Appearance | Data not available; consult supplier's SDS. | [3] |
| Solubility | Data not available; consult supplier's SDS. | [3] |
| Melting Point | Data not available; consult supplier's SDS. | [3] |
| Storage Temperature | Recommended: 4°C, sealed in a cool, well-ventilated area. | [4] |
| Hazard Class | Data not available; consult supplier's SDS.[3] Not classified as hazardous under GHS for some specific antagonists, but should be handled with caution.[5] |
Experimental Protocols: A Step-by-Step Disposal Guide
The following protocol outlines a general procedure for the safe disposal of SSTR5 antagonists. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.[3]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: All SSTR5 antagonist waste must be presumed hazardous. This includes unused compounds, solutions, and any materials that have come into contact with the antagonist.
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, weigh boats, and bench paper, in a designated, leak-proof solid hazardous waste container.[1][5]
-
Liquid Waste: Collect unused solutions and solvent rinsates from contaminated glassware in a separate, compatible liquid hazardous waste container.[1][5] Do not mix with other incompatible chemical waste streams.[1][3]
-
Sharps: Dispose of any needles, syringes, or other sharps contaminated with the SSTR5 antagonist in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[1][5]
-
Step 2: Container Labeling and Storage
-
Proper Labeling: All waste containers must be clearly and accurately labeled.[1][5] The label should include:
-
The full chemical name(s) of the contents (e.g., "SSTR5 antagonist 2 hydrochloride"). Avoid using abbreviations or chemical formulas.[3]
-
The associated hazards (e.g., "Toxic," "Reproductive Toxin," or if unknown, "Hazards Not Fully Known").[1][3]
-
The date when waste was first added to the container (the accumulation start date).[3]
-
The name of the principal investigator and the laboratory location.[3]
-
Secure Storage:
-
Store sealed hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[1]
-
Ensure containers are in good condition and kept closed except when adding waste.[5]
-
Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[3]
-
Step 3: Waste Disposal and Documentation
-
Contact EHS: When the waste container is nearly full (no more than ¾ full) or the accumulation time limit set by your institution is approaching, contact your EHS department to arrange for pickup.[2]
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound, including the SDS if available.[3] Maintain a log of the waste generated.[1]
Handling and Emergency Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and protective gloves, when handling SSTR5 antagonists and their waste.[4][5]
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Spills: In the event of a spill, prevent further leakage if possible. Absorb spills with an inert, finely-powdered liquid-binding material. Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[4]
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[4]
-
Mandatory Visualization: SSTR5 Signaling Pathway
The following diagram illustrates the general signaling pathway of Somatostatin (B550006) Receptor 5 (SSTR5), a G protein-coupled receptor. Upon activation by an agonist like somatostatin, SSTR5 couples to inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This pathway plays a crucial role in regulating hormone secretion.[7] An SSTR5 antagonist would block this pathway by preventing the initial binding of somatostatin or other agonists.
Caption: SSTR5 signaling pathway and point of antagonist inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Gene - SSTR5 [maayanlab.cloud]
- 7. mdpi.com [mdpi.com]
Safeguarding Researchers: A Comprehensive Guide to Handling SSTR5 Antagonist 2
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of SSTR5 antagonist 2, a potent compound for research in neuroendocrine tumors and other related conditions. While formally classified as a non-hazardous substance, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines personal protective equipment (PPE) requirements, detailed operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (e.g., weighing, preparing stock solutions) | - Disposable Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- Respiratory Protection (e.g., N95 respirator) |
| Working with Solutions (e.g., dilutions, cell culture application) | - Disposable Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat |
| General Laboratory Operations (in the vicinity of the compound) | - Safety Glasses- Laboratory Coat- Closed-toe Shoes |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for the safe handling of potent compounds like this compound. The following operational plan details the key phases of handling, from preparation to post-experiment cleanup.
Preparation Phase
-
Designated Area: All handling of solid this compound and concentrated solutions must be conducted in a designated and restricted area, such as a certified chemical fume hood or a ventilated balance enclosure.[1]
-
Decontamination Supplies: Ensure that a readily available and validated decontamination solution is present in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, and sharps).
-
PPE Donning: Correctly put on all required PPE in a designated clean area before entering the handling zone.[1]
Handling Phase
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing. Keep containers covered as much as possible.[1]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a pre-prepared chemical spill kit and follow established institutional procedures. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Post-Handling Phase
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately after removing PPE, thoroughly wash hands and any potentially exposed skin with soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
While this compound is not classified as a hazardous substance, it should not be disposed of as general waste. Improper disposal can pose a risk to the environment.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.
-
Disposal Method: The recommended disposal method for non-hazardous pharmaceutical waste is high-temperature incineration through a licensed waste disposal contractor. Ensure all disposal practices comply with local, state, and federal regulations.
Quantitative Safety Data
The Safety Data Sheet (SDS) for this compound hydrochloride explicitly states that the product contains no substances with established occupational exposure limit values. This underscores the importance of adhering to the principle of minimizing exposure through the consistent and correct use of PPE and engineering controls.
Visualizing Key Processes
To further clarify critical procedures and concepts, the following diagrams illustrate the SSTR5 signaling pathway and a general experimental workflow for handling chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
